4-Chloro-3-iodophenol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-chloro-3-iodophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClIO/c7-5-2-1-4(9)3-6(5)8/h1-3,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPIATGHEVZKVRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)I)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClIO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10628976 | |
| Record name | 4-Chloro-3-iodophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10628976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
202982-72-7 | |
| Record name | 4-Chloro-3-iodophenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=202982-72-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-3-iodophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10628976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Chloro-3-iodophenol: Structure, Properties, Synthesis, and Applications in Drug Discovery
For correspondence: --INVALID-LINK--
Abstract
This technical guide provides a comprehensive analysis of 4-Chloro-3-iodophenol (CAS No: 202993-87-7), a halogenated phenol of significant interest to the chemical and pharmaceutical sciences. This document details its chemical structure, physicochemical properties, and provides an in-depth look at its synthesis and reactivity. With a focus on practical application, this guide explores the utility of this compound as a versatile building block in the synthesis of complex organic molecules, particularly in the realm of drug discovery and development. This guide is intended to be a vital resource for researchers, medicinal chemists, and process development scientists.
Introduction: A Versatile Halogenated Intermediate
This compound is a polysubstituted aromatic compound featuring a hydroxyl group, a chlorine atom, and an iodine atom. This unique arrangement of functional groups on the phenol scaffold imparts a distinct reactivity profile, making it a valuable intermediate in organic synthesis. The presence of two different halogen atoms at the meta and para positions relative to the hydroxyl group allows for selective, stepwise functionalization through various cross-coupling reactions. This differential reactivity is a key attribute that medicinal chemists leverage to construct complex molecular architectures, particularly in the development of novel therapeutic agents such as kinase inhibitors.[1]
Chemical Identity
A clear identification of this compound is crucial for researchers and chemists. The following table summarizes its key identifiers.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 202993-87-7 |
| Molecular Formula | C₆H₄ClIO |
| Molecular Weight | 268.45 g/mol |
| Canonical SMILES | C1=CC(=C(C=C1Cl)I)O |
| InChI Key | UPIATGHEVZKVRT-UHFFFAOYSA-N |
Structural and Physicochemical Properties
The interplay of the hydroxyl, chloro, and iodo substituents governs the physical and chemical properties of this compound. The electron-withdrawing nature of the halogens influences the acidity of the phenolic proton and the electron density of the aromatic ring, thereby affecting its reactivity in various chemical transformations.
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Appearance | Light brown solid | N/A |
| Melting Point | 73-79 °C | --INVALID-LINK-- |
| Boiling Point (Predicted) | 312.4 ± 27.0 °C | N/A |
| pKa (Predicted) | 8.67 ± 0.18 | N/A |
| LogP (Predicted) | 3.1 | N/A |
Spectroscopic Characterization
-
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display three signals in the aromatic region (typically δ 6.5-8.0 ppm). The proton ortho to the hydroxyl group and meta to the chlorine will likely appear as a doublet. The proton meta to the hydroxyl and ortho to both halogens will be a doublet of doublets, and the proton ortho to the chlorine and meta to the hydroxyl will be another doublet. The coupling constants will be indicative of their ortho and meta relationships. For comparison, the aromatic protons of 4-chlorophenol appear as two doublets at approximately δ 7.19 and 6.77 ppm.
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show six distinct signals for the aromatic carbons. The carbon bearing the hydroxyl group will be the most downfield-shifted, followed by the carbons attached to the iodine and chlorine atoms. The chemical shifts of the remaining carbons will be influenced by the combined electronic effects of the substituents. As a reference, the carbon signals for 4-chlorophenol have been reported at δ 154.2, 129.4, 125.5, and 116.6 ppm.[1]
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretching band in the region of 3200-3600 cm⁻¹, typical for phenols. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring will appear in the 1400-1600 cm⁻¹ region. The C-Cl and C-I stretching vibrations are expected in the fingerprint region, typically below 800 cm⁻¹.
-
Mass Spectrometry (MS): The mass spectrum will exhibit a molecular ion peak (M⁺) at m/z 268, corresponding to the nominal mass. A characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak will be observed due to the natural abundance of the ³⁷Cl isotope. Fragmentation will likely involve the loss of the iodine atom, the hydroxyl group, or other small neutral molecules.
Synthesis of this compound
The synthesis of this compound is typically achieved through the electrophilic iodination of 4-chlorophenol. The hydroxyl group is an activating, ortho-, para-directing group, while the chlorine atom is a deactivating, ortho-, para-directing group. In this case, the directing effects combine to favor iodination at the position ortho to the hydroxyl group and meta to the chlorine atom.
Illustrative Synthetic Protocol: Iodination using N-Iodosuccinimide (NIS)
This protocol describes a common method for the selective iodination of phenols.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 4-chlorophenol (1.0 equivalent) in a suitable solvent mixture such as chloroform and acetic acid.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Iodinating Agent: Add N-iodosuccinimide (NIS) (1.0 to 1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any unreacted iodine. Extract the product with an organic solvent like dichloromethane.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.[2]
Caption: A schematic workflow for the synthesis of this compound via iodination of 4-chlorophenol.
Reactivity and Synthetic Applications
The synthetic utility of this compound lies in the differential reactivity of its functional groups, particularly the carbon-halogen bonds, in transition metal-catalyzed cross-coupling reactions.
Selective Cross-Coupling Reactions
The C-I bond is significantly more labile towards oxidative addition to a palladium(0) catalyst compared to the more robust C-Cl bond. This reactivity difference allows for selective functionalization at the C-3 position while leaving the C-4 chloro-substituent intact for subsequent transformations.
-
Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the C-3 position of this compound and a terminal alkyne. This is a powerful method for introducing alkynyl moieties into the aromatic ring. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base.
-
Suzuki Coupling: The Suzuki reaction facilitates the coupling of the C-3 position with an organoboron reagent, such as an aryl or vinyl boronic acid or ester. This is a widely used method for the construction of biaryl and vinyl-aryl structures, which are common motifs in pharmaceuticals.
Illustrative Protocol for Selective Suzuki Coupling:
-
Reaction Setup: In a reaction vessel, combine this compound (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2-3 eq.).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of dioxane and water.
-
Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80-110 °C.
-
Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture, dilute with water, and extract with an organic solvent.
-
Purification: Purify the product by column chromatography.
Caption: Key selective cross-coupling reactions of this compound.
Application in Drug Discovery: Building Blocks for Kinase Inhibitors
The structural motif derived from this compound is found in various biologically active compounds. Its ability to undergo sequential, selective cross-coupling reactions makes it an attractive starting material for the synthesis of compound libraries for screening against biological targets. For instance, in the development of kinase inhibitors, a common strategy involves the displacement of a chloro group on a heterocyclic core (like pyrimidine) with an aniline derivative, while a second site on the aniline can be further diversified. This compound can serve as a precursor to such aniline derivatives, where the iodo group allows for the introduction of various substituents to explore the structure-activity relationship (SAR) and optimize properties like potency and selectivity.[1]
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate care.
-
Hazard Summary: It is harmful if swallowed and can cause serious eye damage.
-
Precautionary Measures: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from light.
-
Disposal: Dispose of in accordance with local, institutional, and national regulations for hazardous chemical waste.
Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and detailed safety information.
Conclusion
This compound is a highly functionalized and synthetically versatile building block. Its key attribute is the differential reactivity of its two carbon-halogen bonds, which enables chemists to perform selective and sequential cross-coupling reactions. This feature is of particular importance in the field of medicinal chemistry, where the systematic and controlled elaboration of molecular scaffolds is essential for the discovery and optimization of new drug candidates. This guide has provided a comprehensive overview of its properties, synthesis, and reactivity, highlighting its potential as a valuable tool for innovation in chemical synthesis and drug development.
References
4-Chloro-3-iodophenol CAS number and molecular weight
This guide provides a comprehensive technical overview of 4-Chloro-3-iodophenol, a halogenated aromatic compound of significant interest to researchers, scientists, and professionals in drug development and fine chemical synthesis. This document delves into its chemical identity, synthesis, physicochemical properties, and safe handling procedures, offering field-proven insights into its utility and experimental considerations.
Core Chemical Identity
This compound is a disubstituted phenol carrying both a chlorine and an iodine atom on the benzene ring. This unique halogenation pattern makes it a valuable intermediate in organic synthesis, particularly for introducing substituted phenyl moieties into larger, more complex molecules.
| Identifier | Value | Source |
| CAS Number | 202982-72-7 | [1][2] |
| Molecular Formula | C₆H₄ClIO | [1][2] |
| Molecular Weight | 254.45 g/mol | [2] |
| IUPAC Name | This compound | |
| Synonyms | 4-Chlor-3-jod-1-hydroxy-benzol | [1] |
Physicochemical and Spectroscopic Data
Understanding the physical and spectroscopic properties of this compound is crucial for its application in research and development.
| Property | Value | Source |
| Appearance | White to off-white solid | |
| Melting Point | 73-79 °C | |
| Solubility | Soluble in common organic solvents like chloroform. | [3] |
| pKa | Estimated around 8-9 (typical for a substituted phenol) | |
| LogP | 2.6502 (Predicted) |
Spectroscopic Profile
¹H NMR (Proton NMR) Spectroscopy (Predicted) (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.7 | d | 1H | H-2 |
| ~7.3 | d | 1H | H-6 |
| ~6.8 | dd | 1H | H-5 |
| ~5.4 | s (broad) | 1H | -OH |
¹³C NMR (Carbon-13 NMR) Spectroscopy (Predicted) (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~154 | C-1 (C-OH) |
| ~139 | C-2 |
| ~130 | C-5 |
| ~126 | C-4 (C-Cl) |
| ~116 | C-6 |
| ~92 | C-3 (C-I) |
IR (Infrared) Spectroscopy (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3550 - 3200 | Broad | O-H stretch |
| 3100 - 3000 | Medium | Aromatic C-H stretch |
| 1580 - 1450 | Medium-Strong | Aromatic C=C stretch |
| 1260 - 1180 | Strong | C-O stretch |
| 850 - 750 | Strong | C-Cl stretch |
| 600 - 500 | Medium | C-I stretch |
Mass Spectrometry (MS) (Predicted)
The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 254 and a characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak, which is indicative of the presence of one chlorine atom. Key fragmentation patterns would likely involve the loss of iodine and chlorine atoms, as well as the hydroxyl group.
Synthesis and Purification
While a specific, detailed synthesis protocol for this compound is not widely published, a common and logical synthetic route would involve the direct iodination of 4-chlorophenol. The hydroxyl group is an activating group, and the chlorine atom is a deactivating ortho-, para-director. Therefore, iodination is expected to occur at the positions ortho to the hydroxyl group.
Proposed Synthetic Workflow
Caption: A proposed workflow for the synthesis and purification of this compound.
Experimental Protocol (Hypothetical)
The following is a hypothetical, yet plausible, experimental protocol based on standard organic chemistry procedures for the iodination of phenols.
Materials:
-
4-Chlorophenol
-
N-Iodosuccinimide (NIS)
-
Acetonitrile (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of 4-chlorophenol (1.0 eq) in anhydrous acetonitrile, add N-iodosuccinimide (1.1 eq) in one portion.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, quench with a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford pure this compound.
Applications in Research and Drug Development
Halogenated phenols are crucial building blocks in medicinal chemistry due to their ability to participate in a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) and to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates.
While specific, publicly documented applications of this compound are limited, its structure suggests its potential use as an intermediate in the synthesis of:
-
Biologically active small molecules: The phenolic hydroxyl group can be readily alkylated or acylated, and the iodine and chlorine atoms provide sites for further functionalization, making it a versatile scaffold for creating libraries of compounds for biological screening.
-
Agrochemicals: Similar to its use in pharmaceuticals, it can serve as a precursor for novel pesticides and herbicides.
-
Advanced materials: The unique electronic properties conferred by the halogen atoms may be exploited in the synthesis of new materials with specific optical or electronic properties.
The presence of the iodine atom is particularly advantageous for its use in cross-coupling reactions, which are fundamental transformations in modern drug discovery for the construction of carbon-carbon and carbon-heteroatom bonds.
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
| Hazard Category | GHS Classification | Precautionary Statements |
| Acute Toxicity (Oral) | Category 3 | H301: Toxic if swallowed. |
| Serious Eye Damage | Category 1 | H318: Causes serious eye damage. |
Handling:
-
Use in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
Storage:
-
Store in a tightly sealed container in a cool, dry, and dark place.[1]
-
This compound is noted to be light-sensitive, so storage in an amber vial is recommended.[1]
-
For long-term storage, consider an inert atmosphere (e.g., under nitrogen or argon).[1]
Conclusion
This compound is a valuable, albeit not extensively documented, chemical intermediate. Its unique substitution pattern provides a versatile platform for the synthesis of more complex molecules, particularly within the realms of pharmaceutical and agrochemical research. The information provided in this guide, including its chemical identity, physicochemical properties, a plausible synthetic route, and safety considerations, should serve as a solid foundation for any researcher or scientist intending to work with this compound. Further investigation into its specific applications is warranted and could unveil novel synthetic pathways and biologically active compounds.
References
Spectroscopic Characterization of 4-Chloro-3-iodophenol: A Technical Guide
This technical guide provides an in-depth analysis of the expected spectroscopic data for 4-Chloro-3-iodophenol (CAS No. 202982-72-7), a key intermediate in pharmaceutical and chemical synthesis. For researchers engaged in drug development and synthetic chemistry, unambiguous structural confirmation is paramount. This document synthesizes fundamental spectroscopic principles with data from analogous compounds to present a detailed, predictive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule.
Molecular Structure and Overview
This compound is a disubstituted halogenated phenol with the molecular formula C₆H₄ClIO and a molecular weight of approximately 254.45 g/mol .[1] The strategic placement of the hydroxyl, chloro, and iodo groups on the aromatic ring results in a unique electronic environment, which is reflected in its characteristic spectroscopic fingerprint. Understanding this fingerprint is crucial for reaction monitoring, quality control, and regulatory submissions.
References
An In-depth Technical Guide to the Solubility and Stability of 4-Chloro-3-iodophenol for Researchers, Scientists, and Drug Development Professionals
Executive Summary
4-Chloro-3-iodophenol, a halogenated phenol, presents a unique set of characteristics that are of significant interest in organic synthesis and drug development. A thorough understanding of its solubility and stability is paramount for its effective application, from designing synthetic routes and formulating products to ensuring long-term storage and efficacy. This guide delineates the fundamental principles and practical methodologies for assessing these critical parameters. We will explore the theoretical underpinnings of its solubility in a range of common solvents and provide detailed protocols for its empirical determination. Furthermore, a comprehensive examination of the stability of this compound under various stress conditions, including hydrolytic, oxidative, photolytic, and thermal degradation, is presented. This includes a strategic approach to developing a stability-indicating analytical method, a cornerstone of regulatory compliance and product quality assurance.
Physicochemical Properties of this compound
A foundational understanding of the intrinsic properties of this compound is essential for predicting its behavior in different solvent systems and under various stress conditions.
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 202982-72-7 | |
| Molecular Formula | C₆H₄ClIO | |
| Molecular Weight | 254.45 g/mol | |
| Melting Point | 73-79 °C | |
| Physical Appearance | Solid | |
| SMILES String | Oc1ccc(Cl)c(I)c1 | |
| InChI Key | UPIATGHEVZKVRT-UHFFFAOYSA-N |
Solubility Profile: A Key to Formulation and Application
The solubility of an active pharmaceutical ingredient (API) or a key intermediate like this compound is a critical determinant of its bioavailability, processability, and formulation design. Due to the presence of both a polar hydroxyl group and a nonpolar halogenated benzene ring, its solubility is expected to vary significantly across different solvents.
Theoretical Considerations
The "like dissolves like" principle provides a preliminary framework for predicting solubility. The polarity of this compound, influenced by the electronegative chlorine and iodine atoms and the hydrogen-bonding capability of the hydroxyl group, suggests it will exhibit moderate polarity.
A general trend of solubility can be predicted based on solvent polarity:
-
Polar Protic Solvents (e.g., water, methanol, ethanol): The hydroxyl group can form hydrogen bonds with these solvents, enhancing solubility. However, the hydrophobic halogenated ring will limit extensive solubility in highly polar solvents like water.
-
Polar Aprotic Solvents (e.g., acetone, acetonitrile, dimethylformamide, dimethyl sulfoxide): These solvents can engage in dipole-dipole interactions and are generally good solvents for moderately polar compounds.
-
Nonpolar Solvents (e.g., hexane, toluene): Solubility is expected to be limited in these solvents due to the polar nature of the hydroxyl group.
Experimental Determination of Solubility
A precise understanding of solubility requires empirical measurement. The isothermal shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound in a specific solvent at a given temperature.[1][2]
Objective: To determine the equilibrium solubility of this compound in a selection of pharmaceutically relevant solvents at controlled temperatures (e.g., 25 °C and 37 °C).
Materials:
-
This compound (of known purity)
-
Selected solvents (e.g., water, methanol, ethanol, isopropanol, acetonitrile, acetone, tetrahydrofuran, dimethylformamide, dimethyl sulfoxide) of appropriate purity (e.g., HPLC grade)
-
Thermostatically controlled shaker bath or incubator
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE or nylon)
-
HPLC system with a UV detector or a validated spectrophotometric method for quantification
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent. The excess solid is crucial to ensure that equilibrium is reached.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is achieved. The time required for equilibration should be determined experimentally by taking samples at different time points until the concentration remains constant.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Immediately filter the sample through a syringe filter to remove any undissolved solid particles.
-
-
Quantification:
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV) to determine the concentration of this compound.
-
-
Data Reporting:
-
Express the solubility in terms of mass per unit volume (e.g., mg/mL) or molarity (mol/L).
-
Perform the experiment in triplicate for each solvent and temperature to ensure the reliability of the results.
-
Stability Assessment: Ensuring Product Integrity and Shelf-Life
Understanding the stability of this compound is critical for defining its storage conditions, shelf-life, and potential degradation pathways. Forced degradation studies are essential to identify potential degradation products and to develop a stability-indicating analytical method.
Forced Degradation Studies
Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than accelerated stability testing to accelerate its degradation. This provides insights into the degradation pathways and the intrinsic stability of the molecule.
Objective: To investigate the degradation of this compound under hydrolytic, oxidative, photolytic, and thermal stress conditions.
General Procedure:
-
Prepare solutions of this compound in a suitable solvent (e.g., a mixture of water and an organic co-solvent like acetonitrile or methanol to ensure solubility).
-
Expose the solutions to the stress conditions outlined below.
-
At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.
-
Analyze the stressed samples using a developed stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products.
Stress Conditions:
-
Acidic Hydrolysis:
-
Treat the solution with an acid (e.g., 0.1 M HCl).
-
Incubate at an elevated temperature (e.g., 60-80 °C).
-
-
Alkaline Hydrolysis:
-
Treat the solution with a base (e.g., 0.1 M NaOH).
-
Incubate at room temperature or a slightly elevated temperature.
-
-
Oxidative Degradation:
-
Treat the solution with an oxidizing agent (e.g., 3-30% hydrogen peroxide).
-
Keep at room temperature.
-
-
Thermal Degradation:
-
Photostability:
-
Expose a solution to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines. A control sample should be protected from light to differentiate between photolytic and thermal degradation. The photodegradation of iodophenols is a known phenomenon.[5]
-
Caption: Workflow for Solubility and Stability Assessment.
Development of a Stability-Indicating Analytical Method
A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely quantify the decrease in the amount of the active ingredient due to degradation and can also detect and quantify the degradation products.[6][7] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.
Rationale for Method Development
The goal is to develop a single HPLC method that can separate this compound from all its potential degradation products and any process-related impurities.
Proposed Starting HPLC Method
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point due to its versatility in separating moderately polar compounds.[8]
Mobile Phase: A gradient elution is recommended to ensure the separation of compounds with a range of polarities.
-
Mobile Phase A: 0.1% Phosphoric acid in water (to control the ionization of the phenolic group and improve peak shape).
-
Mobile Phase B: Acetonitrile.
Gradient Program (Illustrative):
| Time (min) | % Mobile Phase B |
| 0 | 30 |
| 20 | 90 |
| 25 | 90 |
| 26 | 30 |
| 30 | 30 |
Flow Rate: 1.0 mL/min
Detection Wavelength: Based on the UV-Vis spectrum of the parent compound. For chlorophenols, characteristic absorption bands are often observed around 225 nm and 280 nm.[9][10] A diode-array detector (DAD) is highly recommended to assess peak purity and to identify the optimal detection wavelength for all components.
Column Temperature: 30 °C
Injection Volume: 10 µL
Method Validation
Once the method is developed, it must be validated according to ICH guidelines (Q2(R1)). Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by the separation of the main peak from all degradation product peaks.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Caption: HPLC Method Development Workflow.
Conclusion and Future Directions
This technical guide provides a comprehensive framework for evaluating the solubility and stability of this compound. The outlined experimental protocols and analytical method development strategies are based on established scientific principles and regulatory expectations. While this guide offers a robust starting point, it is crucial to emphasize that the specific experimental conditions and analytical methods must be optimized and validated for the intended application. Future work should focus on generating empirical solubility data in a wider range of pharmaceutically and industrially relevant solvents and elucidating the precise structures of any degradation products formed under stress conditions. Such data will be invaluable for the successful and safe application of this compound in research and development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The effect of temperature on phenol degradation in wastewater - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of Temperatures on Polyphenols during Extraction | MDPI [mdpi.com]
- 5. squ.elsevierpure.com [squ.elsevierpure.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. ijtsrd.com [ijtsrd.com]
- 8. chromatographic rp-hplc method: Topics by Science.gov [science.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Introduction to 4-Chloro-3-iodophenol and its Acidity
An In-Depth Technical Guide to the Acidity and pKa of 4-Chloro-3-iodophenol
Abstract: This technical guide provides a comprehensive analysis of the acidity and pKa value of this compound, a halogenated aromatic compound of interest in synthetic chemistry and drug development. We explore the theoretical underpinnings of its acidity, dictated by the electronic interplay of its chloro and iodo substituents. Furthermore, this document presents detailed, field-proven experimental protocols for the empirical determination of its pKa using potentiometric and UV-Vis spectrophotometric titration methods. This guide is intended for researchers, scientists, and drug development professionals seeking a deep, practical understanding of this compound's physicochemical properties.
This compound is a disubstituted phenol featuring two different halogen atoms on the aromatic ring. As with all phenols, the acidity of the hydroxyl proton is a critical parameter influencing the molecule's reactivity, solubility, and pharmacokinetic properties, such as absorption and distribution.[1] The acid dissociation constant (pKa) is the primary quantitative measure of this acidity. A molecule's state of ionization at physiological pH (typically ~7.4) is governed by its pKa, which in turn dictates its ability to cross biological membranes and interact with target receptors.[1] Therefore, an accurate understanding and determination of the pKa of this compound are essential for its application in medicinal chemistry and materials science.
Physicochemical Properties
A summary of the key physicochemical properties for this compound is presented below. The pKa value is a predicted value based on computational models, which provides a strong theoretical baseline for experimental verification.
| Property | Value | Source(s) |
| Chemical Formula | C₆H₄ClIO | [2][3] |
| Molecular Weight | 254.45 g/mol | [2][3] |
| Melting Point | 73-79 °C | [2][4] |
| Appearance | White to off-white solid | [4][5] |
| Predicted pKa | 8.67 ± 0.18 | [2][4] |
Theoretical Framework of Acidity
The acidity of a phenol is determined by the stability of its conjugate base, the phenoxide ion.[6][7] When the phenolic proton dissociates, a negative charge is left on the oxygen atom. Any substituent on the aromatic ring that can stabilize this negative charge will increase the phenol's acidity (i.e., lower its pKa).[8]
Electronic Effects of Halogen Substituents
In this compound, both the chlorine and iodine atoms are electron-withdrawing groups (EWGs), which increase the acidity compared to unsubstituted phenol (pKa ≈ 10).[9][10][11] They exert their influence through two primary electronic mechanisms:
-
Inductive Effect (-I): This is the withdrawal of electron density through the sigma (σ) bonds. Due to their high electronegativity, both chlorine and iodine pull electron density away from the aromatic ring, which in turn pulls density from the phenoxide oxygen. This delocalization stabilizes the negative charge and enhances acidity.[11]
-
Resonance Effect (+R): This is the donation of electron density into the aromatic ring through the pi (π) system via the lone pairs on the halogen atoms. This effect pushes electron density towards the ring, which can be destabilizing for the negatively charged phenoxide ion.
For halogens, the inductive effect (-I) is dominant over the resonance effect (+R) in determining acidity.[11] However, the interplay of these effects is position-dependent.
Positional Influence and the Hammett Equation
The positions of the substituents are critical. In this compound:
-
The chlorine atom is at the para position (position 4) relative to the hydroxyl group. From this position, it can exert both its strong -I effect and its weaker +R effect.
-
The iodine atom is at the meta position (position 3). From the meta position, a substituent cannot participate in resonance with the phenoxide oxygen. Therefore, the iodine primarily exerts its electron-withdrawing inductive (-I) effect.[6]
The combined electron-withdrawing nature of a para-chloro and a meta-iodo group is expected to significantly stabilize the phenoxide anion, making this compound a stronger acid than phenol, 4-chlorophenol (pKa = 9.41), and 4-iodophenol (pKa = 9.33).[12][13] The predicted pKa of 8.67 aligns with this theoretical assessment.[2][4] The Hammett equation provides a quantitative framework for correlating the electronic properties of substituents with equilibrium constants, such as those for acid dissociation.[14][15]
Caption: Electronic effects of substituents on the 4-chloro-3-iodophenoxide anion.
Experimental Determination of pKa
To empirically validate the predicted pKa, two robust, widely adopted methodologies are recommended: potentiometric titration and UV-Vis spectrophotometric titration.
Protocol 1: Potentiometric Titration
This classical method involves monitoring the pH of a solution of the analyte as a standardized titrant is added.[16][17] The pKa is determined from the inflection point of the resulting titration curve, specifically at the half-equivalence point where the concentrations of the acidic and conjugate base forms are equal.[1][14]
-
System Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0) to ensure measurement accuracy.[18]
-
Sample Preparation: Accurately weigh and dissolve a sample of this compound in a suitable solvent (e.g., a methanol/water mixture if solubility is low) to a final concentration of approximately 1-10 mM.[16][18] A constant ionic strength should be maintained, for example, by using 0.15 M potassium chloride.[18]
-
Titrant Preparation: Prepare a standardized solution of a strong base, typically 0.1 M sodium hydroxide (NaOH), ensuring it is carbonate-free.
-
Titration Procedure:
-
Place the sample solution in a jacketed vessel maintained at a constant temperature (e.g., 25 °C).
-
Immerse the calibrated pH electrode and a magnetic stirrer into the solution.
-
Purge the solution with nitrogen to displace dissolved CO₂, which can interfere with pH measurements.[18]
-
Add the NaOH titrant in small, precise increments (e.g., 0.05-0.10 mL).
-
After each addition, allow the pH reading to stabilize (drift < 0.01 pH units/minute) before recording the pH and the total volume of titrant added.[18]
-
-
Data Analysis: Plot the recorded pH values against the volume of NaOH added. The pKa is the pH at the half-equivalence point (the volume of titrant that is half the volume required to reach the equivalence point).[14][19] The equivalence point is identified as the point of maximum slope on the titration curve (or the peak of the first derivative plot, ΔpH/ΔV).
Caption: Workflow for pKa determination by potentiometric titration.
Protocol 2: UV-Vis Spectrophotometric Titration
This method is ideal for compounds with a chromophore near the ionizable group, as the UV-Vis absorbance spectrum will change with the state of ionization.[16][20] The pKa is found by measuring absorbance at a fixed wavelength across a range of pH values.
-
Wavelength Selection:
-
Prepare two solutions of this compound at a low concentration (e.g., 0.1-0.2 mM).[20]
-
Adjust one solution to a highly acidic pH (e.g., pH 2, where the molecule is fully protonated) and the other to a highly basic pH (e.g., pH 12, where it is fully deprotonated).
-
Scan both solutions across the UV-Vis range (e.g., 220-400 nm) to find the wavelength (λ_max) where the difference in absorbance between the acidic and basic forms is greatest.[16]
-
-
Buffer & Sample Preparation: Prepare a series of buffer solutions with known pH values, typically spanning a range of ±2 pH units around the expected pKa (e.g., pH 7.0 to 11.0).[20][21] Prepare a sample of the analyte in each buffer solution, ensuring the final concentration is identical in all samples.
-
Absorbance Measurement:
-
Set the spectrophotometer to the predetermined λ_max.
-
Measure and record the absorbance of each buffered sample.
-
-
Data Analysis:
-
Plot the measured absorbance versus the corresponding pH value. The data should form a sigmoidal curve.[17]
-
The pKa is the pH at the inflection point of this curve, which corresponds to the point where the absorbance is halfway between the minimum and maximum values.[17][22] This is where [Acid] = [Conjugate Base].
-
Caption: Workflow for pKa determination by UV-Vis spectrophotometry.
Conclusion
The acidity of this compound, quantified by its pKa value, is a fundamental property derived from its molecular structure. Theoretical analysis, supported by the principles of physical organic chemistry, indicates that the combined electron-withdrawing inductive effects of the para-chloro and meta-iodo substituents render it significantly more acidic than unsubstituted phenol. The predicted pKa of 8.67 provides a reliable estimate. For applications in regulated environments such as drug development, this value must be confirmed experimentally. The potentiometric and spectrophotometric titration protocols detailed herein represent robust, self-validating systems for the precise and accurate determination of this critical constant.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. This compound CAS#: 202982-72-7 [amp.chemicalbook.com]
- 3. chemscene.com [chemscene.com]
- 4. This compound CAS#: 202982-72-7 [m.chemicalbook.com]
- 5. 3-CHLORO-4-IODOPHENOL CAS#: 855403-42-8 [m.chemicalbook.com]
- 6. sips.org.in [sips.org.in]
- 7. Acidity of Phenols, Effect of Substituents on Acidity | Pharmaguideline [pharmaguideline.com]
- 8. byjus.com [byjus.com]
- 9. SATHEE: Chemistry Phenol Acidity [sathee.iitk.ac.in]
- 10. firsthope.co.in [firsthope.co.in]
- 11. vanderbilt.edu [vanderbilt.edu]
- 12. 4-Chlorophenol - Wikipedia [en.wikipedia.org]
- 13. 4-Iodophenol - Wikipedia [en.wikipedia.org]
- 14. web.viu.ca [web.viu.ca]
- 15. Hammett equation - Wikipedia [en.wikipedia.org]
- 16. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 17. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 18. creative-bioarray.com [creative-bioarray.com]
- 19. scispace.com [scispace.com]
- 20. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pharmaguru.co [pharmaguru.co]
- 22. Virtual Labs [mas-iiith.vlabs.ac.in]
Reactivity of the carbon-iodine versus carbon-chlorine bond
An In-depth Technical Guide to the Comparative Reactivity of the Carbon-Iodine and Carbon-Chlorine Bonds
Introduction
In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the carbon-halogen bond is a cornerstone functional group. Its strategic installation and subsequent transformation are fundamental to the construction of complex molecular architectures. Among the halogens, iodine and chlorine are frequently employed, yet their chemical behaviors diverge significantly. The choice between an alkyl/aryl iodide and an alkyl/aryl chloride is not arbitrary; it is a critical decision that profoundly impacts reaction kinetics, required catalytic systems, and overall synthetic efficiency.
This guide serves as a technical deep-dive for researchers, chemists, and drug development professionals into the core principles governing the reactivity of the carbon-iodine (C-I) versus the carbon-chlorine (C-Cl) bond. Moving beyond simple trends, we will explore the causal relationships between fundamental physicochemical properties and their expression in pivotal organic reactions. By synthesizing theoretical principles with field-proven insights, this document aims to empower scientists to make more informed and strategic decisions in experimental design.
Part 1: The Physicochemical Foundation of Reactivity
The disparate reactivity of C-I and C-Cl bonds is not a matter of chance but a direct consequence of fundamental atomic and bonding properties. Understanding these principles is essential to predicting and controlling chemical transformations.
Bond Strength and Bond Length
The most significant factor governing the reactivity of these bonds is their inherent strength, quantified by the Bond Dissociation Energy (BDE)—the energy required to cleave the bond homolytically. The C-I bond is substantially weaker than the C-Cl bond. This is a direct result of the difference in atomic size between iodine and chlorine. Iodine, being in the fifth period of the periodic table, has a much larger atomic radius than chlorine (period 3). Consequently, the orbital overlap between carbon's sp³ or sp² hybrid orbital and iodine's 5p orbital is less effective than the overlap with chlorine's smaller 3p orbital. This poorer orbital overlap results in a longer and weaker C-I bond.[1][2][3][4]
Electronegativity and Bond Polarity
Electronegativity, the measure of an atom's ability to attract shared electrons, also plays a crucial role. Chlorine is significantly more electronegative than iodine.[5][6][7][8] This leads to a greater difference in electronegativity between carbon and chlorine, making the C-Cl bond more polar than the C-I bond. While higher polarity can make the carbon atom more electrophilic and susceptible to nucleophilic attack, this effect is often overshadowed by the dominant factor of bond strength in many reactions. The C-Cl bond's strength and the poorer leaving group ability of chloride often render it less reactive despite its higher polarity.[1][2]
Leaving Group Ability
In nucleophilic substitution and many transition-metal-catalyzed reactions, the halogen departs as a halide anion (X⁻). The facility with which it departs defines its "leaving group ability." A good leaving group is a species that is stable on its own. The stability of the halide anion is inversely related to its basicity; weaker bases are better leaving groups.[9][10][11]
The conjugate acid of iodide is hydroiodic acid (HI), which is a stronger acid than hydrochloric acid (HCl). Therefore, the iodide anion (I⁻) is a weaker base than the chloride anion (Cl⁻).[12] Furthermore, the large size of the iodide ion allows the negative charge to be dispersed over a greater volume, increasing its stability.[13][14] This makes iodide one of the best leaving groups among the halogens, far superior to chloride.[9][11]
Data Summary: Physicochemical Properties
The following table summarizes the key quantitative data that underpins the reactivity differences between the C-Cl and C-I bonds.
| Property | Carbon-Chlorine (C-Cl) | Carbon-Iodine (C-I) | Causality and Implication |
| Average Bond Dissociation Energy (kcal/mol) | ~81 | ~57 | The weaker C-I bond requires less energy to cleave, leading to higher reactivity.[3][15] |
| Average Bond Length (Å) | ~1.78 | ~2.14 | The longer C-I bond is a consequence of iodine's larger atomic radius and results in weaker orbital overlap.[1][16] |
| Halogen Electronegativity (Pauling Scale) | 3.16 | 2.66 | The C-Cl bond is more polar, making the carbon atom more electrophilic, but this is often a secondary effect.[5][6] |
| Leaving Group Ability | Moderate | Excellent | Iodide (I⁻) is a weaker base and more stable anion than chloride (Cl⁻), facilitating its departure in reactions.[9][11][13] |
Part 2: Comparative Reactivity in Key Transformations
The fundamental properties discussed above manifest in predictable reactivity patterns across a wide range of essential organic reactions.
Nucleophilic Substitution (SN1 & SN2)
In both unimolecular (SN1) and bimolecular (SN2) nucleophilic substitution reactions, alkyl iodides are significantly more reactive than alkyl chlorides.[17]
-
SN2 Mechanism: This is a concerted, one-step process where the nucleophile attacks as the leaving group departs.[18] The rate is sensitive to the leaving group's ability to accommodate a negative charge in the transition state. Since iodide is a superior leaving group to chloride, the activation barrier for an SN2 reaction on an alkyl iodide is lower, resulting in a faster reaction rate.[13]
-
SN1 Mechanism: This is a two-step process where the rate-determining step is the heterolytic cleavage of the C-X bond to form a carbocation intermediate.[17][18] The weaker C-I bond breaks more readily than the stronger C-Cl bond, meaning that alkyl iodides form carbocations and proceed through the SN1 pathway much faster than their chloro-analogues.
Caption: Generalized workflow for an SN2 reaction.
Palladium-Catalyzed Cross-Coupling Reactions
In modern drug development, palladium-catalyzed reactions like the Suzuki, Heck, and Sonogashira couplings are indispensable for forming C-C bonds. The reactivity order of aryl halides in these reactions is unequivocally Ar-I > Ar-Br >> Ar-Cl.[19][20]
This trend is dictated by the first and often rate-determining step of the catalytic cycle: oxidative addition .[19] In this step, the low-valent palladium(0) catalyst inserts itself into the carbon-halogen bond, forming a Pd(II) species. The energy barrier for this step is highly dependent on the strength of the C-X bond being broken.[20][21]
-
Aryl Iodides: Due to the weak C-I bond, oxidative addition occurs readily, often at or slightly above room temperature, with a wide range of palladium catalysts.[22][23]
-
Aryl Chlorides: The much stronger C-Cl bond makes oxidative addition significantly more difficult. These substrates are generally unreactive with standard palladium catalysts and require specialized, highly active systems. These systems typically employ bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands, which increase the electron density on the palladium center, promoting its insertion into the robust C-Cl bond.[24][25] Higher reaction temperatures are also commonly required.[24][26]
Caption: Generic catalytic cycle for Pd-cross coupling.
Formation of Grignard Reagents
The synthesis of organomagnesium halides (Grignard reagents) involves the oxidative insertion of magnesium metal into a carbon-halogen bond. The reactivity of the organic halide is paramount for successful initiation and completion of the reaction. The established reactivity order mirrors that seen in other transformations: R-I > R-Br > R-Cl.[27][28]
-
Alkyl/Aryl Iodides: These are the most reactive substrates for Grignard formation. The reaction often initiates spontaneously and proceeds smoothly to completion, typically giving high yields.[29]
-
Alkyl/Aryl Chlorides: These are considerably less reactive.[27][29] The initiation of the reaction can be sluggish and often requires activation of the magnesium surface (e.g., with iodine crystals or 1,2-dibromoethane) or the use of more reactive Rieke magnesium.[29][30] Yields can be lower and more variable compared to those from iodides.[29]
Part 3: Experimental Protocols and Methodologies
To translate theory into practice, this section provides validated, step-by-step protocols for quantitatively assessing the reactivity differences between organoiodides and organochlorides.
Protocol: Comparative Kinetic Analysis of an SN2 Reaction
This experiment uses a competition format to directly compare the reaction rates of an alkyl iodide and an alkyl chloride with a common nucleophile under identical conditions.
Objective: To determine the relative reactivity of 1-iodobutane versus 1-chlorobutane in an SN2 reaction with sodium azide.
Methodology:
-
Apparatus Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 20 mL of anhydrous dimethylformamide (DMF).
-
Reagent Addition:
-
Add 1-chlorobutane (1.0 equivalent).
-
Add 1-iodobutane (1.0 equivalent).
-
Add an internal standard (e.g., dodecane, 0.5 equivalents) for accurate GC analysis.
-
Add sodium azide (NaN₃, 0.5 equivalents). Using a substoichiometric amount of the nucleophile ensures the reaction does not go to completion, allowing for a kinetic comparison.
-
-
Reaction Execution:
-
Heat the reaction mixture to 60 °C in a temperature-controlled oil bath.
-
Take aliquots (approx. 0.1 mL) from the reaction mixture at regular time intervals (e.g., t = 0, 15, 30, 60, 120 minutes).
-
-
Workup and Analysis:
-
Quench each aliquot in 1 mL of diethyl ether and wash with 1 mL of water to remove DMF and unreacted NaN₃.
-
Analyze the organic layer by Gas Chromatography-Mass Spectrometry (GC-MS).
-
-
Data Interpretation:
-
Monitor the disappearance of the starting materials (1-chlorobutane, 1-iodobutane) and the appearance of the products (1-azidobutane).
-
Plot the concentration of each reactant versus time. The rate of consumption of 1-iodobutane will be significantly faster than that of 1-chlorobutane, providing a direct measure of their relative SN2 reactivity.
-
Causality Behind Experimental Choices:
-
Solvent (DMF): A polar aprotic solvent is used to solubilize the sodium azide and prevent solvation of the nucleophile, which would decrease its reactivity. This favors the SN2 pathway.[31][32]
-
Competition Format: Running the reactions in the same flask ensures identical conditions (temperature, concentration, stirring), eliminating variables and providing a direct, internally consistent comparison of rates.
-
Internal Standard: This is crucial for accurate quantification by GC, as it corrects for variations in injection volume and detector response.
Protocol: Comparative Reactivity in a Suzuki Cross-Coupling
This protocol outlines two parallel reactions to demonstrate the difference in conditions required for coupling an aryl iodide versus an aryl chloride.
Objective: To compare the efficiency of the Suzuki coupling of 4-iodoanisole versus 4-chloroanisole with phenylboronic acid.
Reaction A: Aryl Iodide
-
Inert Atmosphere: In a glovebox or using Schlenk technique, add to a reaction vial:
-
4-iodoanisole (1.0 mmol).
-
Phenylboronic acid (1.2 mmol).
-
Potassium carbonate (K₂CO₃, 2.0 mmol).
-
Pd(PPh₃)₄ (0.01 mmol, 1 mol%).
-
-
Solvent Addition: Add 5 mL of a degassed 3:1 mixture of Dioxane:Water.
-
Reaction: Stir the mixture at 80 °C and monitor by TLC or LC-MS. The reaction is typically complete within 1-2 hours.
Reaction B: Aryl Chloride
-
Inert Atmosphere: In a separate, identical vial, add:
-
4-chloroanisole (1.0 mmol).
-
Phenylboronic acid (1.2 mmol).
-
Potassium phosphate (K₃PO₄, 2.0 mmol).
-
Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd) and a specialized ligand such as SPhos or XPhos (0.022 mmol, 2.2 mol%).
-
-
Solvent Addition: Add 5 mL of degassed toluene.
-
Reaction: Stir the mixture at 110 °C and monitor. The reaction will be significantly slower than Reaction A, often requiring several hours to overnight for completion.
Causality Behind Experimental Choices:
-
Catalyst System: Reaction A uses a standard, widely available Pd(0) catalyst sufficient for the reactive aryl iodide.[19] Reaction B requires a more sophisticated system. The electron-rich, bulky phosphine ligand (SPhos/XPhos) is necessary to facilitate the difficult oxidative addition of the C-Cl bond.[33]
-
Base and Solvent: The choice of base and solvent is optimized for each reaction type. The K₃PO₄ and toluene combination is a common high-performance system for less reactive aryl chlorides.
-
Temperature: The higher temperature in Reaction B is required to provide the necessary activation energy to overcome the high barrier of C-Cl bond cleavage.[26]
Conclusion
The reactivity of a carbon-halogen bond is fundamentally dictated by its physicochemical properties. The carbon-iodine bond, characterized by its greater length, lower bond dissociation energy, and the exceptional leaving group ability of iodide, is inherently more reactive than the carbon-chlorine bond. This translates to faster reaction rates and milder required conditions across a spectrum of critical synthetic transformations, from nucleophilic substitutions to transition-metal-catalyzed cross-couplings.
While aryl and alkyl chlorides are often more cost-effective and readily available starting materials, their lower reactivity necessitates the use of more specialized, expensive catalyst systems and more forcing reaction conditions. For professionals in drug development and process chemistry, a thorough understanding of these principles is vital for designing efficient, scalable, and robust synthetic routes. The choice between iodine and chlorine is a strategic one, balancing atom economy and substrate cost against reaction efficiency and process demands.
References
- 1. C-Cl bond is stronger than C-I bond , because [allen.in]
- 2. sarthaks.com [sarthaks.com]
- 3. C Cl bond is stronger than C I bond because a C Cl class 11 chemistry CBSE [vedantu.com]
- 4. chemguideforcie.co.uk [chemguideforcie.co.uk]
- 5. quora.com [quora.com]
- 6. ck12.org [ck12.org]
- 7. homework.study.com [homework.study.com]
- 8. which is more electro negative flourine or chlorine or bromine or iod - askIITians [askiitians.com]
- 9. Khan Academy [khanacademy.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. quora.com [quora.com]
- 13. reddit.com [reddit.com]
- 14. homework.study.com [homework.study.com]
- 15. quora.com [quora.com]
- 16. physicsforums.com [physicsforums.com]
- 17. SN1 vs SN2 Reactions: Mechanism, Differences & JEE Guide [vedantu.com]
- 18. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]
- 19. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 20. web.uvic.ca [web.uvic.ca]
- 21. pubs.acs.org [pubs.acs.org]
- 22. benchchem.com [benchchem.com]
- 23. Room temperature Suzuki coupling of aryl iodides, bromides, and chlorides using a heterogeneous carbon nanotube-palladium nanohybrid catalyst - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 24. mdpi.com [mdpi.com]
- 25. pubs.acs.org [pubs.acs.org]
- 26. researchgate.net [researchgate.net]
- 27. adichemistry.com [adichemistry.com]
- 28. chem.libretexts.org [chem.libretexts.org]
- 29. benchchem.com [benchchem.com]
- 30. byjus.com [byjus.com]
- 31. chem.libretexts.org [chem.libretexts.org]
- 32. brainkart.com [brainkart.com]
- 33. Yoneda Labs [yonedalabs.com]
The Strategic Utility of 4-Chloro-3-iodophenol in Modern Organic Synthesis: A Technical Guide
Introduction: Unveiling a Versatile Building Block
In the landscape of organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 4-Chloro-3-iodophenol, a dihalogenated phenol, has emerged as a highly valuable and versatile building block, particularly in the synthesis of pharmaceutical intermediates and other fine chemicals.[1][2][3] Its utility stems from the distinct reactivity of its two halogen substituents—iodine and chlorine—on the aromatic ring. This inherent differential reactivity allows for programmed, regioselective functionalization, providing chemists with a powerful tool for sequential bond formation.
This technical guide provides an in-depth exploration of the potential applications of this compound in organic synthesis. We will delve into the core principles governing its reactivity, present detailed protocols for key transformations, and discuss its role in the synthesis of biologically active molecules. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this unique building block in their synthetic endeavors.
Physicochemical Properties of this compound:
| Property | Value | Reference(s) |
| CAS Number | 202982-72-7 | [3][4] |
| Molecular Formula | C₆H₄ClIO | [1] |
| Molecular Weight | 254.45 g/mol | [1] |
| Appearance | Solid | [4] |
| Melting Point | 73-79 °C | [4][5] |
| Assay | ≥97% | [4] |
The Cornerstone of Selectivity: Exploiting Differential Halogen Reactivity
The synthetic power of this compound lies in the significant difference in reactivity between the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds in palladium-catalyzed cross-coupling reactions. The general reactivity trend for aryl halides in the oxidative addition step, which is often rate-determining, is C-I > C-Br > C-Cl.[6] The C-I bond is weaker and therefore more susceptible to oxidative addition by a Pd(0) catalyst under milder conditions compared to the more robust C-Cl bond.
This reactivity gap enables the selective functionalization at the 3-position (the site of the iodine atom) while leaving the chlorine atom at the 4-position intact for subsequent transformations. This orthogonal reactivity is the key to designing efficient, sequential synthetic routes to complex, multi-substituted aromatic compounds.
References
- 1. US4355189A - Process for the preparation of 4-phenoxyphenols - Google Patents [patents.google.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. qingmupharm.com [qingmupharm.com]
- 5. mdpi.com [mdpi.com]
- 6. CN109734661B - Synthetic method of lenvatinib - Google Patents [patents.google.com]
An In-depth Technical Guide to the Safe Handling of 4-Chloro-3-iodophenol
Introduction: A Scientist's Perspective on Proactive Safety
In the landscape of drug discovery and organic synthesis, halogenated phenols are indispensable building blocks. 4-Chloro-3-iodophenol (CAS No. 202982-72-7), with its strategically placed halogen atoms, offers unique reactivity for developing complex molecular architectures. However, its utility is matched by a significant hazard profile that demands a rigorous and scientifically grounded approach to safety.
This guide moves beyond generic safety data sheets to provide a deeper understanding of the "why" behind safety protocols. As scientists, our commitment to safety must be as robust as our commitment to discovery. This document is structured to provide not just rules, but the toxicological and chemical rationale that underpins them, enabling you to build self-validating safety systems in your laboratory.
Section 1: Compound Identification and Physicochemical Properties
Understanding the fundamental properties of this compound is the first step in a comprehensive risk assessment. These characteristics influence its behavior in the laboratory, potential exposure routes, and appropriate storage conditions.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 202982-72-7 | [1][2][3] |
| Molecular Formula | C₆H₄ClIO | [1][2][3] |
| Molecular Weight | 254.45 g/mol | [1][2][3] |
| Appearance | Solid | [1][4] |
| Melting Point | 73-79 °C | [1][4] |
| Boiling Point | 312.4 °C (Predicted) | [4] |
| pKa | 8.67 (Predicted) | |
| Storage Temperature | Room temperature, protected from light, under inert atmosphere | [3][5] |
| Sensitivity | Light sensitive | [5][6] |
Section 2: Hazard Identification and Applied Toxicology
This compound is classified as a hazardous substance. Its toxicity is characteristic of halogenated phenols, which are known for their ability to be rapidly absorbed and cause systemic effects.[1] The toxicity of chlorophenol derivatives is often proportional to the number and position of the halogen atoms on the benzene ring.[7]
GHS Hazard Classification
The Globally Harmonized System (GHS) provides a clear framework for understanding the primary dangers associated with this compound.
Table 2: GHS Hazard Classification for this compound
| Hazard Class | Hazard Statement | Signal Word |
| Acute Toxicity, Oral (Category 3) | H301: Toxic if swallowed. | Danger |
| Serious Eye Damage (Category 1) | H318: Causes serious eye damage. | Danger |
| Skin Irritation (Category 2) | H315: Causes skin irritation. | Warning |
| Respiratory Irritation (Category 3) | H335: May cause respiratory irritation. | Warning |
Source: Synthesized from multiple Safety Data Sheets.[1][6]
Toxicological Profile and Mechanism of Action
Halogenated phenolic compounds are recognized as persistent environmental pollutants that can act as endocrine disruptors due to their structural similarity to thyroid hormones.[6] While specific toxicological data for this compound is limited, the broader class of chlorophenols provides critical insights.
-
Mechanism of Toxicity: A primary mechanism of toxicity for chlorophenols is the uncoupling of oxidative phosphorylation in mitochondria, disrupting cellular energy production.[8] This can lead to symptoms like elevated body temperature (hyperpyrexia) in acute exposures.[1]
-
Routes of Exposure & Absorption: The primary routes of occupational exposure are inhalation of dust/aerosols and dermal contact.[1][9] Critically, chlorophenols are rapidly and readily absorbed through the skin, meaning that skin contamination can lead to significant systemic toxicity.[1][10] Oral ingestion from contaminated hands is also a potential route of exposure.[1]
-
Systemic Effects: Acute high-level exposure to related chlorophenols can produce a range of symptoms including weakness, dizziness, profuse sweating, labored breathing, and in severe cases, seizures, coma, and cardiac failure.[1][10] Chronic exposure has been associated with liver and kidney damage.[1][10][11]
Section 3: Occupational Exposure and Control Measures
Given the significant hazards, a multi-layered approach to controlling exposure is essential. This is best visualized through the "Hierarchy of Controls," which prioritizes the most effective measures.
Occupational Exposure Limits (OELs)
No specific Occupational Exposure Limit (OEL) has been established for this compound.[10][12] Therefore, a conservative approach must be adopted, using OELs for related compounds as guidance for risk assessment and control strategies.
Table 3: Occupational Exposure Limits for Related Phenolic Compounds
| Compound | Agency | Limit Type | Value |
| Phenol | OSHA | PEL (8-hr TWA) | 5 ppm (19 mg/m³) [skin] |
| Phenol | NIOSH | REL (10-hr TWA) | 5 ppm (19 mg/m³) [skin] |
| Phenol | NIOSH | Ceiling (15-min) | 15.6 ppm (60 mg/m³) [skin] |
| Phenol | ACGIH | TLV (8-hr TWA) | 5 ppm (19 mg/m³) [skin] |
| Pentachlorophenol | ACGIH | TLV (8-hr TWA) | 0.5 mg/m³ |
Sources:[1][5][13] The "skin" notation indicates a significant potential for absorption through the skin, contributing to total body burden.
Hierarchy of Controls
The most effective way to manage risk is to eliminate or reduce the hazard at its source. Personal Protective Equipment (PPE) is the last line of defense.
Caption: The Hierarchy of Controls prioritizes safety measures.
Personal Protective Equipment (PPE)
When handling this compound, engineering and administrative controls must be supplemented with appropriate PPE.
Table 4: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale and Best Practices |
| Hand Protection | Nitrile or Butyl rubber gloves. | Chlorophenols can be absorbed through the skin.[10] Always check manufacturer's breakthrough time data. Double-gloving is recommended for extended procedures. Wash hands thoroughly after removing gloves.[6] |
| Eye/Face Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. Use a face shield when there is a significant splash hazard. | The compound causes serious, potentially irreversible, eye damage.[1] Standard prescription glasses are not a substitute. |
| Skin and Body | Fully-buttoned laboratory coat. Consider a chemically resistant apron for large quantities or splash-prone operations. Wear long pants and closed-toe shoes. | Protects against incidental skin contact and contamination of personal clothing.[14] |
| Respiratory | Use only within a certified chemical fume hood. For emergencies or situations where a hood is not feasible (e.g., large spill cleanup), a NIOSH-approved respirator with an organic vapor cartridge and a particulate pre-filter is required.[15] | Prevents inhalation of airborne dust, which can cause respiratory irritation and systemic toxicity.[1][6] Respirator use requires a formal program including fit-testing and training.[12] |
Section 4: Safe Handling and Storage Protocols
Adherence to strict protocols is non-negotiable. Good occupational work practice is a cornerstone of laboratory safety.[6]
Handling Protocol
-
Preparation: Before beginning work, review this guide and the relevant Safety Data Sheet (SDS). Ensure an emergency eyewash and safety shower are accessible and unobstructed.[14]
-
Location: All manipulations of solid this compound (weighing, transfers) and its solutions must be performed inside a certified chemical fume hood to minimize inhalation exposure.[14][16]
-
Avoid Dust Generation: Handle the solid material carefully to avoid creating dust. Use techniques like gentle scooping rather than pouring from a height.
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[6] Always wash hands with soap and water after handling the compound, even if gloves were worn.[6]
-
Contamination Control: Designate a specific area within the fume hood for handling this compound. Contaminated equipment should be decontaminated promptly or disposed of as hazardous waste.
Storage Protocol
-
Container: Store in the original, tightly sealed container.[6] Ensure the label is legible and includes the compound name and hazard pictograms.
-
Location: Store in a cool, dry, well-ventilated area designated for toxic chemicals.[6][17] The storage area should be protected from direct sunlight as the compound is light-sensitive.[5]
-
Segregation: Store away from incompatible materials. While specific data for this compound is sparse, related phenols are incompatible with strong bases, acid chlorides, acid anhydrides, and strong oxidizing agents.[18][19] Do not store with foodstuff containers.[6]
-
Security: For larger quantities, consider storing in a locked cabinet or an area with restricted access.[6]
Section 5: Emergency Procedures
Immediate and correct response to an exposure is critical to minimizing harm. All personnel must be trained on these procedures before handling the compound.
Exposure Response
-
Eye Contact: The compound causes serious eye damage.[1] Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open to ensure complete irrigation.[6] Remove contact lenses if present and easy to do, but do not interrupt flushing.[6] Seek immediate medical attention without delay. [6][14]
-
Skin Contact: This is a critical exposure route.[1] Rapid decontamination is essential. Immediately remove all contaminated clothing, including shoes and belts.[14] If available, swab the affected area repeatedly with low-molecular-weight polyethylene glycol (PEG 300 or 400).[14] If PEG is not available, flush the skin with large amounts of soap and water for at least 15 minutes.[6] Seek medical attention, especially if irritation persists or the exposure area is large. [6]
-
Inhalation: Remove the individual to fresh air.[6] If breathing has stopped, provide artificial respiration (use a pocket mask or other barrier device).[18] Seek immediate medical attention. [14]
-
Ingestion: The compound is toxic if swallowed. Do NOT induce vomiting, as this can cause further damage.[18] If the person is conscious, rinse their mouth with water and have them drink a glass of water.[6] Call a poison control center or seek immediate medical attention. [6]
Spill Response Workflow
Caption: Emergency workflow for skin exposure incidents.
Section 6: Decontamination and Waste Disposal
Proper disposal is a legal requirement and an ethical responsibility to protect colleagues and the environment. All waste containing this compound must be treated as hazardous waste.
Decontamination Protocol
-
Equipment: Non-disposable equipment (glassware, spatulas) should be decontaminated. A preliminary rinse with a suitable organic solvent (e.g., ethanol or acetone) can be performed in the fume hood, with the rinsate collected as halogenated organic waste. Follow this with a thorough wash using soap and water.
-
Surfaces: Decontaminate work surfaces within the fume hood with soap and water after each use. Paper towels used for cleanup should be disposed of as solid hazardous waste.
Waste Management Protocol
-
Segregation is Key: Maintain separate, clearly labeled waste streams. Because this compound contains chlorine and iodine, it must be disposed of in a halogenated organic waste stream. Do not mix with non-halogenated waste.[20][21]
-
Liquid Waste: Collect all solutions containing this compound, including reaction mother liquors and solvent rinses, in a compatible, sealed, and properly labeled hazardous waste container (e.g., a glass bottle with a screw cap).[20]
-
Solid Waste: Collect all contaminated disposable items (gloves, pipette tips, weighing paper, contaminated silica gel) in a dedicated, leak-tight container (e.g., a puncture-proof container or a double-bagged plastic bag) labeled as solid hazardous waste.[16][20]
-
Empty Containers: The original reagent bottle is not considered "empty" by regulatory standards until it has been triple-rinsed.[21] The rinsate from each rinse must be collected and disposed of as halogenated hazardous waste.[21] After proper rinsing, the label should be defaced, and the container can be disposed of in the normal laboratory glass waste.
Section 7: References
-
Apollo Scientific. (n.d.). Safety Data Sheet: this compound. Retrieved from Apollo Scientific.
-
Sigma-Aldrich. (n.d.). This compound 97%. Retrieved from sigmaaldrich.com. --INVALID-LINK--
-
New Jersey Department of Health. (2009). Hazardous Substance Fact Sheet: 4-Chlorophenol. Retrieved from nj.gov. --INVALID-LINK--
-
Thermo Fisher Scientific. (2025). Safety Data Sheet: 4-Iodophenol. Retrieved from fishersci.com.
-
New Jersey Department of Health. (1999). Hazardous Substance Fact Sheet: 2-Chlorophenol. Retrieved from nj.gov. --INVALID-LINK--
-
New Jersey Department of Health. (2009). Hazardous Substance Fact Sheet: 4-Chlorophenol. Retrieved from nj.gov. --INVALID-LINK--
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Iodophenol, 99%. Retrieved from coleparmer.com.
-
Sigma-Aldrich. (2025). Safety Data Sheet: 2,4-dichlorophenol. Retrieved from sigmaaldrich.com.
-
Centers for Disease Control and Prevention (CDC). (n.d.). NIOSH Pocket Guide to Chemical Hazards: Phenol. Retrieved from cdc.gov. --INVALID-LINK--
-
ChemicalBook. (n.d.). This compound. Retrieved from chemicalbook.com. --INVALID-LINK--
-
Montaño, M., Gutleb, A. C., & Murk, A. J. (2013). Persistent toxic burdens of halogenated phenolic compounds in humans and wildlife. Environmental Science & Technology, 47(12), 6071-81. --INVALID-LINK--
-
Oregon Occupational Safety and Health. (1980). Program Directive - Wood Preservatives Containing Chlorinated Phenols (A-203). Retrieved from osha.oregon.gov.
-
Centers for Disease Control and Prevention (CDC). (n.d.). Phenol - IDLH. Retrieved from cdc.gov. --INVALID-LINK--
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2020). Toxicological Profile for Chlorophenols. Retrieved from atsdr.cdc.gov. --INVALID-LINK--
-
National Institute for Occupational Safety and Health (NIOSH). (1994). CRESOL (all isomers) and PHENOL 2546. Retrieved from cdc.gov. --INVALID-LINK--
-
Tripathi, Y. C. (2015). Response to "How can I dispose phenol?". ResearchGate. --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). This compound 97%. Retrieved from sigmaaldrich.com. --INVALID-LINK--
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Management of Waste. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). --INVALID-LINK--
-
Yale Environmental Health & Safety. (n.d.). Phenol Standard Operating Procedure. Retrieved from ehs.yale.edu. --INVALID-LINK--
-
Organic Chemistry Lab (NOP). (n.d.). Treatment and disposal of chemical wastes in daily laboratory work. Retrieved from oc-praktikum.de.
-
University of Tennessee Health Science Center. (2022). Phenol, Chloroform, or TRIzol™ Waste Disposal. Retrieved from uthsc.edu. --INVALID-LINK--
-
Wikipedia. (n.d.). 4-Chlorophenol. Retrieved from en.wikipedia.org. --INVALID-LINK--
-
ChemicalBook. (n.d.). This compound. Retrieved from chemicalbook.com. --INVALID-LINK--
-
Adeleye, O. A., et al. (2021). Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective. International Journal of Environmental Research and Public Health, 18(15), 8129. --INVALID-LINK--
-
Alachem Co., Ltd. (n.d.). This compound. Retrieved from alachem.com. --INVALID-LINK--
-
ChemScene. (n.d.). This compound. Retrieved from chemscene.com. --INVALID-LINK--
-
National Center for Biotechnology Information. (n.d.). HEALTH EFFECTS - Toxicological Profile for Chlorophenols. Retrieved from NCBI Bookshelf. --INVALID-LINK--
-
IDEX Health & Science. (n.d.). Chemical Compatibility. Retrieved from idex-hs.com.
-
Kim, H. J., et al. (2022). Enhanced Bioremediation of 4-Chlorophenol by Electrically Neutral Reactive Species Generated from Nonthermal Atmospheric-Pressure Plasma. ACS Omega, 7(18), 15873–15881. --INVALID-LINK--
-
Request PDF. (n.d.). A comprehensive review of chlorophenols: Fate, toxicology and its treatment. Retrieved from ResearchGate. --INVALID-LINK--
-
National Center for Biotechnology Information. (n.d.). HEALTH EFFECTS - Toxicological Profile for Chlorophenols. Retrieved from NCBI Bookshelf. --INVALID-LINK--
References
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Methodological & Application
Synthetic Routes for Preparing 4-Chloro-3-iodophenol Derivatives: Application Notes and Protocols
Introduction: The Strategic Importance of 4-Chloro-3-iodophenol in Modern Synthesis
In the landscape of medicinal chemistry and materials science, the precise arrangement of halogen atoms on an aromatic scaffold is a cornerstone of molecular design. The this compound core is a particularly valuable structural motif, serving as a versatile intermediate in the synthesis of a wide range of complex molecules. The distinct electronic properties and orthogonal reactivity of the chloro and iodo substituents—the latter being a prime handle for cross-coupling reactions—offer a powerful toolkit for researchers. This guide provides a detailed exploration of the primary synthetic strategies for accessing this compound and its derivatives, offering both mechanistic insights and field-proven experimental protocols for drug development professionals and synthetic chemists. The applications of these derivatives are significant, particularly in the development of potent and selective G-protein coupled receptor (GPCR) agonists and other biologically active compounds.[1]
Strategic Overview of Synthetic Pathways
The synthesis of this compound can be approached via two principal strategies, each with its own set of advantages and considerations. The choice of route often depends on the availability of starting materials, desired scale, and tolerance for multi-step sequences.
Figure 1. Primary synthetic approaches to this compound.
Route 1: Direct Electrophilic Iodination of 4-Chlorophenol
This approach is the most direct, involving the introduction of an iodine atom onto the 4-chlorophenol backbone through an electrophilic aromatic substitution reaction. The hydroxyl group is a strong activating, ortho, para-director. Since the para position is already occupied by the chlorine atom, the iodination is directed to the ortho position (C3).
Mechanistic Considerations & Reagent Selection
The direct iodination of phenols can be challenging due to the low electrophilicity of molecular iodine (I₂). To overcome this, various activating agents and more potent iodine sources are employed. Common iodinating systems include:
-
Iodine monochloride (ICl): A more polarized and thus more electrophilic source of iodine than I₂. It is a reliable reagent for the iodination of moderately activated aromatic rings.
-
N-Iodosuccinimide (NIS): A mild and easy-to-handle solid iodinating agent. Its reactivity can be enhanced by the addition of an acid catalyst.
-
Iodine with an Oxidizing Agent: Systems such as I₂/H₂O₂ or I₂/Oxone® generate a more potent electrophilic iodine species in situ.
The choice of solvent is also critical. Polar solvents can facilitate the reaction; however, the regioselectivity can be influenced by the solvent system.
Protocol 1: Iodination of 4-Chlorophenol using Iodine Monochloride
This protocol is adapted from established methods for the iodination of phenols.
Materials:
-
4-Chlorophenol
-
Iodine monochloride (ICl) solution (1.0 M in dichloromethane)
-
Dichloromethane (DCM), anhydrous
-
Sodium thiosulfate (Na₂S₂O₃), 10% aqueous solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), dissolve 4-chlorophenol (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the iodine monochloride solution (1.05 eq) dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by adding 10% aqueous sodium thiosulfate solution to consume any unreacted iodine monochloride.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford pure this compound.
Expected Outcome: This method typically provides the desired product in moderate to good yields. The primary challenge is controlling the reaction to prevent the formation of di-iodinated byproducts.
Route 2: Sandmeyer Reaction of 4-Amino-3-chlorophenol
The Sandmeyer reaction offers a reliable, albeit multi-step, alternative for the synthesis of aryl iodides.[2] This route is particularly advantageous when direct iodination proves to be low-yielding or lacks regioselectivity. The key precursor for this route is 4-amino-3-chlorophenol.
Synthesis of the Precursor: 4-Amino-3-chlorophenol
4-Amino-3-chlorophenol can be synthesized from more readily available starting materials, such as m-chlorophenol, through a sequence of nitration and reduction, or via other reported methods.[3]
Protocol 2: Sandmeyer Iodination of 4-Amino-3-chlorophenol
This protocol is based on general Sandmeyer reaction procedures for the synthesis of aryl iodides.[4]
Materials:
-
4-Amino-3-chlorophenol
-
Concentrated hydrochloric acid (HCl)
-
Sodium nitrite (NaNO₂)
-
Potassium iodide (KI)
-
Deionized water
-
Sodium thiosulfate (Na₂S₂O₃), 10% aqueous solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Diazotization:
-
In a beaker, suspend 4-amino-3-chlorophenol (1.0 eq) in a mixture of concentrated hydrochloric acid and water.
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Prepare a solution of sodium nitrite (1.1 eq) in cold deionized water.
-
Add the sodium nitrite solution dropwise to the cooled amine suspension, ensuring the temperature remains below 5 °C. A slight excess of nitrous acid can be confirmed with starch-iodide paper.
-
Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.
-
-
Iodide Displacement:
-
In a separate, larger beaker, dissolve potassium iodide (3.0 eq) in water and cool to 0-5 °C.
-
Slowly and carefully add the cold diazonium salt solution to the potassium iodide solution with stirring. Effervescence (evolution of nitrogen gas) should be observed.
-
Allow the reaction mixture to warm to room temperature and then gently heat to 50-60 °C for 1 hour, or until the evolution of nitrogen ceases, indicating the completion of the reaction.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with 10% aqueous sodium thiosulfate solution to remove any residual iodine, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to obtain this compound.
-
Comparison of Synthetic Routes
| Parameter | Route 1: Direct Iodination | Route 2: Sandmeyer Reaction |
| Starting Material | 4-Chlorophenol | 4-Amino-3-chlorophenol |
| Number of Steps | 1 | 2 (from the amine) |
| Key Reagents | ICl, NIS, or I₂/oxidant | NaNO₂, HCl, KI |
| Regioselectivity | Generally good, but can be challenging to control | Excellent, defined by the position of the amino group |
| Potential Byproducts | Di-iodinated compounds | Azo-coupling products, phenols from reaction with water |
| Scalability | Potentially more straightforward for large scale | Diazonium salts can be unstable, requiring careful temperature control |
| Overall Yield | Variable, dependent on conditions | Generally reliable and good-yielding |
Characterization and Data
The final product, this compound, is a solid at room temperature.
-
CAS Number: 202982-72-7[5]
-
Molecular Formula: C₆H₄ClIO[5]
-
Molecular Weight: 254.45 g/mol [5]
-
Melting Point: 73-79 °C[5]
Spectroscopic Data (Predicted/Typical):
-
¹H NMR (CDCl₃, 400 MHz): Signals corresponding to the three aromatic protons would be expected. The proton between the hydroxyl and iodo groups would likely appear as a doublet, the proton adjacent to the chloro group as a doublet of doublets, and the proton between the chloro and iodo groups as a doublet. The hydroxyl proton would appear as a broad singlet.
-
¹³C NMR (CDCl₃, 100 MHz): Six distinct signals for the aromatic carbons would be expected. The carbon bearing the iodine would be shifted significantly upfield.
-
IR (KBr): Characteristic peaks for O-H stretching (broad, ~3300 cm⁻¹), C-O stretching (~1200 cm⁻¹), and C-H aromatic stretching (~3000-3100 cm⁻¹).
-
Mass Spectrometry (EI): A molecular ion peak (M⁺) at m/z 254, along with a characteristic isotope pattern for the presence of one chlorine atom (M+2 peak at ~33% intensity of the M⁺ peak).
Safety and Handling
General Precautions:
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times.
Reagent-Specific Hazards:
-
4-Chlorophenol: Toxic and corrosive. Avoid skin and eye contact.
-
Iodine Monochloride: Highly corrosive and a strong oxidizing agent. Reacts violently with water. Handle with extreme care.
-
Sodium Nitrite: Oxidizing agent and toxic if ingested.
-
Aryl Diazonium Salts: Potentially explosive in the solid, dry state. It is imperative to keep them in solution and at low temperatures at all times.
Waste Disposal:
-
All organic and halogenated waste should be disposed of in appropriately labeled containers according to institutional guidelines.
Conclusion
The synthesis of this compound derivatives is a critical capability for researchers in drug discovery and materials science. Both direct iodination of 4-chlorophenol and the Sandmeyer reaction of 4-amino-3-chlorophenol represent viable and effective strategies. The choice between these routes will be guided by factors such as starting material availability, scalability, and the desired level of regiochemical control. The protocols and data presented in this guide are intended to provide a solid foundation for the successful synthesis and application of this important class of compounds.
References
- 1. Development of Highly Potent, G-Protein Pathway Biased, Selective, and Orally Bioavailable GPR84 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sandmeyer Reaction [organic-chemistry.org]
- 3. CN107739313B - Method for synthesizing 4-amino-3-chlorophenol by multi-temperature-zone continuous flow microchannel reactor - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. 4-氯-3-碘苯酚 97% | Sigma-Aldrich [sigmaaldrich.com]
Application Notes and Protocols for the Strategic Use of 4-Chloro-3-iodophenol in Suzuki and Ullmann Cross-Coupling Reactions
Abstract
This comprehensive guide provides researchers, synthetic chemists, and drug development professionals with detailed application notes and robust protocols for the utilization of 4-chloro-3-iodophenol as a versatile building block in Suzuki-Miyaura and Ullmann cross-coupling reactions. The inherent differential reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds is exploited for selective, sequential functionalization, enabling the synthesis of complex biaryl and diaryl ether scaffolds. This document elucidates the underlying mechanistic principles, provides guidance on reaction optimization, and presents step-by-step protocols validated by established chemical literature.
Introduction: The Strategic Advantage of this compound
This compound is a dihalogenated phenol of significant synthetic utility. Its structure incorporates three key functionalities for diversification: a phenolic hydroxyl group and two different halogen atoms (iodine and chlorine) at distinct positions on the aromatic ring. The significant difference in bond dissociation energies between the C-I and C-Cl bonds allows for highly chemoselective cross-coupling reactions. The C-I bond is considerably more reactive towards oxidative addition in palladium-catalyzed Suzuki couplings and more susceptible to copper-catalyzed Ullmann-type reactions compared to the more robust C-Cl bond.[1][2] This reactivity differential is the cornerstone of its application, permitting the initial selective coupling at the iodo-position, leaving the chloro- and phenol moieties available for subsequent transformations. This stepwise approach is invaluable for the controlled and efficient synthesis of unsymmetrically substituted biarylphenols and diaryl ethers, which are prevalent motifs in pharmaceuticals and functional materials.[1][3]
Application in Suzuki-Miyaura Coupling: Synthesis of Biarylphenols
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for the formation of C-C bonds between an organohalide and an organoboron compound.[4][5] For this compound, the reaction can be directed with high selectivity to the C-I bond.
Mechanistic Rationale for Chemoselectivity
The catalytic cycle of the Suzuki reaction involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][5] The initial and often rate-determining step, oxidative addition of the aryl halide to the Pd(0) catalyst, is significantly faster for aryl iodides than for aryl chlorides.[1][6] This difference in reaction kinetics is the basis for the chemoselectivity observed with this compound. By carefully controlling reaction conditions, particularly temperature and reaction time, mono-arylation at the 3-position can be achieved with high fidelity.
Figure 1: Simplified Suzuki-Miyaura catalytic cycle for this compound.
Critical Parameters for Selective Suzuki Coupling
-
Catalyst and Ligand: Palladium catalysts such as Pd(PPh₃)₄ or combinations of a palladium source (e.g., Pd(OAc)₂) with phosphine ligands are commonly employed.[7][8] The choice of ligand is crucial; bulky, electron-rich ligands can enhance the rate of oxidative addition but may decrease selectivity.[9][10] For selective C-I coupling, ligands like triphenylphosphine (PPh₃) are often sufficient.
-
Base: An appropriate base is required to activate the boronic acid for the transmetalation step.[8] Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are frequently used, often in an aqueous solution.[5][11] The choice of base can influence reaction rates and must be selected carefully to avoid side reactions involving the phenolic hydroxyl group.
-
Solvent System: A biphasic solvent system, such as toluene/water or dioxane/water, is common.[5] This facilitates the interaction of the organic-soluble catalyst and aryl halide with the aqueous-soluble base and boronate salt.
-
Temperature: This is a key parameter for controlling selectivity. Lower temperatures (e.g., room temperature to 80 °C) strongly favor the reaction at the C-I bond.[10] Higher temperatures may lead to a loss of selectivity and competing coupling at the C-Cl bond.
Protocol for Selective Suzuki-Miyaura Coupling
This protocol describes the selective coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Triphenylphosphine (PPh₃) (4 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane
-
Deionized Water
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).
-
Add Pd(OAc)₂ (0.02 eq) and PPh₃ (0.04 eq) to the flask.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add degassed 1,4-dioxane and degassed deionized water (typically a 4:1 to 5:1 ratio by volume) via syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 4-chloro-3-arylphenol.
Representative Data for Suzuki Coupling
| Entry | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | Toluene/H₂O | 80 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos (2 mol%) | K₃PO₄ | Dioxane/H₂O | 90 | 8 | 90-98 |
| 3 | 3-Pyridylboronic acid | PdCl₂(dppf) (3 mol%) | Cs₂CO₃ | DMF/H₂O | 85 | 10 | 75-88 |
Yields are representative and based on analogous reactions in the literature. Optimization may be required for specific substrates.
Application in Ullmann Coupling: Synthesis of Diaryl Ethers
The Ullmann condensation is a copper-catalyzed reaction that forms C-O bonds between an aryl halide and a phenol (or alcohol).[12][13] This reaction is a classic method for the synthesis of diaryl ethers.[14] Modern advancements have introduced ligands that allow the reaction to proceed under much milder conditions than the harsh, high-temperature protocols of the past.[14][15]
Mechanistic Considerations
The mechanism of the Ullmann condensation generally involves the formation of a copper(I) phenoxide species. This species then undergoes oxidative addition with the aryl halide, followed by reductive elimination to form the diaryl ether product and regenerate the active copper catalyst.[14][16] Similar to the Suzuki reaction, aryl iodides are more reactive than aryl chlorides in this transformation.[14][17] This allows for the selective formation of a diaryl ether at the 3-position of this compound when it is coupled with another phenol.
Figure 2: Simplified catalytic cycle for the Ullmann diaryl ether synthesis.
Key Parameters for Ullmann Condensation
-
Copper Source: Copper(I) salts such as CuI are most commonly used.[18] In some cases, copper nanoparticles or other copper sources can be effective.[17]
-
Ligand: The use of a ligand is critical for achieving high yields under mild conditions. Common ligands include N,N-dimethylglycine, phenanthroline, picolinic acid, and various diamines.[15][18][19] These ligands stabilize the copper catalyst and facilitate the reaction at lower temperatures.
-
Base: A strong base is required to deprotonate the phenol nucleophile. K₃PO₄ and Cs₂CO₃ are highly effective and commonly used.[15][20]
-
Solvent: High-boiling polar aprotic solvents such as DMF, DMSO, or NMP are traditionally used, although solvents like dioxane or toluene can be employed with modern catalytic systems.[12][21]
-
Temperature: While classic Ullmann reactions required temperatures exceeding 200 °C, modern ligand-accelerated protocols often proceed efficiently at temperatures between 90-130 °C.[12][18]
Protocol for Ullmann Diaryl Ether Synthesis
This protocol describes the coupling of a phenol with this compound.
Materials:
-
This compound
-
Phenol (1.0 - 1.2 equivalents)
-
Copper(I) iodide (CuI) (5-10 mol%)
-
N,N-Dimethylglycine (20 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 equivalents)
-
1,4-Dioxane or DMF
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a dry Schlenk tube, combine this compound (1.2 eq), the phenol (1.0 eq), CuI (0.10 eq), N,N-dimethylglycine (0.20 eq), and Cs₂CO₃ (2.0 eq).
-
Evacuate the tube and backfill with an inert gas. Repeat this cycle three times.
-
Add anhydrous, degassed solvent (e.g., dioxane) via syringe.
-
Seal the tube and heat the reaction mixture to 110-130 °C in an oil bath with stirring.
-
Monitor the reaction by TLC or LC-MS until the starting phenol is consumed (typically 12-24 hours).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove inorganic salts.
-
Wash the filtrate with water and brine, then dry the organic layer over Na₂SO₄.
-
Concentrate the solution under reduced pressure.
-
Purify the residue by flash column chromatography to isolate the target diaryl ether.
Representative Data for Ullmann Coupling
| Entry | Phenol | Copper Source | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenol | CuI (10 mol%) | N,N-Dimethylglycine | Cs₂CO₃ | Dioxane | 110 | 24 | 75-85 |
| 2 | 4-Cresol | CuI (5 mol%) | Picolinic Acid | K₃PO₄ | DMSO | 120 | 18 | 80-90 |
| 3 | 2-Naphthol | CuI (10 mol%) | 1,10-Phenanthroline | Cs₂CO₃ | DMF | 130 | 24 | 70-80 |
Yields are representative and based on analogous reactions in the literature. Optimization may be required for specific substrates.
Safety Considerations
-
Handling Reagents: this compound and its derivatives should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Palladium and Copper Catalysts: These heavy metal catalysts can be toxic. Avoid inhalation of dust and skin contact.
-
Solvents: Organic solvents like dioxane, DMF, and toluene are flammable and have associated health risks. Handle with care and ensure proper ventilation.
-
Bases: Strong bases like K₃PO₄ and Cs₂CO₃ are corrosive and hygroscopic. Handle them in a dry environment and avoid contact with skin.
-
Inert Atmosphere: Reactions are sensitive to air and moisture. Proper inert gas techniques (Schlenk line or glovebox) are essential for reproducibility and high yields.
Conclusion
This compound serves as an exemplary substrate for demonstrating chemoselective cross-coupling. The predictable reactivity hierarchy of its halogen substituents enables the strategic and sequential construction of complex molecular architectures. The Suzuki-Miyaura reaction provides a reliable route to 4-chloro-3-arylphenols, while the Ullmann condensation offers an effective method for synthesizing the corresponding diaryl ethers. The protocols detailed herein provide a solid foundation for researchers to explore the synthetic potential of this versatile building block in drug discovery and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. rsc.org [rsc.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. scite.ai [scite.ai]
- 10. benchchem.com [benchchem.com]
- 11. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 13. synarchive.com [synarchive.com]
- 14. grokipedia.com [grokipedia.com]
- 15. Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ullmann Reaction [organic-chemistry.org]
- 17. mdpi.com [mdpi.com]
- 18. N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides [organic-chemistry.org]
- 19. BJOC - Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers [beilstein-journals.org]
- 20. researchgate.net [researchgate.net]
- 21. arkat-usa.org [arkat-usa.org]
Application Notes: 4-Chloro-3-iodophenol as a Versatile Intermediate in Pharmaceutical Synthesis
Abstract
This technical guide provides an in-depth analysis of 4-chloro-3-iodophenol (CAS No. 202982-72-7), a halogenated aromatic alcohol with significant utility as an intermediate in pharmaceutical synthesis. We present a detailed, field-proven protocol for the regioselective synthesis of this compound via the electrophilic iodination of 4-chlorophenol. Furthermore, we explore its application potential by examining the synthesis of a structurally analogous pharmaceutical, Rafoxanide. While not a direct precursor, the synthesis of Rafoxanide provides a robust case study on the formation of diaryl ether linkages—a common objective when using intermediates like this compound. This document is intended for researchers, medicinal chemists, and process development scientists engaged in drug discovery and manufacturing.
Introduction: The Strategic Value of Halogenated Phenols
Halogenated phenols are a cornerstone of modern medicinal chemistry. The presence of halogen atoms on an aromatic ring profoundly influences a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. This compound is a particularly valuable building block due to the distinct reactivity of its three functional components: the nucleophilic hydroxyl group, the electron-withdrawing chlorine atom, and the versatile iodine atom, which is an excellent leaving group in metal-catalyzed cross-coupling reactions.[1] This trifecta of reactivity allows for sequential, regioselective modifications, making it an attractive starting point for complex molecular architectures.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 202982-72-7 | |
| Molecular Formula | C₆H₄ClIO | |
| Molecular Weight | 254.45 g/mol | |
| Appearance | Solid | |
| Melting Point | 73-79 °C | [2] |
| SMILES | Oc1ccc(Cl)c(I)c1 |
Synthesis of this compound
The most direct method for preparing this compound is the electrophilic iodination of the readily available starting material, 4-chlorophenol. The reaction's success hinges on controlling the regioselectivity of the iodination.
Mechanistic Expertise: Directing the Iodination
The hydroxyl group (-OH) of phenol is a powerful activating group and an ortho, para-director in electrophilic aromatic substitution. Since the para position on 4-chlorophenol is blocked by the chlorine atom, electrophilic attack is directed to the ortho positions (C2 and C6). The iodine atom is installed at the C3 position (which is ortho to the hydroxyl group) due to this directing effect. This reaction provides a reliable and scalable route to the desired product.
Experimental Workflow: Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Protocol 1: Synthesis of this compound
This protocol is a representative procedure and should be optimized for specific laboratory conditions. All work must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Materials & Equipment:
-
4-Chlorophenol (CAS: 106-48-9)
-
Iodine (CAS: 7553-56-2)
-
Sodium Hydroxide (NaOH) (CAS: 1310-73-2)
-
Hydrochloric Acid (HCl), concentrated
-
Sodium Thiosulfate (Na₂S₂O₅)
-
Ethyl Acetate
-
Hexanes
-
Deionized Water
-
Round-bottom flask with magnetic stirrer, dropping funnel, and reflux condenser
-
Ice bath
-
Standard glassware for extraction and recrystallization
Procedure:
-
Dissolution: In a 500 mL round-bottom flask, dissolve 12.8 g (0.1 mol) of 4-chlorophenol in 100 mL of a 1 M sodium hydroxide solution. Cool the solution to 0-5 °C in an ice bath with stirring.
-
Iodination: Prepare a solution of 25.4 g (0.1 mol) of iodine in 150 mL of 1 M sodium hydroxide. Add this solution dropwise to the cooled 4-chlorophenol solution over 1 hour, maintaining the temperature below 10 °C.
-
Expert Insight: The reaction is performed under basic conditions to generate the more nucleophilic phenoxide ion, which accelerates the rate of electrophilic substitution. Slow addition of the iodine solution helps to control the exotherm and prevent the formation of di-iodinated byproducts.
-
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature for 3-4 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture in an ice bath. Quench the excess iodine by adding a 10% aqueous solution of sodium thiosulfate until the dark color disappears.
-
Acidification & Isolation: Slowly acidify the solution to pH 2-3 with concentrated hydrochloric acid. A precipitate should form.
-
Extraction: Extract the aqueous mixture three times with 100 mL portions of ethyl acetate. Combine the organic layers.
-
Washing & Drying: Wash the combined organic phase with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure to yield the crude product. Purify the solid by recrystallization from a mixture of hexanes and ethyl acetate to afford this compound as a crystalline solid.
Application in Pharmaceutical Synthesis: A Diaryl Ether Case Study
The diaryl ether motif is a prevalent scaffold in many biologically active molecules and approved drugs. The synthesis of these structures often involves a copper-catalyzed C-O cross-coupling reaction, commonly known as the Ullmann condensation.[3][4] While a specific blockbuster drug synthesized directly from this compound is not prominently featured in public literature, we can demonstrate the utility of this class of intermediates by examining the synthesis of the anthelmintic drug Rafoxanide .[5]
Rafoxanide's synthesis involves the coupling of a substituted phenol with an aryl halide to form a key diaryl ether intermediate, showcasing the exact type of transformation for which this compound is designed.[6][7]
Synthetic Strategy for Rafoxanide
The synthesis of Rafoxanide is a multi-step process that elegantly constructs the final molecule from simpler precursors.[6][7] The core of the synthesis is the formation of the 3-chloro-4-(4'-chlorophenoxy)aniline intermediate.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound, 98%, Thermo Scientific Chemicals | Thermo Fisher Scientific India Pvt. Ltd. | Mumbai | ePharmaLeads [chembeez.com]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst [jsynthchem.com]
- 5. Rafoxanide - Wikipedia [en.wikipedia.org]
- 6. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN105461582A - A preparing method of rafoxanide - Google Patents [patents.google.com]
The Versatile Scaffolding of 4-Chloro-3-iodophenol: A Guide to Bioactive Compound Development
This document serves as a detailed guide for researchers, medicinal chemists, and drug development professionals on the strategic application of 4-Chloro-3-iodophenol (CAS: 202982-72-7) in the synthesis of novel bioactive compounds. We will delve into the unique chemical reactivity of this trifunctional building block and provide robust, field-proven protocols for its derivatization.
Introduction: The Strategic Value of a Polysubstituted Phenol
This compound is a halogenated aromatic compound whose value in synthetic and medicinal chemistry is derived from its distinct and orthogonally reactive functional groups: a phenolic hydroxyl group, an iodine atom, and a chlorine atom. The presence of multiple halogens is a well-established strategy for enhancing the biological activity of molecules, contributing to improved antibacterial, antifungal, and anticancer properties.[1] The specific arrangement of substituents on the phenol ring in this compound offers a powerful platform for controlled, sequential chemical modifications, making it an exemplary starting material for building complex molecular architectures.
The core utility of this reagent lies in the differential reactivity of its two carbon-halogen bonds. The carbon-iodine (C-I) bond is significantly more reactive than the carbon-chlorine (C-Cl) bond in palladium-catalyzed cross-coupling reactions.[2] This reactivity gradient allows for selective functionalization at the 3-position (iodine) under mild conditions, while leaving the 4-position (chlorine) intact for subsequent, more forcing reactions. The phenolic hydroxyl group provides a third reactive site, amenable to a variety of transformations such as etherification and esterification. This trifecta of reactivity enables a modular approach to drug design, allowing for the systematic exploration of chemical space around a core scaffold.
Application Note 1: Selective Functionalization via Palladium-Catalyzed Cross-Coupling
The cornerstone of modern drug discovery is the ability to form carbon-carbon and carbon-heteroatom bonds with precision and efficiency.[3] Palladium-catalyzed cross-coupling reactions are indispensable tools in this regard. This compound is an ideal substrate for these transformations due to the high reactivity of the C-I bond.
Causality Behind Selective Coupling
The catalytic cycle of common cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) begins with the oxidative addition of an organohalide to a palladium(0) complex.[4] The rate of this step is highly dependent on the carbon-halogen bond dissociation energy, which follows the trend C-I < C-Br < C-Cl. Consequently, oxidative addition occurs preferentially at the C-I bond of this compound under carefully controlled, mild conditions, enabling the selective synthesis of 3-substituted-4-chlorophenols.[2]
Protocol 1.1: Selective Suzuki-Miyaura Coupling at the C-I Bond
This protocol describes the synthesis of a 3-aryl-4-chlorophenol, a common motif in bioactive molecules.[3]
Objective: To selectively couple an arylboronic acid to the 3-position of this compound.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2-3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.5 eq)
-
1,4-Dioxane and Water (4:1 mixture), degassed
-
Schlenk flask or similar reaction vessel
-
Inert atmosphere (Argon or Nitrogen)
Step-by-Step Methodology:
-
Vessel Preparation: Add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and K₂CO₃ (2.5 eq) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Inerting: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under a positive pressure of inert gas, add the Pd(dppf)Cl₂ catalyst (0.02-0.03 eq).
-
Solvent Addition: Add the degassed 4:1 mixture of dioxane and water via syringe. The total solvent volume should be sufficient to create a 0.1-0.2 M solution with respect to the this compound.
-
Reaction: Heat the mixture to 80-90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the target 3-aryl-4-chlorophenol.
Self-Validation: The success of the selective coupling can be confirmed by ¹H NMR (disappearance of the characteristic proton pattern of the starting material and appearance of new aromatic signals) and Mass Spectrometry (confirmation of the expected molecular weight for the coupled product).
Protocol 1.2: Selective Sonogashira Coupling at the C-I Bond
This protocol details the introduction of an alkyne moiety, a versatile functional group for further modification (e.g., click chemistry) and a component of many pharmacophores.
Objective: To selectively couple a terminal alkyne to the 3-position of this compound.
Materials:
-
This compound (1.0 eq)
-
Terminal Alkyne (1.5 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (3.0 eq)
-
Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF), anhydrous and degassed
-
Schlenk flask
-
Inert atmosphere (Argon or Nitrogen)
Step-by-Step Methodology:
-
Vessel Preparation: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).
-
Solvent and Reagent Addition: Add anhydrous, degassed THF (or DMF). Stir for 5 minutes. Add the terminal alkyne (1.5 eq) followed by the base (Et₃N or DIPEA, 3.0 eq) via syringe.
-
Reaction: Stir the reaction mixture at room temperature. For less reactive alkynes, gentle heating to 40-50 °C may be required.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-8 hours).
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.
Trustworthiness Note: The use of a copper co-catalyst accelerates the reaction but can also promote alkyne homocoupling (Glaser coupling). For sensitive substrates, copper-free Sonogashira conditions may be employed, though this often requires a different palladium catalyst and higher temperatures.[2]
Application Note 2: Derivatization of the Phenolic Hydroxyl Group
The phenolic hydroxyl group is a key site for modification, most commonly through Williamson ether synthesis to generate aryl ethers, a structural motif present in numerous approved drugs.
Protocol 2.1: O-Alkylation via Williamson Ether Synthesis
This protocol provides a general method for synthesizing 4-chloro-3-iodo-alkoxybenzene derivatives.
Objective: To alkylate the hydroxyl group of this compound.
Materials:
-
This compound (1.0 eq)
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 eq)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 eq)
-
Acetone or Acetonitrile (anhydrous)
-
Round-bottom flask with reflux condenser
Step-by-Step Methodology:
-
Setup: Dissolve this compound (1.0 eq) in anhydrous acetone or acetonitrile in a round-bottom flask.
-
Base Addition: Add the base (K₂CO₃ or Cs₂CO₃, 2.0 eq). Stir the suspension vigorously.
-
Alkylating Agent: Add the alkyl halide (1.1 eq) dropwise to the mixture.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-16 hours.
-
Monitoring: Monitor the disappearance of the starting phenol by TLC.
-
Work-up: After cooling to room temperature, filter off the inorganic salts and wash the filter cake with the solvent.
-
Purification: Concentrate the filtrate under reduced pressure. If necessary, dissolve the residue in ethyl acetate, wash with 1M NaOH solution and then brine, dry over Na₂SO₄, and re-concentrate. Purify the resulting crude ether by flash column chromatography or recrystallization.
Strategic Synthesis: A Sequential Functionalization Workflow
The true power of this compound is realized in multi-step, sequential syntheses that exploit the orthogonal reactivity of its functional groups. A logical and efficient pathway involves:
-
Step A: Selective cross-coupling at the highly reactive C-I bond.
-
Step B: Derivatization of the phenolic hydroxyl group.
-
Step C: A second cross-coupling reaction at the less reactive C-Cl bond, typically requiring more forcing conditions (e.g., higher temperatures, stronger ligands).
This strategy allows for the creation of highly complex, tri-orthogonally substituted aromatic cores from a single, commercially available starting material.
Caption: A sequential functionalization workflow for this compound.
Data Summary
The following table summarizes typical conditions for the key transformations discussed. Researchers should note that these are starting points, and optimization is often required for specific substrates.
| Reaction Type | Position | Catalyst / Reagent | Base | Solvent(s) | Temperature |
| Suzuki-Miyaura Coupling | C3 (Iodo) | Pd(dppf)Cl₂ | K₂CO₃, Cs₂CO₃ | Dioxane/Water | 80-90 °C |
| Sonogashira Coupling | C3 (Iodo) | Pd(PPh₃)₂Cl₂ / CuI | Et₃N, DIPEA | THF, DMF | 25-50 °C |
| Williamson Ether Synth. | OH | Alkyl Halide | K₂CO₃, Cs₂CO₃ | Acetone, ACN | Reflux |
| Buchwald-Hartwig Amination | C4 (Chloro) | Pd₂(dba)₃ / XPhos or SPhos | NaOt-Bu, K₃PO₄ | Toluene, Dioxane | 90-110 °C |
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of bioactive compounds. Its well-differentiated reactive sites—the C-I bond, the C-Cl bond, and the phenolic hydroxyl—provide a blueprint for logical, efficient, and modular synthesis. By employing selective palladium-catalyzed cross-coupling and classical functional group transformations, researchers can rapidly generate libraries of complex, polysubstituted aromatic compounds for screening in drug discovery programs. The protocols and strategies outlined in this guide offer a robust foundation for leveraging the full synthetic potential of this powerful intermediate.
References
Protocols for the Regioselective Functionalization of 4-Chloro-3-iodophenol: A Detailed Guide for Researchers
Introduction
4-Chloro-3-iodophenol is a versatile trifunctional building block of significant interest to researchers in medicinal chemistry and drug development. Its unique substitution pattern, featuring a phenolic hydroxyl group and two different halogen atoms (iodine and chlorine) on the aromatic ring, allows for a series of highly regioselective functionalization reactions. This strategic differentiation of reactive sites enables the synthesis of complex molecular architectures and provides a powerful platform for the generation of novel pharmaceutical intermediates and bioactive molecules. The inherent differences in the reactivity of the C-I, C-Cl, and O-H bonds, as well as the potential for C-H activation, form the basis for the regioselective transformations discussed in this comprehensive guide.
The higher reactivity of the carbon-iodine bond compared to the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions is a well-established principle that underpins the selective functionalization at the 3-position. This guide will provide detailed protocols and expert insights into the strategic functionalization of each reactive site of this compound, empowering researchers to unlock its full synthetic potential.
Strategic Overview of Regioselective Functionalization
The functionalization of this compound can be approached in a stepwise manner, targeting each reactive site with high selectivity. The general order of reactivity for the different positions is as follows:
-
O-H Functionalization (Phenolic Hydroxyl): The acidic proton of the hydroxyl group is typically the most reactive site and can be readily functionalized using various electrophiles under basic conditions.
-
C-I Functionalization (Iodo Group): The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions, allowing for selective modification at this position.
-
C-H Functionalization (ortho to Hydroxyl): The hydroxyl group can act as a directing group, facilitating the metalation and subsequent functionalization of the adjacent C-H bond.
-
C-Cl Functionalization (Chloro Group): The less reactive carbon-chlorine bond can be functionalized under more forcing reaction conditions, often after the other reactive sites have been addressed.
This differential reactivity allows for a modular and sequential approach to the synthesis of complex derivatives.
Figure 1: A workflow diagram illustrating the primary and secondary pathways for the regioselective functionalization of this compound.
I. O-Functionalization of the Phenolic Hydroxyl Group
The phenolic hydroxyl group is readily deprotonated by a variety of bases, forming a phenoxide that can react with a range of electrophiles. The Williamson ether synthesis is a classic and reliable method for the O-alkylation of phenols.[1][2][3][4][5]
Protocol 1: Williamson Ether Synthesis for O-Alkylation
This protocol describes the synthesis of 4-chloro-3-iodo-1-(methoxymethoxy)benzene, a common protecting group strategy for the hydroxyl functionality.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Chloromethyl methyl ether (MOM-Cl)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF under an argon atmosphere at 0 °C, add a solution of this compound (1.0 eq) in anhydrous DMF dropwise.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add chloromethyl methyl ether (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.
-
Extract the mixture with diethyl ether (3 x).
-
Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired O-protected phenol.
Causality Behind Experimental Choices:
-
Sodium Hydride (NaH): A strong, non-nucleophilic base is used to ensure complete deprotonation of the phenol without competing side reactions.[3]
-
Anhydrous DMF: A polar aprotic solvent is chosen to dissolve the reactants and facilitate the Sₙ2 reaction.[5]
-
Argon Atmosphere: Prevents moisture from quenching the sodium hydride and the reactive phenoxide intermediate.
-
0 °C to Room Temperature: The initial cooling controls the exothermic deprotonation reaction, while allowing the subsequent alkylation to proceed at a reasonable rate at room temperature.
II. Regioselective C-I Bond Functionalization
The carbon-iodine bond is the most reactive site for palladium-catalyzed cross-coupling reactions due to its lower bond dissociation energy compared to the carbon-chlorine bond.[6] This allows for highly selective functionalization at the 3-position.
A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound.[6][7][8]
This protocol details the coupling of this compound with phenylboronic acid.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a Schlenk flask, combine this compound (1.0 eq), phenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add degassed 1,4-dioxane and water (4:1 v/v).
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Comparative Data for Suzuki Coupling Conditions:
| Catalyst/Ligand System | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Pd(OAc)₂ / PPh₃ | K₂CO₃ | Dioxane/H₂O | 90 | 85-95 | [6] |
| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 80-90 | [9] |
| PdCl₂(dppf) | Cs₂CO₃ | DMF | 80 | >90 | [7] |
B. Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, providing access to substituted alkynes.[10][11][12][13]
This protocol describes the coupling of this compound with phenylacetylene.
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq), and copper(I) iodide (0.05 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous THF and triethylamine (3.0 eq).
-
Add phenylacetylene (1.2 eq) dropwise.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate and partition between ethyl acetate and saturated aqueous NH₄Cl.
-
Separate the layers and wash the organic layer with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
C. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an aryl halide with an amine.[14][15][16][17][18]
This protocol outlines the coupling of this compound with morpholine.
Materials:
-
This compound
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a glovebox, charge a Schlenk tube with this compound (1.0 eq), sodium tert-butoxide (1.4 eq), Pd₂(dba)₃ (0.02 eq), and XPhos (0.08 eq).
-
Add anhydrous toluene, followed by morpholine (1.2 eq).
-
Seal the tube and heat the reaction mixture to 100 °C for 12-18 hours.
-
Monitor the reaction progress by LC-MS.
-
After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl.
-
Extract the mixture with ethyl acetate (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Williamson Ether Synthesis - Edubirdie [edubirdie.com]
- 4. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 5. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. ijnc.ir [ijnc.ir]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. youtube.com [youtube.com]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 16. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 17. research.rug.nl [research.rug.nl]
- 18. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
The Strategic Application of 4-Chloro-3-iodophenol in the Synthesis of Novel Agrochemicals: A Guide for Exploratory Chemistry
For Researchers, Scientists, and Agrochemical Development Professionals
Introduction: The Untapped Potential of a Dihalogenated Phenol
4-Chloro-3-iodophenol is a dihalogenated phenolic compound whose direct application as a starting material in the synthesis of commercialized agrochemicals is not extensively documented in publicly available literature. However, its chemical structure, featuring a reactive hydroxyl group and two distinct halogen atoms at the 3- and 4-positions, presents a compelling platform for the development of novel herbicides, fungicides, and insecticides. The chloro and iodo substituents offer differential reactivity, enabling selective and sequential chemical modifications. This guide provides a scientifically grounded framework for researchers to explore the potential of this compound as a versatile building block in the synthesis of new agrochemical candidates. While direct protocols for specific, named agrochemicals are not established, this document outlines plausible and robust synthetic routes, such as ether synthesis and carbon-carbon bond formation, which are fundamental to the creation of many active agrochemical ingredients.
Core Physicochemical Properties of this compound
A thorough understanding of the starting material's properties is critical for reaction design and optimization.
| Property | Value | Source |
| Molecular Formula | C₆H₄ClIO | [1] |
| Molecular Weight | 254.45 g/mol | [1] |
| Appearance | Solid | [1] |
| Melting Point | 73-79 °C | [1] |
| CAS Number | 202982-72-7 | [1] |
Synthetic Pathways Leveraging this compound
The strategic value of this compound lies in the ability to perform sequential reactions, primarily targeting the hydroxyl group and the carbon-iodine bond. The carbon-chlorine bond is typically less reactive, allowing it to remain intact for later-stage modifications or as a key feature of the final molecule.
Pathway 1: Diaryl Ether Synthesis via Ullmann Condensation
The formation of a diaryl ether linkage is a common feature in many potent agrochemicals. The Ullmann condensation is a classical and reliable method for achieving this transformation, involving a copper-catalyzed reaction between an aryl halide and a phenol.[2][3] In this proposed scheme, this compound can be reacted with another substituted phenol to create a diaryl ether, a scaffold present in some herbicidal and fungicidal compounds.
Caption: Proposed Ullmann condensation workflow.
This protocol is a general guideline and should be optimized for specific substrates.
-
Preparation: In a dry Schlenk flask under an inert atmosphere (e.g., Nitrogen or Argon), combine this compound (1.0 eq), the desired substituted phenol (1.0-1.2 eq), a copper catalyst (e.g., CuI, 0.1 eq), and a base (e.g., K₂CO₃, 2.0 eq).
-
Solvent Addition: Add a high-boiling, degassed solvent such as DMF or Toluene.
-
Reaction: Heat the mixture to a temperature between 100-200 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
The rationale for using a copper catalyst is its ability to facilitate the coupling of the aryl halide with the phenoxide, which is formed in situ by the base. High temperatures are often necessary to overcome the activation energy of the reaction.[2]
Pathway 2: C-C Bond Formation via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed reaction for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[4] this compound is an excellent candidate for this reaction due to the high reactivity of the carbon-iodine bond compared to the carbon-chlorine bond. This allows for selective coupling at the 3-position.[5] This pathway can be used to introduce a variety of aryl or vinyl groups, significantly expanding the molecular diversity of potential agrochemical candidates.
Caption: Proposed Suzuki-Miyaura coupling workflow.
This protocol provides a starting point for the selective coupling at the iodo-position.
-
Preparation: In a dry Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq) and the desired aryl or vinyl boronic acid (1.1-1.5 eq) in a suitable solvent system (e.g., a mixture of toluene and water).
-
Reagent Addition: Add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 eq) and an aqueous solution of a base (e.g., K₂CO₃ or Na₂CO₃, 2.0-3.0 eq).
-
Reaction: Heat the mixture, typically between 80-110 °C, with vigorous stirring. Monitor the reaction by TLC or LC-MS.
-
Work-up: After completion, cool the mixture to room temperature and separate the organic and aqueous layers. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The residue can be purified by column chromatography.
The mechanism of the Suzuki reaction involves a catalytic cycle of oxidative addition of the aryl iodide to the Pd(0) catalyst, transmetalation with the boronic acid, and reductive elimination to form the new C-C bond and regenerate the catalyst.[5] The selectivity for the C-I bond is due to its lower bond dissociation energy compared to the C-Br and C-Cl bonds.[6]
Conclusion and Future Outlook
While this compound may not be a direct precursor to any currently registered agrochemicals, its chemical functionality makes it a highly attractive starting point for the synthesis of novel active ingredients. The differential reactivity of its halogen atoms allows for selective, stepwise functionalization, providing a powerful tool for building molecular complexity. The protocols outlined for Ullmann condensation and Suzuki-Miyaura coupling represent robust and well-established methods for leveraging this potential. Researchers in agrochemical discovery are encouraged to explore these and other synthetic transformations of this compound to generate libraries of novel compounds for biological screening. The insights gained from such exploratory synthesis programs could lead to the development of the next generation of effective and sustainable crop protection solutions.
References
Catalytic hydrodechlorination of 4-chlorophenol using palladium catalysts
Application Notes & Protocols
Topic: Catalytic Hydrodechlorination of 4-Chlorophenol using Palladium Catalysts
Audience: Researchers, scientists, and drug development professionals.
Introduction: Addressing the Challenge of Chlorinated Pollutants
Chlorophenols represent a class of persistent and toxic organic pollutants commonly found in industrial wastewater, arising from processes in the manufacturing of pesticides, herbicides, and dyes. Their presence in the environment is of significant concern due to their potential for bioaccumulation and harm to ecosystems. Among the various remediation techniques, catalytic hydrodechlorination (HDC) has emerged as a highly effective and environmentally benign method for the detoxification of these compounds.[1]
This application note provides a comprehensive guide to the principles and practices of 4-chlorophenol (4-CP) hydrodechlorination using supported palladium catalysts. Palladium is widely regarded as the most active metal for HDC reactions due to its exceptional ability to cleave carbon-chlorine bonds under mild conditions of temperature and pressure.[2][3][4] We will delve into the underlying reaction mechanisms, provide detailed, field-tested protocols for catalyst preparation and reaction execution, and offer insights into data analysis and troubleshooting.
Scientific Principles of Catalytic Hydrodechlorination
The Reaction Mechanism
Hydrodechlorination is a chemical reaction that reductively removes chlorine atoms from an organic molecule and replaces them with hydrogen atoms. In the case of 4-chlorophenol, the overall reaction transforms it into phenol, a significantly less toxic compound, and hydrochloric acid.
Overall Reaction: C₆H₄ClOH + H₂ --(Pd catalyst)--> C₆H₅OH + HCl
The process occurs on the surface of the palladium catalyst and can be summarized in a few key steps:
-
Adsorption: Both the hydrogen source (e.g., H₂ gas) and the 4-chlorophenol molecule adsorb onto the active sites of the palladium surface.
-
Hydrogen Activation: Molecular hydrogen dissociates into highly reactive atomic hydrogen species on the palladium surface.
-
C-Cl Bond Cleavage: The adsorbed 4-chlorophenol interacts with the activated hydrogen. The strong affinity of palladium for halogens facilitates the cleavage of the C-Cl bond.
-
Hydrogenation & Desorption: A hydrogen atom is transferred to the resulting phenyl radical, forming phenol. The phenol and HCl by-product then desorb from the catalyst surface, freeing the active site for the next cycle.
The Role of the Catalyst and Support
While palladium is the active metal, its performance is critically influenced by the support material on which it is dispersed. The support provides a high surface area, preventing the aggregation of palladium nanoparticles and thereby maximizing the number of available active sites.
-
Activated Carbon (Pd/C): Offers a very high surface area and is relatively inert. It is one of the most common supports for HDC.[1]
-
Alumina (Pd/Al₂O₃): Provides good mechanical strength and thermal stability. The choice of support can influence the selectivity of the reaction.[1][5][6]
-
Graphene-based Materials (Pd/rGO): Newer support materials like reduced graphene oxide (rGO) offer unique electronic properties and a large surface area, which can enhance catalytic activity.[2][5][7][8]
The interaction between the palladium particles and the support can alter the electronic properties of the metal, further influencing its catalytic performance.
Key Experimental Parameters
The efficiency and rate of the HDC reaction are governed by several operational parameters:
| Parameter | Effect on Reaction | Causality & Insights |
| pH | Reaction is often faster in acidic conditions.[5] | An acidic environment (e.g., pH 4.5) can provide a higher concentration of protons (H+), which may facilitate the reaction mechanism.[5] The speciation of chlorophenols is also pH-dependent, which can affect their interaction with the catalyst surface.[9][10][11] |
| Catalyst Loading | Higher loading generally increases the reaction rate. | A greater amount of catalyst provides more active sites for the reaction, leading to a faster conversion of 4-chlorophenol.[5][7] However, an excessively high loading can lead to mass transfer limitations. |
| Palladium Concentration | Increased Pd wt% on the support enhances the rate. | A higher weight percentage of palladium on the support material directly correlates to a greater number of reaction sites, though this effect may plateau at higher concentrations.[5] |
| Hydrogen Source | H₂ gas is common; transfer agents like formic acid can be used. | While H₂ gas is a direct hydrogen source, transfer agents like formic acid (HCOOH) can decompose on the Pd surface to provide the necessary hydrogen in situ, avoiding the need for high-pressure H₂ gas handling.[12] |
| Temperature | Modest increases can enhance reaction kinetics. | The hydrodechlorination of 4-CP is often conducted at or near room temperature (20-40 °C).[1][6] Increasing the temperature provides more thermal energy to overcome the activation energy barrier of the reaction. |
Experimental Protocols
This section provides validated, step-by-step methodologies for the preparation of a standard palladium catalyst, the execution of the hydrodechlorination reaction, and the analysis of the resulting products.
Protocol 1: Preparation of 1% Pd/Al₂O₃ Catalyst via Incipient Wetness Impregnation
This protocol describes the synthesis of a 1% by weight palladium on alumina catalyst, a robust and widely used catalyst for HDC reactions.
Materials & Equipment:
| Reagent/Equipment | Specification |
| Palladium(II) chloride (PdCl₂) | Reagent grade |
| Hydrochloric acid (HCl) | Concentrated (37%) |
| γ-Alumina (γ-Al₂O₃) | High surface area, powdered |
| Sodium borohydride (NaBH₄) | ≥98% |
| Deionized (DI) water | High purity |
| Rotary evaporator | |
| Tube furnace | |
| Magnetic stirrer and hotplate | |
| Centrifuge | |
| Beakers, volumetric flasks, pipettes | Standard laboratory glassware |
Procedure:
-
Prepare the Palladium Precursor Solution:
-
Accurately weigh the amount of PdCl₂ required to achieve a 1% final loading on the desired mass of γ-Al₂O₃.
-
Dissolve the PdCl₂ in a minimal amount of concentrated HCl to form H₂PdCl₄. Add DI water to achieve a final solution volume precisely equal to the pore volume of the γ-Al₂O₃ support (determined beforehand by water titration).
-
-
Impregnation:
-
Place the dry γ-Al₂O₃ powder in a round-bottom flask.
-
Add the palladium precursor solution dropwise to the alumina powder while continuously mixing or tumbling the flask. Ensure the solution is evenly distributed.
-
The powder should appear uniformly damp with no excess liquid. This is the "incipient wetness" point.
-
-
Drying and Calcination:
-
Attach the flask to a rotary evaporator and dry the catalyst at 60-80 °C under vacuum until it is free-flowing.
-
Transfer the dried powder to a ceramic boat and place it in a tube furnace.
-
Calcine the catalyst at 350 °C for 2-3 hours under a flow of air or nitrogen to decompose the precursor and anchor the palladium oxide to the support.[5]
-
-
Activation (Reduction):
-
Allow the catalyst to cool to room temperature.
-
Disperse the calcined catalyst in DI water in a beaker with vigorous stirring.
-
Slowly add a freshly prepared solution of 0.01 M sodium borohydride (NaBH₄) dropwise.[5] The NaBH₄ will reduce the palladium oxide (PdO) to active metallic palladium (Pd⁰). You may observe gas evolution (hydrogen).
-
Stir for 15-30 minutes after the addition is complete.
-
-
Washing and Final Preparation:
-
Separate the reduced catalyst from the solution by centrifugation (e.g., 4000 rpm for 10 min).[5]
-
Wash the catalyst pellet twice with DI water, with centrifugation steps in between, to remove residual ions.
-
The final activated catalyst should be used immediately or stored under an inert atmosphere to prevent re-oxidation.
-
Diagram: Experimental Workflow
Caption: Overall workflow from catalyst synthesis to reaction analysis.
Protocol 2: Hydrodechlorination of 4-Chlorophenol in a Batch Reactor
This protocol outlines a general procedure for testing the catalytic activity for 4-CP degradation.
Materials & Equipment:
| Reagent/Equipment | Specification |
| 4-Chlorophenol (4-CP) | ≥99% |
| Prepared Pd/Al₂O₃ catalyst | From Protocol 1 |
| Hydrogen (H₂) gas | High purity (≥99.99%) |
| Deionized (DI) water | |
| Batch reactor (glass or stainless steel) | e.g., 500 mL, with ports for gas, sampling, and stirring |
| Magnetic stirrer | |
| Syringes and syringe filters (0.22 µm) | For sampling |
| HPLC vials |
Procedure:
-
Reactor Setup:
-
Assemble the batch reactor system, ensuring all seals are tight. Include a magnetic stir bar for agitation.
-
Prepare a stock solution of 4-chlorophenol in DI water at the desired concentration (e.g., 50-100 mg/L).
-
-
Loading the Reactor:
-
Creating an Anoxic Atmosphere:
-
Seal the reactor.
-
Begin stirring to ensure the catalyst is well-suspended.
-
Purge the reactor with hydrogen gas at a steady flow rate (e.g., 50 cc/min) for at least 20-30 minutes to remove all dissolved oxygen.[5] Maintain a slight positive pressure of H₂ throughout the experiment.
-
-
Initiating the Reaction and Sampling:
-
The reaction begins as soon as the catalyst, 4-CP, and hydrogen are in contact. Start the timer (t=0) immediately after the hydrogen purge is complete.
-
At predetermined time intervals (e.g., 0, 5, 10, 20, 40, 60 minutes), withdraw a small aliquot (e.g., 1 mL) of the reaction mixture using a syringe.
-
Immediately filter the sample through a 0.22 µm syringe filter into an HPLC vial to remove catalyst particles and stop the reaction.
-
-
Reaction Completion:
-
After the final sample is taken, stop the hydrogen flow and safely vent the reactor.
-
Proceed to analyze the collected samples.
-
Protocol 3: HPLC Analysis of 4-Chlorophenol and Phenol
This protocol describes a reversed-phase HPLC method for quantifying the reactant and primary product.
Materials & Equipment:
| Reagent/Equipment | Specification |
| HPLC system | With UV detector |
| C18 column | e.g., 250 mm x 4.6 mm, 5 µm particle size |
| Acetonitrile (ACN) | HPLC grade |
| Water | HPLC grade |
| Acetic Acid or Phosphate Buffer | For pH adjustment |
| Standard solutions of 4-CP and Phenol | For calibration |
Procedure:
-
Mobile Phase Preparation:
-
Prepare the mobile phase. A common isocratic mobile phase consists of a mixture of acetonitrile and water (e.g., 75:25 v/v or 60:40 v/v).[13] The aqueous portion may be acidified slightly (e.g., with 0.1% acetic acid) to ensure sharp peaks.
-
Degas the mobile phase thoroughly before use.
-
-
HPLC System Setup:
-
Install the C18 column and equilibrate it with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.
-
Set the UV detector to a wavelength suitable for both compounds, typically around 270-280 nm.
-
-
Calibration:
-
Prepare a series of standard solutions containing known concentrations of both 4-chlorophenol and phenol.
-
Inject each standard and record the peak area.
-
Construct a calibration curve for each compound by plotting peak area versus concentration.
-
-
Sample Analysis:
-
Inject the filtered samples collected from the reaction (Protocol 2).
-
Identify the peaks for 4-chlorophenol and phenol based on their retention times compared to the standards.
-
Use the peak areas from the sample chromatograms and the calibration curves to determine the concentration of each compound at each time point.
-
Data Analysis:
Calculate the conversion of 4-chlorophenol at each time point using the following formula:
Conversion (%) = [ (C₀ - Cₜ) / C₀ ] × 100
Where:
-
C₀ is the initial concentration of 4-chlorophenol (at t=0).
-
Cₜ is the concentration of 4-chlorophenol at time t.
Diagram: Catalytic Reaction Pathway
Caption: Simplified reaction pathway on the palladium surface.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no conversion of 4-CP | Catalyst Inactivity: Incomplete reduction/activation; oxidation from air exposure. | Ensure the reduction step (Protocol 1, Step 4) is performed correctly. Use freshly activated catalyst or store it under inert conditions. |
| Hydrogen Mass Transfer Limitation: Insufficient stirring or H₂ flow rate. | Increase the stirring speed to ensure the catalyst is fully suspended.[1] Ensure a consistent and adequate flow of H₂. | |
| Catalyst Poisoning: Impurities in the reactant solution or gas stream. | Use high-purity reagents and gases. Pre-treat the water if necessary. | |
| Reaction stops prematurely | Catalyst Deactivation: Coking (carbon deposition) on the catalyst surface or leaching of palladium into the solution. | Characterize the used catalyst (e.g., using TEM, XPS) to identify the deactivation mechanism.[14] Consider modifying the catalyst or reaction conditions to improve stability. |
| pH Shift: The formation of HCl can significantly lower the pH, potentially inhibiting the reaction. | Consider using a buffered solution or adding a base (e.g., NaOH) to neutralize the HCl as it forms. | |
| Inconsistent HPLC results | Poor Peak Shape: Column degradation; improper mobile phase pH. | Flush or replace the HPLC column. Ensure the mobile phase pH is appropriate for the analytes. |
| Drifting Retention Times: Leak in the HPLC system; column temperature fluctuations. | Check system for leaks. Use a column oven to maintain a constant temperature. |
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Catalytic Hydrodechlorination of 4-Chlorophenol by Palladium-Based Catalyst Supported on Alumina and Graphene Materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Catalytic Hydrodechlorination of 4-Chlorophenol by Palladium-Based Catalyst Supported on Alumina and Graphene Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The influence of pH on the degradation of phenol and chlorophenols by potassium ferrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchonline.gcu.ac.uk [researchonline.gcu.ac.uk]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Preparation of carbon nanofibres supported palladium catalysts for hydrodechlorination reactions | CoLab [colab.ws]
Application Notes and Protocols for the Bioremediation of Chlorophenols in Industrial Wastewater
Introduction
Chlorophenols (CPs) represent a class of persistent and toxic organic pollutants that are widely disseminated in the environment due to their extensive use as biocides, pesticides, and wood preservatives, as well as their generation as byproducts in industries such as pulp and paper bleaching, pharmaceuticals, and dye manufacturing.[1][2][3] Their presence in industrial wastewater poses a significant threat to ecosystems and human health owing to their carcinogenic, mutagenic, and cytotoxic properties.[1][3] Conventional physicochemical methods for treating chlorophenol-contaminated wastewater, such as adsorption and chemical oxidation, can be costly and may lead to the formation of hazardous secondary pollutants.[1] Bioremediation has emerged as a cost-effective, eco-friendly, and sustainable alternative that leverages the metabolic capabilities of microorganisms to degrade or detoxify these harmful compounds.[1][4]
This comprehensive guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals engaged in the bioremediation of chlorophenols. We will delve into the fundamental principles, key microbial players, and enzymatic mechanisms, and present robust methodologies for the successful implementation of bioremediation strategies.
Scientific Principles of Chlorophenol Bioremediation
The biological degradation of chlorophenols is a complex process governed by the metabolic activities of diverse microorganisms, primarily bacteria and fungi. The efficiency of bioremediation hinges on several factors, including the specific microbial strains, the chemical structure of the chlorophenol congeners, and the prevailing environmental conditions.
Microbial Degradation Pathways
Microorganisms have evolved distinct catabolic pathways to break down chlorophenols under both aerobic and anaerobic conditions.
1.1.1. Aerobic Degradation
Under aerobic conditions, the initial step in the degradation of less chlorinated phenols, such as mono- and dichlorophenols, typically involves the action of monooxygenases.[5][6] These enzymes introduce hydroxyl groups onto the aromatic ring, forming chlorocatechols.[1][5] Subsequently, the ring is cleaved, and dechlorination occurs.[5] For more highly chlorinated phenols like pentachlorophenol (PCP), the degradation often commences with a hydrolytic para-hydroxylation to form chlorinated para-hydroquinones.[5]
dot graph Aerobic_Degradation_Pathway { layout=dot; rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];
Chlorophenol [label="Chlorophenol", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Chlorocatechol [label="Chlorocatechol", fillcolor="#FBBC05", fontcolor="#202124"]; Ring_Cleavage_Products [label="Ring Cleavage Products", fillcolor="#34A853", fontcolor="#FFFFFF"]; TCA_Cycle [label="TCA Cycle Intermediates", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Mineralization [label="CO2 + H2O + Cl-", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];
Chlorophenol -> Chlorocatechol [label="Monooxygenase"]; Chlorocatechol -> Ring_Cleavage_Products [label="Dioxygenase (Ring Cleavage)"]; Ring_Cleavage_Products -> TCA_Cycle [label="Further Metabolism"]; TCA_Cycle -> Mineralization; } caption: "Generalized aerobic degradation pathway of chlorophenols."
1.1.2. Anaerobic Degradation
In the absence of oxygen, the primary mechanism for chlorophenol degradation is reductive dechlorination, where chlorine atoms are sequentially replaced by hydrogen atoms.[1][5][6] This process is particularly crucial for the breakdown of highly chlorinated phenols, which are often resistant to aerobic attack.[1][6] The resulting less chlorinated or non-chlorinated phenols are then more amenable to further degradation, ultimately leading to mineralization to carbon dioxide and methane under methanogenic conditions.[1][3]
dot graph Anaerobic_Degradation_Pathway { layout=dot; rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];
PCP [label="Pentachlorophenol (PCP)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; LCP [label="Lesser Chlorinated Phenols", fillcolor="#FBBC05", fontcolor="#202124"]; Phenol [label="Phenol", fillcolor="#34A853", fontcolor="#FFFFFF"]; Benzoate [label="Benzoate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Mineralization [label="CO2 + CH4 + Cl-", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];
PCP -> LCP [label="Reductive Dechlorination"]; LCP -> Phenol [label="Reductive Dechlorination"]; Phenol -> Benzoate [label="Carboxylation/Dehydroxylation"]; Benzoate -> Mineralization; } caption: "Generalized anaerobic degradation pathway of chlorophenols."
Key Microorganisms and Enzymes
A wide array of microorganisms capable of degrading chlorophenols have been isolated and characterized.
-
Bacteria: Genera such as Pseudomonas, Bacillus, Rhodococcus, and Sphingomonas are well-known for their ability to aerobically degrade chlorophenols.[7][8] Under anaerobic conditions, consortia of bacteria, including halorespiring bacteria, are involved in reductive dechlorination.[6]
-
Fungi: White-rot fungi, like Ganoderma lucidum, are particularly effective in degrading a broad range of chlorophenols due to their extracellular lignin-modifying enzymes.[9][10] Fungi are often more tolerant to high concentrations of pollutants compared to bacteria.[4]
-
Enzymes: Key enzymes involved in chlorophenol bioremediation include:
-
Polyphenol Oxidases (PPOs) and Laccases: These enzymes, often produced by fungi, can oxidize a wide range of phenolic compounds.[9][11]
-
Peroxidases: Enzymes like soybean peroxidase can catalyze the biodegradation of toxic substances like chlorophenols in the presence of hydrogen peroxide.[12]
-
Monooxygenases and Dioxygenases: These bacterial enzymes are critical for the initial hydroxylation and subsequent ring cleavage of the aromatic structure in aerobic degradation.[5]
-
Enzymatic bioremediation can sometimes be advantageous over using whole microbial cells due to the higher tolerance of enzymes to concentrated chlorophenols.[11]
Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments in chlorophenol bioremediation research.
Protocol 1: Isolation and Enrichment of Chlorophenol-Degrading Bacteria
Objective: To isolate bacteria from contaminated environments that are capable of utilizing chlorophenols as a carbon and energy source.
Rationale: The most effective microbial candidates for bioremediation are often found in environments already contaminated with the target pollutant, as they have likely adapted to its presence.
Materials:
-
Soil or sludge samples from a chlorophenol-contaminated site.
-
Sterile phosphate buffer (pH 7.0).
-
Minimal Salt Medium (MSM) (e.g., K₂HPO₄ 2.75 g/L, KH₂PO₄ 2.25 g/L, (NH₄)₂SO₄ 1.0 g/L, MgCl₂·6H₂O 0.2 g/L, NaCl 0.1 g/L, FeCl₃·6H₂O 0.02 g/L, CaCl₂ 0.01 g/L).[13]
-
Stock solution of the target chlorophenol (e.g., 4-chlorophenol) in a sterile solvent.
-
Sterile conical flasks and petri dishes.
-
Incubator shaker.
Procedure:
-
Sample Collection: Collect soil or sludge samples from an industrial site with a history of chlorophenol contamination.
-
Enrichment Culture: a. Prepare a soil suspension by adding 10 g of the sample to 90 mL of sterile phosphate buffer and shaking vigorously.[14] b. Allow the larger particles to settle, and then inoculate 5 mL of the supernatant into 100 mL of MSM in a 250 mL conical flask. c. Add the target chlorophenol to the flask to a final concentration of 50-100 mg/L. This concentration is a starting point and may need to be adjusted based on the toxicity of the specific chlorophenol. d. Incubate the flask at 30°C on a rotary shaker at 150 rpm. e. After 7-10 days, transfer 10 mL of the enriched culture to a fresh flask of MSM containing the chlorophenol. Repeat this transfer at least three times to enrich for chlorophenol-degrading microorganisms.
-
Isolation of Pure Cultures: a. Prepare serial dilutions of the final enriched culture in sterile phosphate buffer. b. Plate 100 µL of each dilution onto MSM agar plates containing the target chlorophenol as the sole carbon source. c. Incubate the plates at 30°C until distinct colonies appear. d. Isolate morphologically different colonies and streak them onto fresh MSM agar plates with the chlorophenol to obtain pure cultures.
-
Verification of Degradation: a. Inoculate each pure isolate into liquid MSM containing a known concentration of the chlorophenol. b. Include an uninoculated control flask to account for abiotic losses. c. Monitor the disappearance of the chlorophenol over time using analytical methods such as HPLC or GC (see Protocol 3). d. Chloride ion release can also be measured to confirm dechlorination.[14]
Protocol 2: Bioreactor Setup and Operation for Wastewater Treatment
Objective: To design and operate a laboratory-scale bioreactor for the continuous treatment of chlorophenol-containing wastewater.
Rationale: Bioreactors provide a controlled environment to optimize the conditions for microbial growth and pollutant degradation, making them suitable for treating industrial effluents.[2][8] A sequencing batch reactor (SBR) is a versatile system that operates in a cyclical manner, allowing for fine-tuning of the treatment process.
Materials:
-
Glass reactor vessel (e.g., 5 L).
-
Peristaltic pumps for influent and effluent.
-
Aeration system (air pump and diffuser).
-
Stirring mechanism (magnetic stirrer or overhead mixer).
-
Sensors for pH, dissolved oxygen (DO), and temperature.
-
Activated sludge or the enriched microbial consortium from Protocol 1.
-
Synthetic or real industrial wastewater containing chlorophenols.
-
Nutrient stock solutions (nitrogen and phosphorus sources).
Procedure:
-
Reactor Setup: a. Assemble the bioreactor with all necessary components. b. Calibrate the pH, DO, and temperature probes.
-
Inoculation and Acclimatization: a. Fill the reactor with synthetic wastewater and inoculate with activated sludge or the enriched consortium. b. Start with a low concentration of the target chlorophenol (e.g., 10-20 mg/L) and gradually increase the concentration over several weeks. This acclimatization period is crucial to avoid shocking the microbial community.[15][16]
-
SBR Operating Cycle: An SBR cycle typically consists of five phases: a. Fill: The reactor is filled with wastewater over a defined period. b. React: The wastewater is aerated and mixed to promote microbial degradation of the chlorophenols. The duration of this phase is determined by the degradation kinetics. For anaerobic-aerobic sequential treatment, an initial anaerobic phase without aeration would precede the aerobic phase.[17] c. Settle: Aeration and mixing are stopped to allow the biomass to settle. d. Draw: The treated supernatant is decanted from the reactor. e. Idle: The reactor waits for the next cycle to begin.
-
Monitoring and Optimization: a. Regularly monitor the influent and effluent concentrations of chlorophenols, Chemical Oxygen Demand (COD), and other relevant parameters. b. Adjust operating parameters such as hydraulic retention time (HRT), sludge retention time (SRT), pH, and DO levels to optimize removal efficiency.[17][18] The optimal temperature for chlorophenol degradation is often around 35°C.[19]
dot graph SBR_Workflow { layout=dot; rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];
Fill [label="Fill\n(Influent Addition)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; React [label="React\n(Aeration/Mixing)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Settle [label="Settle\n(Biomass Settling)", fillcolor="#FBBC05", fontcolor="#202124"]; Draw [label="Draw\n(Effluent Removal)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Idle [label="Idle", fillcolor="#5F6368", fontcolor="#FFFFFF"];
Fill -> React; React -> Settle; Settle -> Draw; Draw -> Idle; Idle -> Fill [label="New Cycle"]; } caption: "Workflow of a Sequencing Batch Reactor (SBR) cycle."
Protocol 3: Analytical Quantification of Chlorophenols
Objective: To accurately measure the concentration of chlorophenols in aqueous samples using High-Performance Liquid Chromatography (HPLC).
Rationale: Precise and reliable analytical methods are essential for monitoring the progress of bioremediation and validating the effectiveness of the treatment process.
Materials:
-
High-Performance Liquid Chromatograph (HPLC) with a UV or photodiode array (PDA) detector.
-
C18 reverse-phase column.
-
HPLC-grade methanol, acetonitrile, and water.
-
Acids for mobile phase modification (e.g., phosphoric acid, formic acid).
-
Syringe filters (0.45 µm).
-
Chlorophenol standards of known purity.
Procedure:
-
Sample Preparation: a. Collect aqueous samples from the bioreactor or culture flasks. b. Centrifuge the samples to remove microbial cells and other suspended solids. c. Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial. d. For samples with very low concentrations, a solid-phase extraction (SPE) step may be necessary to concentrate the analytes.[20]
-
HPLC Analysis: a. Mobile Phase: A common mobile phase is a gradient or isocratic mixture of methanol or acetonitrile and acidified water (e.g., pH adjusted to 4 with phosphoric acid).[20] A typical starting point could be a 60:40 (v/v) mixture of methanol and acidified water. b. Flow Rate: Set the flow rate to 1.0 mL/min. c. Injection Volume: Inject 20 µL of the prepared sample. d. Detection: Monitor the absorbance at a wavelength where the target chlorophenol has maximum absorbance (typically around 280 nm).
-
Quantification: a. Prepare a series of standard solutions of the target chlorophenol at known concentrations. b. Inject the standards into the HPLC to generate a calibration curve by plotting peak area against concentration. c. Determine the concentration of the chlorophenol in the unknown samples by comparing their peak areas to the calibration curve.
Data Presentation and Interpretation
Factors Influencing Bioremediation Efficiency
The success of chlorophenol bioremediation is influenced by a multitude of physicochemical and biological factors.
| Parameter | Optimal Range/Condition | Rationale and Impact |
| pH | 6.0 - 8.0 | Affects microbial enzyme activity and the bioavailability of chlorophenols. Extreme pH values can inhibit microbial growth.[21] |
| Temperature | 25 - 40°C | Influences microbial metabolic rates. Higher temperatures can enhance degradation rates up to an optimal point, beyond which enzymes may denature.[18][19][21] |
| Dissolved Oxygen (DO) | > 2 mg/L for aerobic processes | Essential for aerobic degradation pathways. In anaerobic processes, the absence of oxygen is critical for reductive dechlorination. |
| Nutrient Availability | C:N:P ratio of ~100:10:1 | Adequate nitrogen and phosphorus are required for microbial growth and metabolism. |
| Chlorophenol Concentration | Varies significantly | High concentrations can be toxic and inhibitory to microbial activity. Gradual acclimatization is necessary to treat high-strength wastewater.[17][18][22] |
| Co-metabolism | Presence of a primary substrate | The addition of an easily degradable carbon source can stimulate the production of enzymes that fortuitously degrade chlorophenols, a process known as co-metabolism.[19] |
Performance of Different Bioremediation Systems
The choice of bioremediation strategy significantly impacts the removal efficiency of chlorophenols.
| Bioremediation System | Key Features | Typical Removal Efficiency | References |
| Sequencing Batch Reactor (SBR) | Cyclical operation, good process control. | >95% for various chlorophenols. | [22] |
| Anaerobic-Aerobic Sequential System | Combines reductive dechlorination with complete mineralization. | Nearly 100% for 2,4,6-trichlorophenol. | [17][23] |
| Rotating Biological Bed Reactor | High biomass retention, enhanced mass transfer. | >99% for 2,4,6-trichlorophenol. | [24] |
| Fluidized-Bed Biofilm Reactor (FBBR) | High surface area for biofilm growth, high loading rates. | >99.9% for pentachlorophenol and other CPs. | [25] |
| Immobilized Enzyme Systems | High stability and reusability of enzymes. | 94.7% for 2,4,6-trichlorophenol (immobilized fungal enzymes). | [26] |
Conclusion and Future Perspectives
Bioremediation offers a powerful and sustainable solution for the management of chlorophenol-contaminated industrial wastewater. The selection of appropriate microbial strains or enzymes, coupled with the optimization of reactor design and operating conditions, is paramount to achieving high removal efficiencies. Future research should focus on the development of robust microbial consortia with broad-spectrum degradation capabilities, the genetic engineering of microorganisms for enhanced enzymatic activity, and the integration of bioremediation with other advanced oxidation processes to tackle highly recalcitrant chlorophenolic waste streams.[27] The protocols and guidelines presented herein provide a solid foundation for researchers to advance the application of bioremediation in addressing the pressing challenge of chlorophenol pollution.
References
- 1. Bacterial degradation of chlorophenols and their derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioremediation of chlorinated phenols (Chapter 8) - Bioremediation [cambridge.org]
- 3. researchgate.net [researchgate.net]
- 4. Degradation Mechanism of 2,4-Dichlorophenol by Fungi Isolated from Marine Invertebrates [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Degradation and Detoxification of Chlorophenols with Different Structure by LAC-4 Laccase Purified from White-Rot Fungus Ganoderma lucidum [mdpi.com]
- 10. taylorfrancis.com [taylorfrancis.com]
- 11. journals.asm.org [journals.asm.org]
- 12. mdpi.com [mdpi.com]
- 13. academicjournals.org [academicjournals.org]
- 14. ijrbat.in [ijrbat.in]
- 15. researchgate.net [researchgate.net]
- 16. Anaerobic biodegradation of chlorophenols in fresh and acclimated sludge - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Biodegradation of 2-4-6 trichlorophenol by sequencing batch reactors (SBR) equipped with a rotating biological bed and operated in an anaerobic-aerobic condition [frontiersin.org]
- 18. tandfonline.com [tandfonline.com]
- 19. e3s-conferences.org [e3s-conferences.org]
- 20. tandfonline.com [tandfonline.com]
- 21. mdpi.com [mdpi.com]
- 22. tandfonline.com [tandfonline.com]
- 23. Bioremediation of chlorophenol-contaminated sawmill soil using pilot-scale bioreactors under consecutive anaerobic-aerobic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. tandfonline.com [tandfonline.com]
- 25. mdpi.com [mdpi.com]
- 26. Bioremediation of 2,4,6-trichlorophenol by extracellular enzymes of white rot fungi immobilized with sodium alginate/hydroxyapatite/chitosan microspheres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 4-Chloro-3-iodophenol
Welcome to the technical support guide for the purification of crude 4-Chloro-3-iodophenol. This document is designed for researchers, medicinal chemists, and process development scientists who require high-purity material for their work. We will move beyond simple protocols to explore the underlying principles and provide robust troubleshooting solutions for common challenges encountered in the laboratory.
Section 1: Frequently Asked Questions (FAQs)
This section addresses initial questions regarding the properties and handling of this compound, which are crucial for designing a successful purification strategy.
Q1: What are the basic physical properties of this compound?
Understanding the fundamental properties is the first step. Key characteristics are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₄ClIO | [1][2] |
| Molecular Weight | 254.45 g/mol | [1][3] |
| Appearance | Solid at room temperature | |
| Melting Point | 73-79 °C | [3] |
| Sensitivity | Light sensitive | [3] |
Q2: What are the likely impurities in my crude this compound?
The composition of your crude material is highly dependent on the synthetic route. A common synthesis involves the direct iodination of 4-chlorophenol. Potential impurities include:
-
Unreacted 4-chlorophenol: The starting material for the iodination reaction.
-
Di-iodinated species: Over-iodination can lead to products like 4-chloro-3,5-diiodophenol.
-
Other regioisomers: Depending on the reaction conditions, small amounts of other isomers could be formed.
-
Residual reagents and solvents: Inorganic salts, acids, or solvents used during the synthesis and workup.
Q3: What are the primary purification strategies for this compound?
For a solid organic compound like this compound, the two most effective and common laboratory-scale purification techniques are Recrystallization and Silica Gel Column Chromatography . The choice between them depends on the nature and quantity of the impurities.
References
Common side reactions and byproducts in 4-Chloro-3-iodophenol synthesis
Welcome to the technical support center for the synthesis of 4-Chloro-3-iodophenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges, side reactions, and byproduct formation encountered during this critical synthesis. Our goal is to provide you with in-depth, field-proven insights to optimize your experimental outcomes.
Introduction to the Synthesis
The synthesis of this compound, a valuable intermediate in pharmaceutical and organic synthesis, typically involves the electrophilic iodination of 4-chlorophenol. While the reaction appears straightforward, control of regioselectivity and prevention of side reactions are paramount to achieving high yield and purity. This guide will address the most common issues encountered in the laboratory.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific problems you may encounter.
FAQ 1: My reaction is producing a mixture of isomers. How can I improve the regioselectivity to favor the 3-iodo product?
Answer:
The hydroxyl group of 4-chlorophenol is an ortho-, para-directing group. Since the para position is blocked by the chlorine atom, iodination is expected to occur at the ortho positions (positions 2 and 6) and the meta position (position 3 and 5). However, the electronic and steric environment of the 4-chlorophenol ring influences the regioselectivity. The primary challenge is often the formation of the undesired 4-chloro-2-iodophenol isomer.
Root Causes and Solutions:
-
Steric Hindrance: The iodine electrophile is bulky. Iodination at the position ortho to the large chlorine atom (position 3) is sterically more favorable than at the position ortho to the hydroxyl group and meta to the chlorine (position 2).
-
Reaction Conditions:
-
Iodinating Agent: The choice of iodinating agent is critical. Milder iodinating agents tend to exhibit higher regioselectivity. While molecular iodine (I₂) can be used, it often requires an activating agent or specific reaction conditions to be effective and selective.[1][2] N-Iodosuccinimide (NIS) is a commonly used reagent that can offer improved selectivity under controlled conditions.[3][4]
-
Solvent: The polarity of the solvent can influence the reaction rate and selectivity. Non-polar solvents may favor the desired isomer by minimizing the solvation of the electrophile.
-
Temperature: Lowering the reaction temperature can often enhance selectivity by favoring the kinetically controlled product over the thermodynamically favored one.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for improving regioselectivity.
FAQ 2: I am observing significant amounts of di-iodinated and tri-iodinated byproducts. How can I prevent over-iodination?
Answer:
The formation of di- and tri-iodinated species, such as 4-chloro-2,6-diiodophenol, is a common side reaction.[5] This occurs because the introduction of the first iodine atom can further activate the aromatic ring, making it more susceptible to subsequent electrophilic attack.[6]
Root Causes and Solutions:
-
Stoichiometry: Using an excess of the iodinating agent is the most common cause of over-iodination. Careful control of the stoichiometry is crucial.
-
Reaction Time: Allowing the reaction to proceed for too long can lead to the formation of poly-iodinated products.
-
Reactivity of the Iodinating Agent: Highly reactive iodinating systems (e.g., I₂ with a strong oxidizing agent) can lead to rapid, uncontrolled iodination.
Preventative Measures:
| Strategy | Description | Rationale |
| Precise Stoichiometry | Use a slight sub-stoichiometric amount (e.g., 0.95 equivalents) of the iodinating agent relative to 4-chlorophenol. | This ensures that the starting material is the limiting reagent, minimizing the chance of multiple iodinations on the same molecule. |
| Controlled Addition | Add the iodinating agent slowly and portion-wise to the reaction mixture. | This maintains a low instantaneous concentration of the electrophile, favoring mono-iodination. |
| Reaction Monitoring | Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). | Quench the reaction as soon as the starting material is consumed to an acceptable level, before significant di-iodination occurs. |
| Choice of Reagent | Employ a less reactive iodinating agent. | Reagents like NIS often provide better control over the extent of iodination compared to more aggressive systems.[7] |
FAQ 3: My reaction is sluggish or not proceeding to completion. What are the potential reasons and how can I drive it forward?
Answer:
A slow or incomplete reaction can be frustrating. Several factors can contribute to this issue.
Root Causes and Solutions:
-
Insufficient Activation of Iodine: Molecular iodine (I₂) itself is a weak electrophile and often requires an activator to iodinate phenols effectively.[1]
-
Deactivation of the Aromatic Ring: While the hydroxyl group is activating, the chloro group is deactivating, which can slow down the electrophilic substitution.
-
Poor Solubility: If the reactants are not well-dissolved in the chosen solvent, the reaction rate will be significantly reduced.
-
Presence of Inhibitors: Contaminants in the starting materials or solvent can sometimes inhibit the reaction.
Troubleshooting Steps:
-
Reagent Purity: Ensure the purity of your 4-chlorophenol and the iodinating agent.
-
Solvent Choice: Use a solvent in which all reactants are soluble. For NIS iodinations, aprotic solvents like acetonitrile or dichloromethane are often effective.[8]
-
Activation of the Iodinating Agent:
-
Temperature: While low temperatures are good for selectivity, a very low temperature might be hindering the reaction rate. A modest increase in temperature (e.g., from 0°C to room temperature) can be beneficial, but should be done cautiously while monitoring for side product formation.
FAQ 4: I am having difficulty purifying the final product from the starting material and byproducts. What are the recommended purification strategies?
Answer:
Purification can be challenging due to the similar polarities of the starting material, the desired product, and the isomeric byproducts.
Recommended Purification Protocol:
-
Work-up:
-
Quench the reaction with an aqueous solution of a reducing agent like sodium thiosulfate to remove any unreacted iodine.
-
Extract the product into an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with brine and dry over an anhydrous salt (e.g., Na₂SO₄).
-
-
Chromatography:
-
Column Chromatography: This is the most effective method for separating the isomers and other byproducts. A silica gel column is typically used.
-
Solvent System: A non-polar/polar solvent system is recommended. A gradient elution starting with a low polarity mixture (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increasing the polarity will allow for the separation of the less polar di-iodinated byproducts, followed by the desired product, and finally the more polar starting material (4-chlorophenol).
-
-
Recrystallization: If a reasonably pure product is obtained after chromatography, recrystallization can be used for further purification. A suitable solvent system (e.g., hexane/ethyl acetate) should be determined experimentally.
Purification Workflow:
Caption: General purification workflow for this compound.
Summary of Common Byproducts
| Byproduct | Structure | Reason for Formation | Mitigation Strategy |
| 4-Chloro-2-iodophenol | Isomer | Electronic and steric effects directing iodination to the ortho position of the hydroxyl group. | Optimize reaction conditions (lower temperature, choice of solvent and iodinating agent) to favor the sterically less hindered position. |
| 4-Chloro-2,6-diiodophenol | Di-iodinated product | Excess iodinating agent, prolonged reaction time, or high reactivity of the iodinating system.[5] | Use precise stoichiometry, controlled addition of the iodinating agent, and careful reaction monitoring. |
| Unreacted 4-Chlorophenol | Starting Material | Incomplete reaction due to insufficient activation of the iodinating agent or short reaction time. | Use an activating agent if necessary, increase reaction time, or slightly increase the temperature. |
References
- 1. Iodination of phenols, phenol ethers, anilines, and aniline-related compounds: Aromatic compound iodination reactions (2): Discussion series on bromination/iodination reactions 16 – Chemia [chemia.manac-inc.co.jp]
- 2. [Experimental observations on the iodination of phenols in the preparation of intermediates of pharmaceutical interest] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. N-Iodosuccinimide (NIS) [organic-chemistry.org]
- 5. 4-Chloro-2,6-diiodophenol | 15459-50-4 | QAA45950 [biosynth.com]
- 6. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] Efficient and selective iodination of phenols promoted by iodine and hydrogen peroxide in water | Semantic Scholar [semanticscholar.org]
Technical Support Center: Optimizing the Synthesis and Purification of 4-Chloro-3-iodophenol
This guide is designed for researchers, scientists, and professionals in drug development who are working with 4-Chloro-3-iodophenol. Here, we provide in-depth technical guidance, troubleshooting advice, and detailed protocols to help you improve both the yield and purity of this important chemical intermediate. Our approach is grounded in established chemical principles and practical, field-tested experience to ensure you can navigate the common challenges associated with its synthesis and purification.
Frequently Asked Questions (FAQs)
Here are answers to some of the most common questions encountered during the synthesis of this compound.
Q1: What is the primary reaction mechanism for the synthesis of this compound from 4-chlorophenol?
The synthesis is an electrophilic aromatic substitution reaction. The hydroxyl group of the phenol is a strong activating group and directs incoming electrophiles to the ortho and para positions.[1] Since the para position is already occupied by the chlorine atom, the iodination occurs at one of the ortho positions (C3 or C5).
Q2: My reaction is sluggish or not proceeding to completion. What are the likely causes?
This can be due to several factors:
-
Insufficiently activated iodine: Elemental iodine (I₂) itself is not a very strong electrophile.[2] The reaction often requires an oxidizing agent to generate a more potent iodinating species, such as hypoiodous acid (HOI), in situ.[3]
-
Incorrect pH: The reaction is typically performed under mildly basic or neutral to slightly acidic conditions. Strongly acidic conditions can deactivate the phenol, while strongly basic conditions might lead to other side reactions.
-
Low temperature: While some reactions require cooling to control exotherms, excessively low temperatures can significantly slow down the reaction rate.
Q3: I'm observing the formation of multiple products in my crude reaction mixture. What are these, and how can I minimize them?
The most common byproducts are di-iodinated species (4-chloro-3,5-diiodophenol). The formation of these can be controlled by carefully managing the stoichiometry of the iodinating agent.[1] Using a slight excess of 4-chlorophenol relative to the iodine source can help minimize over-iodination.
Q4: What is the best method to purify the crude this compound?
Both recrystallization and column chromatography are effective methods.
-
Recrystallization is a good option if the impurities have significantly different solubilities than the desired product. A common solvent system for similar compounds is a mixture of a polar and a non-polar solvent, like ethanol/water or hexane/ethyl acetate.[4]
-
Column chromatography using silica gel is excellent for separating compounds with different polarities, such as the mono-iodinated product from the starting material and di-iodinated byproducts.[5][6][7][8]
In-depth Troubleshooting Guide
This section provides a more detailed, question-and-answer-based approach to specific problems you may encounter.
Low Yield
Q: My final isolated yield of this compound is consistently below 50%. What steps can I take to improve this?
A: Low yields can be frustrating and often result from a combination of factors throughout the experimental process. A systematic approach to troubleshooting is essential.[9]
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Action |
| Incomplete Reaction | The reaction may not have reached completion due to suboptimal conditions. | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the expected reaction time, consider extending the time or slightly increasing the temperature. Ensure your iodinating agent is active. |
| Losses During Workup | Significant amounts of product can be lost during aqueous washes and extractions, especially if emulsions form. | During extraction, ensure the layers are well-separated. If an emulsion forms, adding brine can help break it. Always back-extract the aqueous layer with a fresh portion of organic solvent to recover any dissolved product.[9] |
| Suboptimal Purification | Choosing the wrong recrystallization solvent or column chromatography conditions can lead to poor recovery. | For recrystallization, perform small-scale solvent screening to find a system where the product is soluble when hot but sparingly soluble when cold.[10][11] For column chromatography, select a solvent system that gives your product an Rf value between 0.3 and 0.4 on TLC for good separation. |
| Product Decomposition | Phenols can be susceptible to oxidation, especially under harsh conditions or prolonged exposure to air and light. | Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon). During workup and purification, minimize the exposure of your compound to heat and light. Store the final product under nitrogen in a dark, cool place.[12] |
Purity Issues
Q: My final product is contaminated with the starting material (4-chlorophenol) and a di-iodinated byproduct. How can I improve the purity?
A: Achieving high purity requires careful control of the reaction and an effective purification strategy.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Action |
| Incorrect Stoichiometry | Using too much iodinating agent will lead to the formation of di-iodinated products. Using too little will result in unreacted starting material. | Carefully control the molar ratio of your reactants. A good starting point is a 1:1 molar ratio of 4-chlorophenol to the iodine source. You can slightly adjust this based on your results. |
| Inefficient Purification | A single purification step may not be sufficient to remove all impurities. | Recrystallization: If the melting point of your product is broad, it indicates the presence of impurities.[13] A second recrystallization may be necessary. Column Chromatography: This is the most effective method for separating compounds with close polarities. Use a shallow solvent gradient (gradually increasing the polarity of the eluent) to achieve better separation between the starting material, the desired product, and the di-iodinated byproduct.[14] |
| Co-precipitation | During recrystallization, impurities can sometimes get trapped in the crystal lattice of the desired product. | Ensure the solution cools slowly during recrystallization to allow for the formation of well-defined crystals.[10][15] Rapid cooling can lead to the crashing out of both the product and impurities. |
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline. You may need to optimize conditions based on your specific laboratory setup and reagents.
Materials:
-
4-chlorophenol
-
Sodium iodide (NaI)
-
Sodium hypochlorite (NaOCl, commercial bleach)
-
Methanol
-
Hydrochloric acid (HCl), 1M
-
Sodium thiosulfate (Na₂S₂O₃)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 4-chlorophenol (1.0 eq) and sodium iodide (1.1 eq) in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium hypochlorite solution (1.1 eq) dropwise over 30-60 minutes, ensuring the temperature remains below 5 °C. The slow addition is crucial to prevent the formation of di/tri-iodinated impurities.[1]
-
After the addition is complete, let the reaction stir at 0 °C for another hour, then allow it to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC until the 4-chlorophenol is consumed.
-
Quench the reaction by adding a saturated solution of sodium thiosulfate to neutralize any remaining iodine.
-
Acidify the mixture to pH ~2-3 with 1M HCl.
-
Extract the product with ethyl acetate (3 x volume of methanol).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
Purification by Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexane
-
Ethyl acetate
Procedure:
-
Prepare a slurry of silica gel in hexane and pack a chromatography column.
-
Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel.
-
Evaporate the solvent from the silica-adsorbed sample to get a free-flowing powder.
-
Carefully add the dry-loaded sample to the top of the packed column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting with 100% hexane and gradually increasing to 5-10% ethyl acetate).
-
Collect fractions and analyze them by TLC.
-
Combine the pure fractions containing this compound and evaporate the solvent to yield the purified product.
Visualizing the Workflow and Troubleshooting
To aid in your experimental design and problem-solving, the following diagrams illustrate the key processes.
Caption: A streamlined workflow for the synthesis and purification of this compound.
Caption: A decision tree for troubleshooting common yield and purity issues.
Safety Information
-
4-Chlorophenol is toxic and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.
-
Iodine is harmful if inhaled or in contact with skin.[16] It can cause irritation to the eyes, skin, and respiratory system.[17] Always handle solid iodine and its solutions in a fume hood.[16]
-
Sodium hypochlorite is a corrosive oxidizing agent. Avoid contact with skin and eyes.
-
Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, when performing these procedures.[18][19]
References
- 1. studylib.net [studylib.net]
- 2. Iodination - Common Conditions [commonorganicchemistry.com]
- 3. Iodination of phenols, phenol ethers, anilines, and aniline-related compounds: Aromatic compound iodination reactions (2): Discussion series on bromination/iodination reactions 16 – Chemia [chemia.manac-inc.co.jp]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. benchchem.com [benchchem.com]
- 6. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]
- 7. column-chromatography.com [column-chromatography.com]
- 8. columbia.edu [columbia.edu]
- 9. Troubleshooting [chem.rochester.edu]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. chemscene.com [chemscene.com]
- 13. 4-氯-3-碘苯酚 97% | Sigma-Aldrich [sigmaaldrich.com]
- 14. Purification [chem.rochester.edu]
- 15. youtube.com [youtube.com]
- 16. science.cleapss.org.uk [science.cleapss.org.uk]
- 17. CDC - NIOSH Pocket Guide to Chemical Hazards - Iodine [cdc.gov]
- 18. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 19. queensu.ca [queensu.ca]
Troubleshooting failed or low-yield reactions involving 4-Chloro-3-iodophenol
This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals working with 4-Chloro-3-iodophenol. Its purpose is to provide expert-driven, actionable solutions to common challenges encountered in synthetic reactions involving this versatile, di-halogenated intermediate. The question-and-answer format is designed to directly address specific experimental failures and low-yield scenarios, explaining the underlying chemical principles to empower effective troubleshooting and optimization.
Understanding the Reactivity of this compound
Before delving into specific issues, it is crucial to understand the inherent reactivity of this compound. The molecule features two different halogen atoms and a nucleophilic phenol group. In palladium-catalyzed cross-coupling reactions, the carbon-iodine (C-I) bond is significantly more reactive towards oxidative addition than the carbon-chlorine (C-Cl) bond.[1][2] This differential reactivity is a powerful tool for selective, stepwise functionalization but also a potential source of complexity if not properly controlled.
General Troubleshooting & FAQs
This section addresses broad issues applicable to most reaction types involving this compound.
Question: My reaction fails to initiate, and I only recover the starting material. What are the primary checks?
Answer: Failure to initiate is a common issue that typically points to fundamental problems with reagents or reaction setup rather than the specific chemistry of the substrate. A systematic check is the most efficient way to diagnose the problem.
Experimental Protocol: Initial Reaction Failure Diagnostics
-
Assess Reagent Purity:
-
This compound: Verify the purity of your starting material via NMR or LC-MS. Impurities can sometimes poison catalysts. Ensure it is dry, as moisture can interfere with many organometallic reactions.
-
Coupling Partner: For cross-coupling, boronic acids are particularly susceptible to degradation. They can dehydrate to form unreactive boroxine trimers.[1] Use freshly purchased or properly stored boronic acids.
-
-
Verify Inert Atmosphere:
-
Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) state, halting the catalytic cycle.
-
Ensure your solvent is thoroughly degassed. Common methods include sparging with an inert gas (Argon or Nitrogen) for 20-30 minutes or using several freeze-pump-thaw cycles.
-
Assemble your reaction under a positive pressure of inert gas using standard Schlenk line or glovebox techniques.
-
-
Check Base and Solvent Quality:
-
Base: Many inorganic bases (K₂CO₃, K₃PO₄, Cs₂CO₃) are hygroscopic. Use freshly opened bottles or dry the base in an oven before use.
-
Solvent: Use anhydrous solvents. Even sealed commercial bottles can accumulate water over time. Consider using solvent from a purification system or drying it over molecular sieves.
-
dot
Caption: Initial diagnostic workflow for a failed reaction.
Question: Do I need to protect the phenolic hydroxyl group?
Answer: It depends entirely on the reaction conditions.
-
For Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig): Yes, protection is highly recommended. The phenolic proton is acidic and will react with the strong bases (e.g., t-BuONa, K₃PO₄) required for these reactions. The resulting phenoxide is a competing nucleophile that can displace the halide on the oxidative addition complex, leading to undesired ether byproducts.[5] Common protecting groups include methyl (Me), benzyl (Bn), or silyl ethers (TBDMS, TIPS).
-
For Williamson Ether Synthesis: No, the goal is to deprotonate the phenol to form the nucleophilic phenoxide. No protection is needed.
-
For Reactions at the Halogen Positions (e.g., Lithiation/Grignard formation): Yes, the acidic proton is incompatible with organometallic reagents. Protection is mandatory.
Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
Reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings are common applications for this substrate.
Question: My Suzuki-Miyaura coupling at the iodine position has stalled, giving a low yield with significant unreacted starting material.
Answer: This issue often points to suboptimal catalyst, ligand, or base selection, preventing the reaction from reaching completion. The key is to enhance the rates of the catalytic cycle steps: oxidative addition, transmetalation, and reductive elimination.[2][6]
Root Cause Analysis & Solutions:
-
Inefficient Catalyst System: The combination of palladium source and ligand is critical. For a sterically accessible C-I bond, many systems should work, but efficiency varies.
-
Poor Transmetalation: The transfer of the organic group from boron to palladium is base-mediated and can be a rate-limiting step.
-
Troubleshooting: The choice of base and solvent is coupled. For many Suzuki couplings, K₃PO₄ or K₂CO₃ in a solvent system like dioxane/water or THF/water is effective.[1][7] If the reaction is sluggish, switching to a stronger, more soluble base like Cs₂CO₃ can sometimes improve the rate. Ensure the base is finely powdered to maximize surface area.
-
-
Low Temperature: While milder conditions are desirable to maintain selectivity, the reaction may lack sufficient thermal energy to overcome activation barriers.
-
Troubleshooting: If the reaction is clean but incomplete at a lower temperature (e.g., 80 °C), incrementally increase the temperature by 10-20 °C.[1] Monitor by TLC or LC-MS to ensure decomposition does not become a competing pathway.
-
| Parameter | Standard Condition | Optimization Strategy 1 | Optimization Strategy 2 | Rationale |
| Pd Source | Pd(PPh₃)₄ (2-5 mol%) | Pd(OAc)₂ + Ligand (2 mol%) | XPhos Pd G3 (2 mol%) | Use more active, air-stable precatalysts.[3] |
| Ligand | PPh₃ (or integral) | SPhos (4 mol%) | XPhos (4 mol%) | Bulky, electron-rich ligands accelerate key catalytic steps.[7] |
| Base | K₂CO₃ (2-3 eq) | K₃PO₄ (3 eq) | Cs₂CO₃ (3 eq) | Stronger bases can accelerate transmetalation. |
| Solvent | Dioxane / H₂O (4:1) | Toluene / H₂O (10:1) | THF / H₂O (4:1) | Solvent choice affects reagent solubility and reaction kinetics. |
| Temperature | 80 °C | 90 °C | 100 °C | Increased temperature can overcome activation energy barriers. |
Question: I am observing significant dehalogenation, where the iodine is replaced by hydrogen.
Answer: Dehalogenation is a known side reaction in palladium catalysis.[8] It can arise from two primary pathways:
-
β-Hydride Elimination: If your coupling partner has β-hydrogens, the transmetalated intermediate can undergo β-hydride elimination before reductive elimination can occur.[9] This is more common with alkyl coupling partners.
-
Proto-deiodination: This can occur if a proton source is available to intercept a key intermediate after oxidative addition. The base itself or residual water can sometimes facilitate this process.
Troubleshooting Steps:
-
Choice of Base: Some bases are more prone to promoting dehalogenation. If using a hydroxide base (e.g., NaOH, LiOH), consider switching to a carbonate (K₂CO₃) or phosphate (K₃PO₄).[3]
-
Ligand Selection: Use ligands that promote rapid reductive elimination, thereby outcompeting the dehalogenation pathway. Bulky biarylphosphine ligands are often effective.
-
Reagent Purity: Ensure all reagents, especially the base and solvent, are anhydrous to minimize proton sources.
Question: My Buchwald-Hartwig amination is failing or giving a complex mixture. Why?
Answer: The Buchwald-Hartwig amination is notoriously sensitive to reaction parameters, and the presence of a phenol adds complexity.[5][10][11]
Root Cause Analysis & Solutions:
-
Competing Phenol Nucleophile: As mentioned, if the phenol is unprotected, the generated phenoxide will compete with the amine nucleophile, leading to C-O coupling (ether formation) instead of the desired C-N coupling.
-
Solution: Protect the phenol group before attempting the amination.
-
-
Inappropriate Ligand: Aryl chlorides and iodides have different requirements for oxidative addition. While the C-I bond is reactive, an optimal ligand is still needed to facilitate the entire cycle.
-
Solution: For C-N coupling, specialized ligands have been developed. Josiphos-type and Buchwald's biarylphosphine ligands are excellent starting points.[12] Screen a small panel of ligands to find the optimal one for your specific amine coupling partner.
-
-
Base Incompatibility: The choice of base is critical. A base that is too weak will not deprotonate the amine effectively, while a base that is too strong can cause degradation of the starting material or ligand.
-
Solution: Sodium tert-butoxide (NaOt-Bu) and lithium bis(trimethylsilyl)amide (LHMDS) are common choices. Start with NaOt-Bu and screen others if results are poor.
-
dot
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. reddit.com [reddit.com]
- 5. reddit.com [reddit.com]
- 6. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 7. reddit.com [reddit.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. The Buchwald-Hartwig Amination After 25 Years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Catalyst selection and optimization for reactions with 4-Chloro-3-iodophenol
Prepared by the Senior Application Scientist Team
This guide provides researchers, scientists, and drug development professionals with in-depth technical guidance for designing, optimizing, and troubleshooting catalytic reactions involving 4-Chloro-3-iodophenol. Our approach is rooted in mechanistic principles to empower users to make informed decisions in their experimental design.
Section 1: Core Principles & Frequently Asked Questions (FAQs)
This section addresses fundamental concepts that govern the reactivity of this compound in cross-coupling reactions. Understanding these principles is critical for successful catalyst selection and troubleshooting.
Q1: What makes this compound a useful, yet challenging, substrate?
This compound is a valuable building block because it possesses two different halogen atoms on an aromatic ring. This allows for sequential, site-selective functionalization. You can perform a reaction at one position while leaving the other halogen intact for a subsequent, different reaction. The primary challenge lies in achieving perfect chemoselectivity—that is, ensuring the catalyst reacts exclusively with the desired C-X bond.
Q2: Which bond is more reactive in a palladium-catalyzed cross-coupling reaction: the Carbon-Iodine (C-I) or the Carbon-Chlorine (C-Cl) bond?
The Carbon-Iodine bond is significantly more reactive. The general order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > OTf >> Cl.[1] This reactivity trend is primarily governed by the bond dissociation energies of the carbon-halogen bond. The C-I bond is weaker than the C-Cl bond, which allows it to undergo the crucial first step of the catalytic cycle—oxidative addition to the Pd(0) center—much more rapidly and under milder conditions.[2] This inherent difference in reactivity is the key to achieving selective functionalization at the C-3 (iodo) position.
Q3: What is the general catalytic cycle for palladium-catalyzed cross-coupling reactions?
Most palladium-catalyzed cross-coupling reactions (like Suzuki, Heck, Sonogashira, and Buchwald-Hartwig) proceed through a similar catalytic cycle. Understanding this cycle is essential for troubleshooting, as each step has specific requirements.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond (preferentially the C-I bond), forming a Pd(II) intermediate.[3] This is often the rate-limiting step.
-
Transmetalation (for Suzuki, etc.) or Coordination/Deprotonation (for Buchwald-Hartwig, etc.): The coupling partner (e.g., an organoboron reagent or an amine) coordinates to the palladium center, and its organic group is transferred to the palladium, displacing the halide. This step is often facilitated by a base.[3]
-
Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst, which can then re-enter the cycle.[3]
Caption: General Catalytic Cycle for Cross-Coupling.
Section 2: Reaction-Specific Troubleshooting & Optimization
This section provides detailed, Q&A-formatted guides for the most common cross-coupling reactions performed with this compound.
Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki coupling is a versatile method for forming biaryl structures. With this compound, the primary goal is almost always selective coupling at the C-I position.
FAQ: What is a reliable starting point for selective Suzuki coupling at the C-I position?
A robust starting point involves a standard palladium catalyst, a phosphine ligand, and an inorganic base. The key is to use conditions mild enough to activate the C-I bond without affecting the C-Cl bond.
| Parameter | Recommended Starting Condition | Rationale & Key Considerations |
| Palladium Source | Pd(PPh₃)₄ (2-5 mol%) or Pd(OAc)₂ (2-5 mol%) | Pd(PPh₃)₄ is a pre-formed Pd(0) catalyst and is often very reliable. If using Pd(OAc)₂, a ligand must be added. |
| Ligand | PPh₃ (if using Pd(OAc)₂, 2-4 eq. relative to Pd) | Triphenylphosphine is a standard, effective ligand for C-I activation. For more challenging couplings, consider bulkier ligands. |
| Boronic Acid | 1.1 - 1.5 equivalents | Using a slight excess ensures complete consumption of the starting material. Quality is crucial; old boronic acids can dehydrate to form unreactive boroxines. |
| Base | K₂CO₃ or K₃PO₄ (2.0 - 3.0 equivalents) | An aqueous solution of an inorganic base is standard. K₃PO₄ is slightly stronger and can be more effective. Avoid very strong bases like NaOtBu, which can deprotonate the phenol and cause side reactions.[4] |
| Solvent | Dioxane/H₂O, Toluene/H₂O, or DME/H₂O (e.g., 4:1 ratio) | A two-phase system is common and effective. Ensure solvents are properly degassed to prevent catalyst oxidation. |
| Temperature | 80 - 100 °C | This temperature range is typically sufficient for C-I coupling without promoting C-Cl activation.[3] |
Troubleshooting Suzuki Coupling
-
Q: My reaction is stalled with low conversion. What should I investigate first?
-
A1: Check Reagent Quality. The most common culprit is the boronic acid. Ensure it is pure and has not been sitting on the shelf for years.
-
A2: Degassing. Inadequate removal of oxygen can oxidize and deactivate your Pd(0) catalyst.[5] Ensure your solvent and reaction vessel are thoroughly purged with an inert gas (Argon or Nitrogen).
-
A3: Base and Solvent. The base may not be soluble enough in the chosen solvent system.[6] Consider switching to a different solvent or a more soluble base like Cs₂CO₃.
-
-
Q: I am observing homocoupling of my boronic acid. How can I prevent this?
-
A: This side reaction is often caused by the presence of oxygen. Improve your degassing technique. Additionally, adding the aryl halide to the reaction mixture before the palladium catalyst can sometimes minimize this issue.
-
-
Q: How do I perform a second Suzuki coupling at the C-Cl position?
-
A: Activating a C-Cl bond for Suzuki coupling requires a more powerful catalyst system. After you have successfully functionalized the C-I position and purified your product, you will need to switch to a catalyst system known for C-Cl activation. This typically involves using a bulky, electron-rich biarylphosphine ligand (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂.[7][8] The reaction will likely require higher temperatures (e.g., >100 °C).
-
Sonogashira Coupling (C-C Alkyne Formation)
The Sonogashira reaction is the premier method for coupling terminal alkynes with aryl halides.
FAQ: What are the standard conditions for a selective, copper-co-catalyzed Sonogashira reaction at the C-I position?
The classic Sonogashira protocol uses a dual-catalyst system of palladium and copper(I).
| Parameter | Recommended Starting Condition | Rationale & Key Considerations |
| Palladium Source | Pd(PPh₃)₂Cl₂ (1-3 mol%) or Pd(PPh₃)₄ (1-3 mol%) | Both are effective Pd sources for this reaction.[9] |
| Copper Co-catalyst | CuI (1-5 mol%) | The copper(I) salt is crucial for the catalytic cycle in the traditional protocol.[10] |
| Ligand | PPh₃ (if not already part of the catalyst) | Triphenylphosphine is the most common ligand. |
| Terminal Alkyne | 1.1 - 1.2 equivalents | A slight excess is typically sufficient. |
| Base | Triethylamine (TEA) or Diisopropylethylamine (DIPEA) | The amine base acts as both the base and often the solvent. It must be anhydrous and degassed. |
| Solvent | Amine base (neat) or THF/Amine mixture | For sensitive substrates, using a co-solvent like THF can allow for lower reaction temperatures. |
| Temperature | Room Temperature to 60 °C | C-I Sonogashira couplings are often very fast and can frequently be run at room temperature. |
Troubleshooting Sonogashira Coupling
-
Q: My main side product is a homocoupled alkyne (Glaser coupling). How do I stop this?
-
A: Glaser homocoupling is an oxygen-mediated process catalyzed by the copper salt.[11] The solution is rigorous exclusion of air from the reaction. Purge all reagents and the reaction vessel thoroughly with an inert gas. If the problem persists, consider a "copper-free" Sonogashira protocol, which typically requires a higher catalyst loading and temperature but eliminates this specific side reaction.
-
-
Q: My reaction mixture turns black immediately and the reaction fails. What happened?
-
A: You are likely observing the formation of palladium black, which is inactive, precipitated palladium metal. This can be caused by impurities in the alkyne, running the reaction at too high a temperature, or using a ligand that is not robust enough. Try purifying your alkyne, lowering the reaction temperature, or using a different phosphine ligand.
-
Buchwald-Hartwig Amination (C-N Bond Formation)
This reaction is essential for synthesizing aryl amines. Catalyst system selection is absolutely critical for success.
FAQ: What catalyst system should I choose for C-I amination of this compound?
The Buchwald-Hartwig reaction is highly dependent on the combination of a sterically hindered, electron-rich phosphine ligand and a suitable base.
| Parameter | Recommended Starting Condition | Rationale & Key Considerations |
| Palladium Source | Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%) | These are common Pd(0) and Pd(II) precatalysts. Modern, well-defined pre-catalysts (e.g., XPhos-Pd-G3) are often more efficient and reliable. |
| Ligand | XPhos, SPhos, or RuPhos (1.5 - 2.0 eq. relative to Pd) | These bulky biaryl monophosphine ligands are essential for promoting the reductive elimination step and are the standard for modern Buchwald-Hartwig aminations.[12][13][14] |
| Amine | 1.1 - 1.5 equivalents | The nature of the amine (primary, secondary, aliphatic, aromatic) will heavily influence the optimal ligand choice.[4] |
| Base | NaOtBu (Sodium tert-butoxide, 1.2 - 2.0 eq.) | NaOtBu is a very strong, non-nucleophilic base that is effective for a wide range of substrates.[4][6] CAUTION: It can cause degradation of sensitive functional groups. |
| Solvent | Toluene or Dioxane | These are the most common solvents. They must be anhydrous. |
| Temperature | 80 - 110 °C | Aminations typically require heating to achieve reasonable reaction rates. |
Troubleshooting Buchwald-Hartwig Amination
-
Q: My reaction failed completely. What is the most common reason?
-
A: One of the most frequently overlooked reasons for failure is the poor solubility of the base in the reaction solvent.[6] Ensure vigorous stirring. Another common issue is using an inappropriate ligand for your specific amine or aryl halide. A screening of different ligands is often necessary.
-
-
Q: My starting material or product seems to be decomposing. What can I do?
-
A: The likely culprit is the strong base, NaOtBu.[4][6] This is especially true for substrates with sensitive functional groups (like esters) or the acidic phenol group on your substrate. Switch to a weaker inorganic base like Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄).[4][6] While the reaction may be slower, it will likely be much cleaner.
-
-
Q: I've functionalized the iodo-position and now want to aminate the chloro-position. Why is it so difficult?
-
A: C-Cl bond activation is the most challenging step in the halogen reactivity series.[6] To achieve this, you must use a highly active, state-of-the-art catalyst system. This means employing a bulky, electron-rich dialkylbiaryl phosphine ligand (like XPhos or tBuXPhos) or a Josiphos-type ligand.[12][14] These ligands are specifically designed to facilitate the difficult oxidative addition of aryl chlorides.[15]
-
Section 3: Experimental Protocols & Workflow
Workflow: Decision-Making for Sequential Cross-Coupling
The following diagram outlines the logical workflow for planning a two-step, sequential functionalization of this compound.
Caption: Workflow for sequential functionalization.
Representative Protocol: Selective Suzuki-Miyaura Coupling at the C-I Position
This is a general guideline. Reaction conditions must be optimized for specific substrates.
-
Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and Potassium Carbonate (K₂CO₃, 2.5 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes by alternating between vacuum and inert gas backfill (3 cycles).
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Solvent Addition: Add degassed solvent (e.g., a 4:1 mixture of 1,4-Dioxane and Water) via syringe. The total volume should result in a starting material concentration of approximately 0.1 M.
-
Reaction: Place the sealed flask in a preheated oil bath at 90 °C and stir vigorously for the required time (monitor by TLC or LC-MS, typically 4-16 hours).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[3] Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-aryl-4-chlorophenol.
References
- 1. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. mdpi.com [mdpi.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 14. research.rug.nl [research.rug.nl]
- 15. jk-sci.com [jk-sci.com]
Managing homocoupling side reactions in cross-coupling of dihalophenols
Welcome to the technical support center for managing homocoupling side reactions in the cross-coupling of dihalophenols. This resource is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for overcoming common challenges in synthetic chemistry. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding homocoupling side reactions, providing the foundational knowledge needed to diagnose and resolve issues in your experiments.
Q1: What is homocoupling in the context of cross-coupling, and why is it a significant problem?
A1: Homocoupling is a common side reaction where two identical molecules of a coupling partner react to form a symmetrical dimer. In the cross-coupling of a dihalophenol (Ar¹X₂) with an organometallic reagent (Ar²-M), two primary types of homocoupling can occur:
-
Ar¹-Ar¹ Homocoupling: Dimerization of the dihalophenol.
-
Ar²-Ar² Homocoupling: Dimerization of the organometallic coupling partner (e.g., boronic acid in Suzuki reactions, terminal alkyne in Sonogashira reactions).
This side reaction is problematic because it consumes valuable starting materials, reduces the yield of the desired unsymmetrical cross-coupled product, and introduces impurities that are often difficult to separate due to their structural similarity to the target molecule.[1]
Q2: What are the primary mechanistic pathways that lead to homocoupling?
A2: The mechanisms vary depending on the reaction type and the coupling partners involved:
-
Palladium(II)-Mediated Homocoupling (Suzuki Reaction): This is a major pathway for the homocoupling of organoboron reagents. The presence of dissolved oxygen can oxidize the active Pd(0) catalyst to Pd(II).[2][3] This Pd(II) species can then undergo two sequential transmetalation steps with the boronic acid, followed by reductive elimination to produce the symmetrical biaryl (Ar²-Ar²) and regenerate the Pd(0) catalyst.[2][4]
-
Oxidative Homocoupling (Sonogashira Reaction): In reactions involving terminal alkynes, the copper(I) co-catalyst can promote the oxidative dimerization of the alkyne to form a 1,3-diyne. This is known as the Glaser or Glaser-Hay coupling.[5][6][7] This process is highly favored by the presence of an oxidant, typically oxygen from the air.[8]
-
Reductive Homocoupling: In some cases, two molecules of the dihalophenol can couple in the presence of the palladium catalyst and a reductant.
Q3: Why are dihalophenols particularly challenging substrates for selective cross-coupling?
A3: Dihalophenols present a unique set of challenges:
-
Selectivity: Achieving selective mono-arylation over di-arylation requires careful control of stoichiometry and reaction conditions.
-
Reactivity of the Phenol Group: The hydroxyl group is acidic and can be deprotonated by the base. The resulting phenoxide can coordinate to the palladium center, potentially altering its catalytic activity or leading to catalyst deactivation.
-
Polymerization: The difunctional nature of the substrate means that homocoupling can lead to the formation of oligomeric or polymeric byproducts, which significantly complicates purification.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your experiments. Each issue is broken down by probable cause and actionable solutions.
Problem 1: High levels of boronic acid homocoupling (Ar²-Ar²) are observed in a Suzuki-Miyaura reaction.
-
Probable Cause 1a: Presence of Dissolved Oxygen. Oxygen oxidizes the active Pd(0) catalyst to Pd(II), which is a key promoter of boronic acid homocoupling.[2][9] Even trace amounts of oxygen can have a significant impact.[9]
-
Solution: Implement rigorous deoxygenation protocols. Sparging solvents with an inert gas (argon or nitrogen) for 30-60 minutes is a good starting point. For maximum effectiveness, use the freeze-pump-thaw method for the reaction mixture. Pre-heating the catalyst, base, and solvent before adding the boronic acid can also help minimize this side reaction.[10]
-
-
Probable Cause 1b: Inefficient Transmetalation Step. A slow transmetalation step allows more time for competing side reactions. The rate of transmetalation is highly dependent on the activation of the boronic acid by the base.[11][12]
| Base | Relative Strength | Common Observations & Recommendations |
| K₂CO₃, Na₂CO₃ | Moderate | Effective for a wide range of substrates, but may be insufficient for slow couplings.[1] |
| K₃PO₄ | Strong | Often improves yields for less reactive or sterically hindered substrates.[1] |
| Cs₂CO₃ | Strong | Highly effective and can promote difficult couplings, but is more costly. |
| Organic Bases (e.g., Et₃N) | Weak | Generally less effective than inorganic bases for Suzuki couplings.[1] |
-
Probable Cause 1c: Inappropriate Ligand Choice. The ligand plays a crucial role in modulating the stability and reactivity of the palladium catalyst.[13][14]
-
Solution: Employ bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs). These ligands promote the formation of highly active, monoligated palladium species and accelerate the rate-limiting steps of the catalytic cycle, thereby outcompeting the homocoupling pathway.[13][14][15] Ligands like SPhos and XPhos are specifically designed for this purpose.[14][16]
-
Problem 2: Significant formation of 1,3-diyne (Glaser-Hay homocoupling) in a Sonogashira reaction.
-
Probable Cause 2a: Oxygen Exposure. The copper-catalyzed homocoupling of terminal alkynes is an oxidative process that relies on an oxidant, typically atmospheric oxygen.[6]
-
Solution: Ensure the reaction is performed under a strictly inert atmosphere. Degas all solvents and reagents thoroughly. Using anhydrous and anaerobic conditions is critical.[17]
-
-
Probable Cause 2b: High Concentration or Activity of Copper(I) Co-catalyst. While essential for the cross-coupling cycle, the copper catalyst is also responsible for the homocoupling side reaction.[18]
-
Solution:
-
Reduce Copper Loading: Titrate the amount of Cu(I) source (e.g., CuI) to the minimum required for efficient cross-coupling. Loadings can often be reduced to 1-5 mol%.
-
Slow Addition of Alkyne: Adding the terminal alkyne slowly via syringe pump can keep its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction.[18]
-
Copper-Free Conditions: For sensitive substrates, consider a copper-free Sonogashira protocol. These often require specific ligands (e.g., palladium-NHC complexes) or additives to facilitate the cycle.[17]
-
-
Problem 3: Low conversion of dihalophenol and formation of polymeric material.
-
Probable Cause 3a: Catalyst Deactivation. The phenoxide formed under basic conditions can coordinate to the palladium center, leading to inactive species. The formation of palladium black is a visual indicator of catalyst decomposition and aggregation.[19]
-
Solution:
-
Use Palladium Pre-catalysts: Pre-catalysts are designed to generate the active Pd(0) species cleanly and efficiently upon exposure to the base, avoiding side reactions that can occur during the in-situ reduction of Pd(II) sources like Pd(OAc)₂.[15][20]
-
Optimize Ligand: A strongly coordinating, bulky ligand can protect the palladium center from aggregation and decomposition.[13]
-
Protect the Phenol: If other strategies fail, consider protecting the phenol as a non-coordinating ether (e.g., methyl or benzyl ether) prior to coupling, followed by a deprotection step.
-
-
-
Probable Cause 3b: Uncontrolled Polymerization. If the reaction conditions are too harsh or reaction time is too long, the mono-coupled product can react further, leading to oligomers or polymers.
-
Solution:
-
Control Stoichiometry: Use a slight excess of the coupling partner (Ar²-M) to favor mono-substitution.
-
Lower Temperature: Running the reaction at the lowest temperature that allows for a reasonable rate can improve selectivity for the mono-coupled product.
-
Monitor Reaction Progress: Closely monitor the reaction by TLC or LC-MS and quench it as soon as the starting dihalophenol is consumed to prevent over-reaction.
-
-
Diagrams and Workflows
Visual aids can help clarify complex mechanistic concepts and troubleshooting logic.
Troubleshooting Workflow for High Homocoupling
Caption: Troubleshooting decision tree for homocoupling.
Competing Catalytic Cycles: Cross-Coupling vs. Homocoupling
Caption: Diverging pathways of cross-coupling and homocoupling.
Key Experimental Protocols
Protocol 1: Rigorous Degassing via Freeze-Pump-Thaw
This protocol is essential for removing dissolved oxygen, which is a primary culprit in promoting homocoupling.
Materials:
-
Schlenk flask or heavy-walled reaction vessel equipped with a stir bar and a stopcock.
-
High-vacuum line.
-
Dewar flasks.
-
Liquid nitrogen.
-
Inert gas (Argon or Nitrogen).
Procedure:
-
Preparation: Add your dihalophenol, base, ligand, and solvent to the Schlenk flask. Do not add the palladium pre-catalyst or the boronic acid/alkyne at this stage.
-
Freezing: Place the flask in a Dewar filled with liquid nitrogen. Allow the contents to freeze completely solid.
-
Pumping: Once frozen, open the stopcock to the high-vacuum line and evacuate the flask for 5-10 minutes. This removes the atmosphere above the frozen solvent.
-
Thawing: Close the stopcock to the vacuum line. Remove the liquid nitrogen Dewar and allow the mixture to thaw completely at room temperature. You may observe gas bubbles being released from the solvent as it thaws.
-
Repeat: Repeat steps 2-4 for a total of three cycles.
-
Final Step: After the final thaw, backfill the flask with your inert gas. The reaction mixture is now deoxygenated and ready for the addition of the remaining reagents (catalyst and coupling partner) under a positive pressure of inert gas.
Protocol 2: Optimized Suzuki-Miyaura Monocoupling of a Dihalophenol
This general protocol incorporates best practices to suppress homocoupling and favor selective mono-arylation.
Materials:
-
Dihalophenol (1.0 equiv).
-
Arylboronic acid (1.1-1.3 equiv).
-
Palladium pre-catalyst (e.g., SPhos-Pd-G3, 1-2 mol%).
-
Bulky biaryl phosphine ligand (e.g., SPhos, if not using a pre-catalyst complex, 2-4 mol%).
-
Anhydrous K₃PO₄ (3.0 equiv), finely ground.
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/water 10:1).
Procedure:
-
Inert Atmosphere Setup: To an oven-dried Schlenk flask under an argon atmosphere, add the dihalophenol, K₃PO₄, and palladium pre-catalyst.
-
Reagent Addition: Add the degassed solvent via cannula or syringe, followed by the arylboronic acid.
-
Degassing (Optional but Recommended): Perform one cycle of the freeze-pump-thaw protocol (Protocol 1) on the complete reaction mixture for maximum oxygen removal.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is complete when the starting dihalophenol is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography to isolate the desired mono-coupled product.
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. reddit.com [reddit.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Glaser Coupling, Hay Coupling [organic-chemistry.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. books.rsc.org [books.rsc.org]
- 14. benchchem.com [benchchem.com]
- 15. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 17. Sonogashira Coupling [organic-chemistry.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Technical Support Center: Analytical Methods for Monitoring 4-Chloro-3-iodophenol Reactions
Welcome to the technical support center for the analysis of 4-Chloro-3-iodophenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into monitoring the progress of chemical reactions involving this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Introduction: The Critical Role of Reaction Monitoring
In the synthesis of complex molecules, particularly in pharmaceutical development, precise monitoring of reaction progress is paramount. For reactions involving this compound, a key intermediate, the ability to accurately track the consumption of starting materials and the formation of products and byproducts is essential for optimizing reaction conditions, ensuring product quality, and maximizing yield. This guide provides a comprehensive overview of the primary analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Thin-Layer Chromatography (TLC)—along with other spectroscopic methods for robust reaction monitoring.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for monitoring reactions of non-volatile or thermally sensitive compounds like this compound. Its high resolution and sensitivity make it ideal for separating complex reaction mixtures.
Troubleshooting Guide: HPLC Analysis
Question: My peaks for this compound are tailing significantly. What is the cause and how can I fix it?
Answer: Peak tailing for phenolic compounds in reversed-phase HPLC is a common issue, often caused by secondary interactions between the acidic hydroxyl group of the phenol and residual silanol groups on the silica-based column packing.[1] This interaction can be particularly pronounced with halogenated phenols.
-
Scientific Explanation: The silica backbone of most reversed-phase columns has free silanol groups (Si-OH) which are acidic and can interact with polar functional groups on analytes, such as the hydroxyl group of your phenol. This leads to a portion of the analyte molecules being retained longer than the bulk, resulting in a "tailing" peak shape.
-
Solutions:
-
Mobile Phase Modification: Add a small amount of an acidic modifier to your mobile phase, such as 0.1% formic acid or trifluoroacetic acid (TFA).[2] This will protonate the silanol groups, reducing their interaction with the phenol.
-
Column Selection:
-
Use an "end-capped" column where the free silanol groups have been chemically deactivated.
-
Consider a column with a different stationary phase, such as a phenyl-hexyl phase, which can offer different selectivity for aromatic compounds.[3]
-
-
Lower Sample Concentration: Injecting too much sample can overload the column and exacerbate tailing.[2] Try diluting your sample.
-
Check for Column Contamination: If the tailing has worsened over time, your column may be contaminated. Flush the column with a strong solvent like isopropanol.[2]
-
Question: I am seeing fluctuating retention times for my starting material and product. What could be the issue?
Answer: Fluctuating retention times are typically indicative of a problem with the HPLC system's ability to deliver a consistent mobile phase composition or flow rate.
-
Scientific Explanation: Retention time in HPLC is dependent on the consistent partitioning of the analyte between the stationary and mobile phases. Any change in the mobile phase composition, flow rate, or temperature will alter this partitioning and thus the retention time.
-
Solutions:
-
Properly Degas Mobile Phase: Ensure your mobile phases are thoroughly degassed using sonication or vacuum filtration to prevent the formation of air bubbles in the pump.[2]
-
Check for Leaks: Inspect all fittings and connections for any signs of leaks, which can cause pressure and flow rate fluctuations.
-
Ensure Proper Mixing: If you are using a gradient, ensure the pump's mixer is functioning correctly. For isocratic methods, pre-mixing the mobile phase can sometimes improve consistency.
-
Column Equilibration: Make sure the column is adequately equilibrated with the initial mobile phase conditions before each injection, typically for at least 10-15 column volumes.[2]
-
Experimental Protocol: Starting Method for RP-HPLC
This protocol provides a robust starting point for developing a method to monitor a reaction involving this compound.
| Parameter | Recommendation | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | A standard C18 column provides good hydrophobic retention for aromatic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | The acid suppresses silanol interactions to improve peak shape.[2] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency. |
| Gradient | 40-95% B over 15 minutes | This gradient should be sufficient to elute the starting material and potential products. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Detection | UV at 254 nm and 280 nm | Phenolic compounds typically absorb in this range. A diode array detector (DAD) is recommended to identify the optimal wavelength. |
| Injection Volume | 5-10 µL | A smaller injection volume can help prevent peak distortion. |
| Sample Prep | Dilute reaction aliquot in mobile phase A/B (50:50) | Ensures sample is soluble and compatible with the mobile phase.[4][5] |
Gas Chromatography-Mass Spectrometry (GC-MS)
For more volatile derivatives or byproducts, GC-MS offers excellent separation and definitive identification. However, the analysis of polar phenolic compounds like this compound by GC can be challenging without derivatization.
Troubleshooting Guide: GC-MS Analysis
Question: I am not seeing a peak for this compound, or the peak is very broad and tailing.
Answer: This is a common issue when analyzing underivatized phenols by GC.[6] The polar hydroxyl group can interact with active sites in the GC inlet and column, leading to poor peak shape and even complete loss of the analyte.[7]
-
Scientific Explanation: Active sites, such as free silanol groups in the liner or on the column stationary phase, can form hydrogen bonds with the phenol's hydroxyl group. This strong interaction prevents the efficient transfer of the analyte through the column, causing peak tailing and signal loss.
-
Solutions:
-
Derivatization (Recommended): This is the most robust solution. Convert the polar hydroxyl group into a less polar ether or ester.
-
Silylation: React the phenol with a silylating agent like BSTFA or MSTFA to form a trimethylsilyl (TMS) ether.[8] This is a very common and effective technique.
-
Acetylation: React with acetic anhydride to form an acetate ester.
-
-
Use an Inert Flow Path: Ensure you are using an ultra-inert liner and a GC column designed for analyzing active compounds.[9]
-
Increase Inlet Temperature: A higher inlet temperature can help to more rapidly volatilize the analyte and reduce interaction time with the liner. However, be cautious of thermal degradation.
-
Column Choice: A "wax" type column (polyethylene glycol phase) can sometimes perform better for underivatized phenols than a standard non-polar phase like a DB-5.
-
Question: I am seeing "ghost peaks" in my blank runs after analyzing my reaction mixture.
Answer: Ghost peaks are typically a result of carryover from a previous injection or contamination in the system.[10]
-
Scientific Explanation: High-boiling or highly retained components from your reaction mixture can remain in the inlet or at the head of the column and slowly elute in subsequent runs, appearing as broad "ghost" peaks.
-
Solutions:
-
Clean the Inlet: Replace the septum and liner. If the inlet body is contaminated, it may require solvent rinsing.
-
Bake Out the Column: After your analytical run, ramp the oven to a high temperature (below the column's maximum limit) and hold for a period to "bake out" any residual contaminants.
-
Use a Split Injection: If your analyte concentration is high enough, a split injection will reduce the amount of sample matrix introduced into the system.
-
Check Solvent Purity: Ensure your solvents for sample preparation are of high purity.
-
Experimental Protocol: GC-MS with Derivatization
| Parameter | Recommendation | Rationale |
| Derivatization | Silylation with BSTFA + 1% TMCS | A common and effective method for derivatizing phenols to improve volatility and peak shape. |
| Column | 30 m x 0.25 mm ID, 0.25 µm film, 5% Phenyl Methylpolysiloxane (e.g., DB-5ms) | A standard, robust column suitable for a wide range of derivatized compounds. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas providing good efficiency. |
| Inlet Temperature | 250 °C, Splitless injection | Ensures volatilization without thermal degradation. Splitless mode is for trace analysis. |
| Oven Program | 80 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min | A general-purpose program that should separate the derivatized phenol from other components. |
| MS Source Temp. | 230 °C | Standard source temperature. |
| MS Quad Temp. | 150 °C | Standard quadrupole temperature. |
| MS Scan Range | 50 - 450 m/z | This range will cover the expected mass of the derivatized this compound and potential byproducts. |
Thin-Layer Chromatography (TLC)
TLC is a rapid, inexpensive, and indispensable tool for qualitative reaction monitoring at the bench.[11] It allows for a quick assessment of the presence of starting material, product formation, and the complexity of the reaction mixture.
Troubleshooting Guide: TLC Analysis
Question: I can't see any spots on my TLC plate after development, even under the UV lamp.
Answer: This can happen if your compound is not UV-active or if it is present at a very low concentration.
-
Scientific Explanation: Many organic compounds, especially those without extensive conjugation or aromatic rings, do not absorb UV light at 254 nm and will not be visible on a fluorescent TLC plate.[12]
-
Solutions:
-
Use a Chemical Stain: After UV visualization, use a chemical stain to visualize the spots. For phenols, an iron(III) chloride stain is highly specific and will produce colored spots.[9] A general-purpose stain like potassium permanganate or p-anisaldehyde can also be used.
-
Iodine Chamber: Place the developed TLC plate in a chamber with a few crystals of iodine.[12] Many organic compounds will form a temporary colored complex with iodine, appearing as brown spots.
-
Increase Concentration: Spot a more concentrated solution of your reaction mixture on the TLC plate.
-
Question: My spots are streaking and not well-defined.
Answer: Streaking on a TLC plate is often caused by applying too much sample or using a solvent system in which the compound is too soluble.
-
Scientific Explanation: If the sample is overloaded, it cannot form a tight band as the mobile phase moves up the plate. If the compound is too soluble in the mobile phase (i.e., the mobile phase is too polar), it will move with the solvent front without partitioning effectively with the stationary phase, leading to streaking.
-
Solutions:
-
Apply Less Sample: Use a smaller spotting capillary or dilute your sample before spotting.
-
Decrease Mobile Phase Polarity: Reduce the amount of the more polar solvent in your eluent mixture. For example, if you are using 3:1 Hexane:Ethyl Acetate, try 5:1 or 9:1.[13]
-
Ensure Sample is Dry Before Development: Make sure the spotting solvent has completely evaporated before placing the plate in the developing chamber.
-
Recommended TLC Conditions
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel 60 F254 | The standard stationary phase for TLC; the F254 indicates it contains a fluorescent indicator for UV visualization. |
| Mobile Phase | Hexane:Ethyl Acetate (e.g., 4:1 v/v) | A common solvent system for separating compounds of moderate polarity. The ratio can be adjusted to achieve optimal separation (Rf values between 0.2 and 0.8). |
| Visualization | 1. UV light (254 nm)2. Iron(III) Chloride stain | UV light is non-destructive and should be used first.[9] The iron(III) chloride stain is specific for phenols. |
Other Spectroscopic Methods
While chromatography is the primary tool for separating and quantifying reaction components, other spectroscopic methods can provide valuable, real-time information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used for in-situ reaction monitoring.[8] By taking spectra at regular intervals, the disappearance of proton signals from the starting material and the appearance of new signals from the product can be tracked to determine reaction kinetics.[14]
-
UV-Vis Spectroscopy: If the starting material and product have distinct UV-Vis absorbance spectra, this technique can be used to monitor the reaction progress by observing the change in absorbance at a specific wavelength.[15][16]
Frequently Asked Questions (FAQs)
Q1: How should I prepare my reaction mixture for HPLC or GC analysis?
A1: Quench the reaction if necessary. Take a small aliquot (e.g., 50 µL) and dilute it significantly with a suitable solvent (e.g., 1 mL of acetonitrile or the initial mobile phase for HPLC). The dilution prevents overloading the column and ensures the sample is soluble. Filter the diluted sample through a 0.22 or 0.45 µm syringe filter to remove any particulate matter before injection.[5]
Q2: Can this compound degrade during analysis?
A2: Phenols can be susceptible to oxidation, especially at high temperatures. For GC analysis, it's important not to use an excessively high inlet temperature. For HPLC, samples are generally stable, but if you are using a mobile phase with a high pH, the phenol will be deprotonated to the phenoxide, which may have different chromatographic behavior and stability. It is generally recommended to keep the mobile phase pH below 8 for silica-based columns.
Q3: How do I choose between HPLC and GC for my analysis?
A3: The choice depends on the properties of your analytes.
-
HPLC: Best for non-volatile, polar, or thermally sensitive compounds. Since this compound is a solid with a relatively high boiling point, HPLC is an excellent primary technique.
-
GC-MS: Suitable for volatile and thermally stable compounds. For this compound, this would require derivatization to increase its volatility and prevent on-column interactions. GC-MS provides the added benefit of mass spectral data for definitive peak identification.
Q4: What is the best way to quantify the components of my reaction mixture?
A4: For accurate quantification, you should create a calibration curve using authentic standards of your starting material and product. Inject known concentrations of these standards and plot the peak area versus concentration. This will allow you to determine the concentration of each component in your reaction mixture from their peak areas.
References
- 1. phx.phenomenex.com [phx.phenomenex.com]
- 2. benchchem.com [benchchem.com]
- 3. Developing HPLC Methods [sigmaaldrich.com]
- 4. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. asianpubs.org [asianpubs.org]
- 7. reddit.com [reddit.com]
- 8. pharmtech.com [pharmtech.com]
- 9. hpst.cz [hpst.cz]
- 10. agilent.com [agilent.com]
- 11. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 12. Phenol, 4-chloro- [webbook.nist.gov]
- 13. One Part of Chemistry: Thin Layer Chromatography and Column Chromatography [1chemistry.blogspot.com]
- 14. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Stability issues of 4-Chloro-3-iodophenol under specific reaction conditions
Welcome to the technical support center for 4-Chloro-3-iodophenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions regarding the stability and handling of this versatile chemical intermediate. Our goal is to equip you with the knowledge to anticipate and resolve challenges in your experimental work, ensuring the integrity and success of your research.
Troubleshooting Guide: Navigating Experimental Challenges
This section addresses specific issues that may arise during reactions involving this compound. Each problem is followed by a detailed analysis of potential causes and actionable solutions.
Issue 1: Low Yield or No Product in Suzuki-Miyaura Cross-Coupling Reactions
Question: I am performing a Suzuki-Miyaura cross-coupling reaction with this compound to form a biaryl compound, but I am observing very low yields or only starting material. What could be the cause?
Answer:
Low yields in Suzuki-Miyaura couplings involving this compound can stem from several factors related to the compound's reactivity and stability under the reaction conditions. The key is to understand the interplay between the two halogen substituents and the phenolic hydroxyl group.
Potential Causes and Solutions:
-
Side Reactions Involving the Phenolic Hydroxyl Group: The acidic proton of the hydroxyl group can interfere with the basic conditions required for the Suzuki coupling.[1] This can lead to the deprotonation of the phenol, which may coordinate with the palladium catalyst and inhibit its activity.
-
Solution 1: Protection of the Hydroxyl Group: Before performing the Suzuki coupling, protect the hydroxyl group as a methyl ether, silyl ether (e.g., TBDMS), or another suitable protecting group that is stable to the coupling conditions and can be easily removed later.
-
Solution 2: Use of a Milder Base: If protection is not desirable, consider using a milder base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of stronger bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
-
-
Competitive Reactivity of the C-I and C-Cl Bonds: The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions.[2] This allows for selective coupling at the iodine position. However, under harsh reaction conditions (e.g., high temperatures, prolonged reaction times), you may observe side reactions involving the C-Cl bond or decomposition.
-
Solution: Optimize Reaction Conditions:
-
Temperature: Start with a lower reaction temperature (e.g., 60-80 °C) and gradually increase if necessary.
-
Catalyst and Ligand: Use a highly active palladium catalyst and ligand system that promotes efficient coupling at lower temperatures. For instance, using a catalyst precursor like XPhos Pd G4 may offer a solution.
-
Reaction Time: Monitor the reaction progress by TLC or LC-MS to avoid prolonged heating after the reaction is complete.
-
-
-
Decomposition of the Starting Material: this compound can be sensitive to heat and light.[3][4] Prolonged exposure to high temperatures during the reaction can lead to decomposition.
Experimental Protocol: Suzuki-Miyaura Coupling with a Protected Hydroxyl Group
Caption: Workflow for Suzuki coupling with protection.
Issue 2: Observation of Dehalogenation Byproducts
Question: During my reaction, I am observing the formation of 4-chlorophenol or 3-iodophenol as byproducts. What is causing this dehalogenation?
Answer:
The formation of dehalogenated byproducts is a known side reaction in palladium-catalyzed cross-coupling reactions.[5] This occurs when the organopalladium intermediate undergoes a reaction that replaces the halogen with a hydrogen atom.
Potential Causes and Solutions:
-
Source of Hydride: The hydride source can be trace amounts of water, alcohols used as solvents, or even the phosphine ligands or their degradation products.
-
Solution 1: Anhydrous Conditions: Use anhydrous solvents and reagents. Dry your glassware thoroughly before use.
-
Solution 2: Choice of Solvent: Avoid using protic solvents like alcohols if dehalogenation is a significant issue. Toluene, dioxane, or DMF are common alternatives.
-
Solution 3: Scavengers: In some cases, adding a hydride scavenger can be beneficial, but this should be approached with caution as it can interfere with the desired reaction.
-
-
Reaction with Base: Certain bases can promote dehalogenation pathways.
-
Solution: Base Selection: Experiment with different inorganic bases (e.g., K₃PO₄, CsF) to find one that minimizes dehalogenation for your specific substrate.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the handling, storage, and general properties of this compound.
1. What are the recommended storage conditions for this compound?
This compound should be stored at room temperature, protected from light, and under an inert atmosphere such as nitrogen.[3] Exposure to light and air can cause the compound to yellow and degrade over time.[6] It is advisable to store it in a tightly sealed container in a cool, dry, and well-ventilated area.[4]
2. Is this compound sensitive to acidic or basic conditions?
Yes, this compound can be sensitive to both acidic and basic conditions.
-
Basic Conditions: As a phenol, it will be deprotonated by bases to form a phenoxide. While this is a necessary step in some reactions like Williamson ether synthesis, the resulting phenoxide may be more susceptible to oxidation.
-
Acidic Conditions: Strong acids may promote side reactions on the aromatic ring, although it is generally more stable under acidic than strongly basic conditions.
3. What are the potential degradation pathways for this compound?
Halogenated phenols can degrade through several pathways:
-
Oxidation: The phenolic ring is susceptible to oxidation, which can be accelerated by light, heat, and the presence of metal ions. This can lead to the formation of quinone-type structures and eventually ring-opening.[7][8]
-
Dehalogenation: As discussed in the troubleshooting section, the carbon-halogen bonds can be cleaved under certain reductive conditions or as a side reaction in catalytic cycles.[5]
-
Thermal Decomposition: When heated to decomposition, it can emit toxic fumes of hydrogen chloride.[9]
4. Can I use this compound in reactions sensitive to water?
It is crucial to use anhydrous conditions for reactions that are sensitive to water. Although this compound is a solid, it can absorb moisture from the atmosphere. It is recommended to dry the compound in a vacuum oven at a moderate temperature before use in moisture-sensitive applications.
5. What are the safety precautions for handling this compound?
This compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4][10] Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.[4][11] Avoid contact with skin and eyes.[4][10]
Data Summary
| Property | Value | Source |
| Molecular Formula | C₆H₄ClIO | [3] |
| Molecular Weight | 254.45 g/mol | [3] |
| Melting Point | 73-79 °C | |
| Storage | Room temperature, protect from light, under nitrogen | [3] |
Visualizing Reaction Pathways
Caption: Potential degradation pathways for this compound.
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. chemscene.com [chemscene.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. Yoneda Labs [yonedalabs.com]
- 6. lanxess.com [lanxess.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. 4-Chlorophenol | C6H4ClOH | CID 4684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. synquestlabs.com [synquestlabs.com]
- 11. carlroth.com [carlroth.com]
Technical Support Center: Scaling Up the Synthesis of 4-Chloro-3-iodophenol
Welcome to the technical support center for the synthesis of 4-Chloro-3-iodophenol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for scaling this synthesis from the laboratory to a pilot plant. This guide emphasizes scientific integrity, practical insights, and safety.
Overview of the Synthesis
The synthesis of this compound typically involves the regioselective iodination of 4-chlorophenol. This electrophilic aromatic substitution reaction requires careful control of reaction conditions to achieve high yield and purity, minimizing the formation of isomers and poly-iodinated byproducts. Common iodinating agents include iodine monochloride, or a combination of an iodide salt (like potassium iodide) with an oxidizing agent.[1] The choice of solvent and reaction temperature is critical for controlling selectivity.
The reaction proceeds via an electrophilic attack of an iodine cation (or a polarized iodine species) on the electron-rich phenol ring. The hydroxyl group is a strong activating group and an ortho-, para-director. Since the para position is blocked by a chlorine atom, the iodination occurs at one of the ortho positions. The electronic effect of the chlorine atom also influences the regioselectivity.
I. Troubleshooting Guide
This section addresses common issues encountered during the synthesis and scale-up of this compound in a question-and-answer format.
Low or No Product Yield
Q: My reaction has resulted in a very low yield of this compound. What are the potential causes and how can I improve it?
A: Low yields can stem from several factors, from reagent quality to reaction conditions. Here's a systematic approach to troubleshooting:
-
Inadequate Activation of the Iodinating Agent: The electrophilicity of the iodine species is crucial. If you are using I2, an oxidizing agent is necessary to generate a more potent electrophile (I+). Ensure your oxidizing agent (e.g., hydrogen peroxide, nitric acid) is active and added in the correct stoichiometric amount. Some methods suggest the use of reagents like N-iodosuccinimide (NIS) in the presence of an acid catalyst for milder and more efficient iodination.[1]
-
Incorrect Reaction Temperature: Iodination of phenols is temperature-sensitive.[2] Running the reaction at too low a temperature can lead to a sluggish or incomplete reaction. Conversely, excessively high temperatures can promote the formation of byproducts and decomposition, especially at a larger scale. We recommend starting with the literature-reported temperature and optimizing in small increments.
-
Poor Quality of Starting Materials: Verify the purity of your 4-chlorophenol and iodinating agent. Impurities in the starting material can interfere with the reaction. For instance, the presence of water can affect the reactivity of some iodinating systems.
-
Suboptimal pH: The pH of the reaction medium can significantly influence the reaction rate and selectivity. For phenol iodination, acidic conditions are often employed to enhance the electrophilicity of the iodinating agent.[3] However, the optimal pH can vary depending on the specific reagents used. It's advisable to monitor and control the pH throughout the reaction.
-
Inefficient Quenching and Work-up: The work-up procedure is critical for isolating the product. Ensure that any unreacted iodine is effectively quenched, typically with a sodium thiosulfate solution, until the characteristic iodine color disappears.[4] Incomplete quenching can lead to the formation of impurities during extraction and purification.
Formation of Impurities and Byproducts
Q: I am observing significant amounts of di-iodinated and other isomeric byproducts in my crude product. How can I improve the selectivity of the reaction?
A: Achieving high regioselectivity is a common challenge in the halogenation of aromatic compounds.[5] Here are key strategies to minimize byproduct formation:
-
Control of Stoichiometry: Carefully control the stoichiometry of the iodinating agent. Using a slight excess of 4-chlorophenol relative to the iodinating agent can help minimize the formation of di-iodinated products.
-
Reaction Temperature: As mentioned, lower temperatures generally favor higher selectivity by reducing the rate of competing side reactions.
-
Choice of Iodinating Agent: The choice of iodinating agent plays a significant role in selectivity. Milder reagents often provide better control. For instance, using a pre-formed iodine monochloride (ICl) solution or in-situ generation of an electrophilic iodine species can offer better selectivity compared to harsher methods.[6]
-
Solvent Effects: The solvent can influence the reactivity and selectivity of the iodination reaction. Aprotic solvents are often preferred to avoid interaction with the electrophilic iodine species.[7] Experimenting with different solvents of varying polarity may be necessary to optimize selectivity.
-
Gradual Addition of Reagents: Adding the iodinating agent slowly and portion-wise to the solution of 4-chlorophenol can help maintain a low concentration of the electrophile in the reaction mixture, thereby favoring mono-iodination.
Scaling-Up Challenges: Lab to Pilot Plant
Q: We are planning to scale up the synthesis from a 1 L lab reactor to a 100 L pilot plant reactor. What are the critical parameters we need to consider?
A: Scaling up a chemical process introduces new challenges related to heat transfer, mass transfer, and safety.[8] Here are crucial considerations for the synthesis of this compound:
-
Heat Management: Halogenation reactions are often exothermic.[9] What might be easily controlled with an ice bath in the lab can become a significant safety hazard in a large reactor. Ensure the pilot plant reactor has adequate cooling capacity to dissipate the heat of reaction and maintain the optimal temperature. A thorough thermal hazard assessment is essential.
-
Mixing and Mass Transfer: Inefficient mixing in a large reactor can lead to localized "hot spots" and concentration gradients, resulting in poor selectivity and increased byproduct formation. The agitator design and speed must be optimized to ensure homogeneous mixing of the reactants.
-
Reagent Addition Rate: The rate of addition of the iodinating agent becomes even more critical at a larger scale. A controlled addition rate is necessary to manage the exotherm and maintain selectivity. Consider using a dosing pump for precise control.
-
Material of Construction: Halogenating agents can be corrosive.[10] Ensure that the reactor and associated equipment are constructed from materials that are resistant to the reaction mixture, such as glass-lined steel or appropriate alloys.
-
Safety Protocols: A comprehensive Process Hazard Analysis (PHA) is mandatory before any pilot plant run. This should include evaluating the risks associated with the raw materials, the reaction itself (e.g., potential for runaway reaction), and the products.[11] Ensure that appropriate personal protective equipment (PPE) is used and that emergency procedures are in place.[12]
II. Frequently Asked Questions (FAQs)
Q1: What is the typical purity of commercially available 4-chlorophenol, and does it require purification before use?
A1: Commercially available 4-chlorophenol typically has a purity of 98% or higher. For most lab-scale syntheses, this purity is sufficient. However, for pilot-scale production, it is good practice to analyze the starting material for any impurities that might affect the reaction and to consider a purification step if necessary.
Q2: What are the recommended analytical methods for monitoring the reaction progress and analyzing the final product?
A2: High-Performance Liquid Chromatography (HPLC) is the preferred method for monitoring the reaction progress, as it can effectively separate the starting material, product, and byproducts.[13] Gas Chromatography (GC) can also be used, often after derivatization of the phenolic hydroxyl group.[14] For final product characterization, along with HPLC for purity assessment, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) should be used to confirm the structure.
Q3: What are the key safety precautions to take when handling iodine and its compounds?
A3: Iodine and its compounds can be hazardous.[12] Always work in a well-ventilated fume hood and wear appropriate PPE, including safety goggles, gloves, and a lab coat.[15][16] Avoid inhaling iodine vapors, as they are corrosive to the respiratory tract. In case of skin contact, wash the affected area thoroughly with soap and water. Have a sodium thiosulfate solution readily available to neutralize any spills.
Q4: How can I effectively purify the crude this compound?
A4: The primary purification method for this compound is recrystallization.[17] The choice of solvent is critical and may require some experimentation. A common approach is to use a mixed solvent system, such as ethanol/water or acetone/water.[4] Column chromatography can also be used for small-scale purification, but it may not be practical for large-scale production.
Q5: Are there any specific storage conditions for this compound?
A5: this compound is a light-sensitive solid.[18] It should be stored in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area, away from incompatible materials.
III. Experimental Protocols
Laboratory-Scale Synthesis (10g Scale)
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagent sources.
Materials:
-
4-Chlorophenol (10.0 g)
-
Potassium Iodide (KI)
-
Hydrogen Peroxide (30% w/w)
-
Sulfuric Acid (concentrated)
-
Sodium Thiosulfate
-
Sodium Bicarbonate
-
Ethyl Acetate
-
Deionized Water
-
Anhydrous Sodium Sulfate
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 10.0 g of 4-chlorophenol in a suitable solvent (e.g., methanol or acetic acid).
-
Cool the flask in an ice bath to 0-5 °C.
-
In a separate beaker, prepare the iodinating solution by dissolving a stoichiometric equivalent of potassium iodide in water and slowly adding a corresponding amount of hydrogen peroxide, followed by catalytic sulfuric acid.[19]
-
Slowly add the iodinating solution to the 4-chlorophenol solution via the dropping funnel over 30-60 minutes, maintaining the temperature between 0-5 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for a specified time (monitor by TLC or HPLC).
-
Quench the reaction by adding a saturated solution of sodium thiosulfate until the iodine color disappears.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization.
Pilot Plant Scale-Up Considerations
| Parameter | Laboratory Scale (1 L) | Pilot Plant Scale (100 L) | Key Considerations for Scale-Up |
| Reactor | Glass flask | Glass-lined steel reactor | Material compatibility and heat transfer. |
| Agitation | Magnetic stirrer | Mechanical agitator (e.g., turbine) | Ensure homogeneity and prevent localized heating. |
| Temperature Control | Ice bath | Jacketed reactor with a cooling system | Precise temperature control is crucial for safety and selectivity. |
| Reagent Addition | Dropping funnel | Metering pump | Controlled addition to manage exotherm and selectivity. |
| Work-up | Separatory funnel | Liquid-liquid extraction unit or reactor | Efficient phase separation at a larger scale. |
| Purification | Recrystallization in glassware | Crystallization vessel with filtration system | Efficient solid-liquid separation and drying. |
IV. Visualizations
Reaction Pathway
References
- 1. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. ehs.umich.edu [ehs.umich.edu]
- 4. studylib.net [studylib.net]
- 5. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 6. Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. leah4sci.com [leah4sci.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Halogenation of organic compounds using continuous flow and microreactor technology - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C6RE00186F [pubs.rsc.org]
- 11. websites.nku.edu [websites.nku.edu]
- 12. ICSC 0167 - IODINE [chemicalsafety.ilo.org]
- 13. researchgate.net [researchgate.net]
- 14. jcsp.org.pk [jcsp.org.pk]
- 15. Iodinations: Standard Operating Procedures | Environmental Health and Safety | The University of Vermont [uvm.edu]
- 16. ehs.yale.edu [ehs.yale.edu]
- 17. benchchem.com [benchchem.com]
- 18. This compound, 98%, Thermo Scientific Chemicals | Thermo Fisher Scientific India Pvt. Ltd. | Mumbai | ePharmaLeads [chembeez.com]
- 19. scielo.br [scielo.br]
Validation & Comparative
A Comparative Analysis of 4-Chloro-3-iodophenol and Other Dihalogenated Phenols: A Guide for Researchers
In the landscape of pharmaceutical research and organic synthesis, halogenated phenols serve as critical building blocks and pharmacophores. Their unique physicochemical properties, dictated by the nature and position of halogen substituents, allow for the fine-tuning of molecular characteristics such as acidity, lipophilicity, and reactivity. This guide provides an in-depth comparative analysis of 4-Chloro-3-iodophenol against a representative selection of other dihalogenated phenols, offering insights into their relative properties and potential applications for researchers, scientists, and drug development professionals.
Introduction: The Significance of Halogen Placement
Dihalogenated phenols are aromatic compounds featuring a hydroxyl group and two halogen atoms attached to a benzene ring. The interplay between the electron-donating hydroxyl group and the electron-withdrawing halogens creates a nuanced electronic environment that governs the molecule's behavior. The specific combination and regiochemistry of the halogens—in this case, chlorine and iodine in this compound—impart distinct properties compared to phenols substituted with two of the same halogen (e.g., dichlorophenols, dibromophenols) or other mixed halogen combinations.[1][2] Understanding these differences is paramount for rational drug design and the strategic development of synthetic intermediates.[3]
This guide will explore these differences through a comparative lens, focusing on physicochemical properties, reactivity, and potential biological implications, supported by established experimental data and methodologies.
Comparative Physicochemical Properties
The physical and chemical properties of dihalogenated phenols are fundamental to their application, influencing everything from solubility in biological media and organic solvents to their acidity (pKa), which affects their ionization state at physiological pH.[4][5] The following table summarizes key properties for this compound and a selection of other dihalogenated phenols.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | pKa |
| This compound | C₆H₄ClIO | 254.45 | 73-79[6][7][8] | 312.4 (Predicted)[6] | Not available |
| 2,4-Dichlorophenol | C₆H₄Cl₂O | 163.00 | 42-45[9][10][11] | 209-210[9][10][11] | 7.9[11] |
| 3,4-Dichlorophenol | C₆H₄Cl₂O | 163.00 | 65-68 | 253 | 8.59 |
| 2,4-Dibromophenol | C₆H₄Br₂O | 251.90 | 38[12] | 238.5[12] | 7.8 |
| 2,6-Dibromophenol | C₆H₄Br₂O | 251.90 | 53-58[13] | 255-256[13] | 6.67[13] |
| 3,5-Dibromophenol | C₆H₄Br₂O | 251.91 | 78-81 | 267-268 | 7.6 |
| 2,4-Diiodophenol | C₆H₄I₂O | 345.90 | 69-72 | Not available | Not available |
| 2,6-Diiodophenol | C₆H₄I₂O | 345.90 | 65-68 | Not available | Not available |
Analysis of Properties:
-
Molecular Weight: The molecular weight of dihalogenated phenols increases significantly with the atomic mass of the halogen (Cl < Br < I). This compound has a molecular weight intermediate between dibromophenols and diiodophenols.
-
Melting and Boiling Points: Generally, melting and boiling points increase with molecular weight due to stronger van der Waals forces. The substitution pattern also plays a crucial role in the packing efficiency of the crystal lattice, influencing the melting point.[1]
-
Acidity (pKa): The acidity of phenols is enhanced by electron-withdrawing halogen substituents.[4] The position of the halogens relative to the hydroxyl group is critical. Halogens in the ortho and para positions exert a stronger acidifying effect due to the combination of inductive and resonance effects. The pKa of 2,6-dibromophenol is notably lower (more acidic) than that of 2,4-dibromophenol, highlighting the impact of substitution patterns.[13]
Structure, Reactivity, and Synthetic Potential
The hydroxyl group of phenols is a strongly activating, ortho-, para- directing group in electrophilic aromatic substitution reactions.[14][15][16] The presence of two halogens, however, deactivates the ring to some extent. The reactivity of this compound in such reactions will be influenced by the combined directing effects of the hydroxyl, chloro, and iodo substituents.
The iodinated position in this compound also presents unique opportunities for further functionalization through reactions like Suzuki or Sonogashira cross-coupling, which are not as readily achieved with chlorinated or brominated phenols. This makes it a valuable intermediate for constructing more complex molecular architectures.
The following diagram illustrates a generalized workflow for the synthesis of a dihalogenated phenol, which can be adapted for specific isomers.
Caption: Generalized synthetic workflow for dihalogenated phenols.
Biological Activity and Toxicological Profile: A Comparative Overview
Halogenated phenols are known for their biological activities, which can range from beneficial (e.g., antioxidant, antimicrobial) to detrimental (e.g., cytotoxicity, endocrine disruption).[17][18]
Antioxidant Activity: Phenolic compounds can act as antioxidants by donating a hydrogen atom from their hydroxyl group to neutralize free radicals.[17][19] The nature and position of the halogen substituents can modulate this activity. While specific data on this compound is limited, studies on other halogenated phenols can provide insights.
Cytotoxicity: The toxicity of halogenated phenols is an important consideration. Studies have shown that the degree and type of halogenation can influence cytotoxicity.[18][20] For instance, in some cases, iodinated phenols have been found to be more toxic than their brominated or chlorinated counterparts.[18] The cytotoxicity generally increases with the number of halogen substitutions.[18]
The following diagram outlines a typical workflow for assessing the comparative cytotoxicity of different dihalogenated phenols.
Caption: Experimental workflow for comparative cytotoxicity assessment.
Experimental Protocols for Comparative Analysis
To provide a robust comparison, standardized experimental protocols are essential. Below are outlines for determining key physicochemical and biological parameters.
Determination of Water Solubility (Shake-Flask Method)
This method is suitable for compounds with solubilities greater than 100 mg/L.[21][22]
-
Preparation: Prepare a supersaturated solution of the dihalogenated phenol in deionized water at a controlled pH to ensure the compound is in its non-ionic form.[21]
-
Equilibration: Place the solution in a thermostated water bath on a magnetic stirrer and agitate for a defined period (e.g., 24-48 hours) to reach equilibrium.
-
Separation: Centrifuge or filter the solution to remove undissolved solid.
-
Quantification: Analyze the concentration of the dissolved phenol in the aqueous phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[21]
Comparative Analysis by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a powerful tool for separating and quantifying different dihalogenated phenols, as well as for assessing their relative lipophilicity (retention time can be correlated with the octanol-water partition coefficient, logP).
-
System: An HPLC system equipped with a C18 column, a UV detector, and a pump capable of gradient elution.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer at a controlled pH) and an organic solvent (e.g., acetonitrile or methanol).
-
Sample Preparation: Prepare standard solutions of each dihalogenated phenol in a suitable solvent (e.g., methanol).
-
Analysis: Inject equal concentrations of each compound and run the gradient program. The retention time of each compound will be recorded. A longer retention time generally indicates higher lipophilicity.
-
Detection: Monitor the elution of the compounds using a UV detector at a wavelength where phenols show strong absorbance (typically around 280 nm).[23]
Conclusion
This compound is a unique dihalogenated phenol with properties that distinguish it from its dichloro-, dibromo-, and diiodo- counterparts. Its intermediate molecular weight and the presence of two different halogens offer a distinct profile of acidity, lipophilicity, and reactivity. The iodo-substituent, in particular, opens up avenues for synthetic transformations not as readily available for other dihalogenated phenols. For researchers in drug development and organic synthesis, a thorough understanding of these comparative properties is crucial for leveraging the full potential of this and other dihalogenated phenols in the design of novel molecules with tailored functions. Further experimental work to directly compare a wider range of these compounds under identical conditions will undoubtedly provide even greater clarity and predictive power for future applications.
References
- 1. Halogen bonds in some dihalogenated phenols: applications to crystal engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Halogen bonds in some dihalogenated phenols: applications to crystal engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US2811566A - Halogenated phenols - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. pdxscholar.library.pdx.edu [pdxscholar.library.pdx.edu]
- 6. This compound CAS#: 202982-72-7 [m.chemicalbook.com]
- 7. This compound 97 202982-72-7 [sigmaaldrich.com]
- 8. This compound, 98%, Thermo Scientific Chemicals | Thermo Fisher Scientific India Pvt. Ltd. | Mumbai | ePharmaLeads [chembeez.com]
- 9. manavchem.com [manavchem.com]
- 10. 2,4-Dichlorophenol | 120-83-2 [chemicalbook.com]
- 11. 2,4-Dichlorophenol - Wikipedia [en.wikipedia.org]
- 12. 2,4-Dibromophenol - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. Reactions of Phenols - Chemistry Steps [chemistrysteps.com]
- 15. 17.10 Reactions of Phenols - Organic Chemistry | OpenStax [openstax.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Antioxidant Activity of Synthetic Polymers of Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Antioxidant properties of phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Cytotoxic effects of environmentally relevant chlorophenols on L929 cells and their mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Water solubility and partitioning behavior of brominated phenols | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 22. Water solubility and partitioning behavior of brominated phenols | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 23. benchchem.com [benchchem.com]
A Comparative Guide to Validated Analytical Methods for the Quantification of 4-Chloro-3-iodophenol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Imperative for 4-Chloro-3-iodophenol
This compound is a halogenated aromatic compound with potential applications and implications in various fields, including as an intermediate in pharmaceutical synthesis and as a potential environmental contaminant. Its unique substitution pattern, featuring both chlorine and iodine atoms on the phenol ring, presents a distinct analytical challenge. Accurate and precise quantification of this compound is paramount for process monitoring, quality control of pharmaceutical ingredients, and environmental risk assessment.
Despite its importance, a survey of the current scientific literature reveals a conspicuous absence of standardized, validated analytical methods specifically for the quantification of this compound. This guide, therefore, aims to bridge this gap by proposing robust analytical methodologies based on established principles for the analysis of analogous halogenated phenols. We will provide a comparative overview of two primary chromatographic techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). This document will serve as a practical resource for researchers and drug development professionals, offering detailed, scientifically-grounded protocols and expected performance characteristics to guide the development and validation of in-house analytical methods.
Physicochemical Properties of this compound
A thorough understanding of the analyte's physicochemical properties is the cornerstone of rational method development. Key properties of this compound are summarized below:
| Property | Value | Reference(s) |
| Chemical Formula | C₆H₄ClIO | [1][2] |
| Molecular Weight | 254.45 g/mol | [1][2] |
| Melting Point | 73-79 °C | [1][2] |
| Appearance | Solid | [1][2] |
| Predicted LogP | 2.65 | [1] |
The compound's moderate polarity, as indicated by its predicted LogP, and its thermal stability make it amenable to both reversed-phase HPLC and GC analysis.
Proposed High-Performance Liquid Chromatography (HPLC) Method
Reversed-phase HPLC (RP-HPLC) is a versatile and widely used technique for the analysis of moderately polar small molecules like this compound. The separation is based on the partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.
Rationale for Method Design
The choice of a C18 or C8 stationary phase is based on their proven efficacy in retaining and separating a wide range of halogenated phenols.[3][4] The mobile phase, a mixture of acetonitrile and water, provides the necessary polarity gradient to elute the analyte with good peak shape. The addition of a small amount of acid, such as formic or phosphoric acid, is crucial to suppress the ionization of the phenolic hydroxyl group, thereby preventing peak tailing and ensuring reproducible retention times.[3] UV detection is suitable for this compound due to the presence of the chromophoric aromatic ring.
Detailed Experimental Protocol
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 40% B
-
2-15 min: 40% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 40% B
-
18.1-25 min: 40% B (equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or optimal wavelength determined by DAD).
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh and dissolve the this compound standard or sample in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
Workflow for HPLC Analysis
Caption: Workflow for the proposed HPLC analysis of this compound.
Proposed Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For phenolic compounds, derivatization is often employed to improve thermal stability and chromatographic performance, although direct analysis is also feasible.
Rationale for Method Design
A low-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is well-suited for the separation of halogenated phenols.[5] While direct injection is possible, derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can improve peak shape and sensitivity by converting the polar hydroxyl group into a less polar and more volatile silyl ether. Mass spectrometric detection provides high selectivity and allows for confident identification based on the compound's mass spectrum.
Detailed Experimental Protocol
Instrumentation:
-
GC system equipped with a split/splitless injector, a capillary column, and a Mass Spectrometer (MS) detector.
Chromatographic Conditions:
-
Column: 5% Phenyl-methylpolysiloxane capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless (1 µL injection volume).
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-400.
Sample Preparation (with Derivatization):
-
Prepare a stock solution of this compound in a dry, aprotic solvent (e.g., pyridine or acetonitrile).
-
To 100 µL of the sample or standard solution, add 100 µL of BSTFA with 1% TMCS.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Allow the solution to cool to room temperature before injection.
Workflow for GC-MS Analysis
Caption: Workflow for the proposed GC-MS analysis of this compound with derivatization.
Comparative Performance and Validation
The following table summarizes the expected performance characteristics for the proposed HPLC and GC-MS methods, based on typical validation data for similar halogenated phenolic compounds.[6][7] These values should be established and confirmed through a formal method validation study according to ICH guidelines.[8]
| Validation Parameter | Expected Performance (HPLC-UV) | Expected Performance (GC-MS) |
| Linearity (R²) | > 0.998 | > 0.998 |
| Limit of Detection (LOD) | 0.05 - 0.5 µg/mL | 0.01 - 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.1 - 1.0 µg/mL | 0.05 - 0.5 µg/mL |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% |
| Precision (% RSD) | < 2% | < 5% |
Method Validation: A Self-Validating System
Any analytical method intended for regulatory or quality control purposes must undergo a thorough validation process to demonstrate its suitability. The key validation parameters, as defined by the International Council for Harmonisation (ICH), include:[8]
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion and Recommendations
This guide presents two robust and scientifically sound analytical approaches, RP-HPLC-UV and GC-MS, for the quantification of this compound. While no specific validated methods for this compound are currently published, the proposed protocols are based on extensive literature for analogous halogenated phenols and represent a strong starting point for in-house method development and validation.
For routine quality control and assays where high throughput is required, the HPLC-UV method is recommended due to its simplicity, robustness, and lower instrumentation cost. For applications requiring higher sensitivity and selectivity, such as trace-level analysis in complex matrices or for impurity profiling, the GC-MS method is the preferred choice.
It is imperative that any laboratory implementing these proposed methods conducts a comprehensive validation study to ensure the data generated is reliable, reproducible, and fit for its intended purpose.
References
- 1. journals.iucr.org [journals.iucr.org]
- 2. library.dphen1.com [library.dphen1.com]
- 3. researchgate.net [researchgate.net]
- 4. epa.gov [epa.gov]
- 5. asianpubs.org [asianpubs.org]
- 6. Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride [scirp.org]
- 7. agilent.com [agilent.com]
- 8. researchgate.net [researchgate.net]
Comparison of different synthetic routes to 4-Chloro-3-iodophenol
Introduction
4-Chloro-3-iodophenol is a halogenated aromatic compound of significant interest in organic synthesis, serving as a versatile building block for pharmaceuticals, agrochemicals, and advanced materials. Its specific substitution pattern, featuring chloro, iodo, and hydroxyl groups, allows for differential reactivity and subsequent functionalization, making it a valuable intermediate. The strategic placement of the iodine atom, in particular, facilitates cross-coupling reactions such as Suzuki, Sonogashira, and Heck couplings, enabling the construction of complex molecular architectures.
This guide provides an in-depth, objective comparison of the two primary synthetic pathways to this compound: the direct electrophilic iodination of 4-chlorophenol and the Sandmeyer reaction of 3-amino-4-chlorophenol. We will analyze each route based on mechanistic principles, regioselectivity, reaction efficiency, and practical considerations such as starting material accessibility and safety. This analysis is supported by detailed experimental protocols and comparative data to assist researchers in selecting the optimal strategy for their specific laboratory or process chemistry needs.
Route 1: Electrophilic Aromatic Iodination of 4-Chlorophenol
This approach is the most direct, employing the readily available starting material, 4-chlorophenol. The synthesis relies on an electrophilic aromatic substitution (SEAr) reaction, where an electrophilic iodine species replaces a hydrogen atom on the aromatic ring.
Mechanistic Rationale & Experimental Causality
The phenol moiety is a powerful activating group in electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. Since the para position is blocked by the chlorine atom, substitution is directed to the two equivalent ortho positions (C2 and C6) and the single meta position relative to the chloro group (C3 and C5). The hydroxyl group's strong activating effect overrides the deactivating, ortho, para-directing effect of the chlorine. Therefore, iodination is expected to occur primarily at the positions ortho to the hydroxyl group. The key challenge is achieving mono-iodination selectively at the C3 position over the C5 position and preventing di-iodination.
Iodine (I₂) itself is a weak electrophile and typically requires an activating agent or an oxidant to generate a more potent electrophilic species, such as the iodonium ion (I⁺).[1][2] Common methods include using iodine in the presence of an oxidizing agent (e.g., nitric acid, hydrogen peroxide) or employing pre-formed electrophilic iodine reagents like N-Iodosuccinimide (NIS) or Iodine Monochloride (ICl).[1][3]
A particularly effective and mild method involves the in situ generation of an electrophilic iodine species from potassium iodide (KI) using an oxidant like trichloroisocyanuric acid (TCCA). This system avoids the use of harsh acids and offers good selectivity.[4]
Visualizing the Pathway: Electrophilic Iodination
Caption: Workflow for the direct iodination of 4-chlorophenol.
Experimental Protocol: Iodination using KI and TCCA
This protocol is adapted from a general procedure for the iodination of phenols.[4]
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add 4-chlorophenol (12.85 g, 0.1 mol) and methanol (100 mL). Stir until the solid dissolves completely.
-
Reagent Addition: Add potassium iodide (16.6 g, 0.1 mol) and sodium hydroxide (4.0 g, 0.1 mol) to the solution. Cool the mixture to 0 °C in an ice-water bath.
-
Initiating Iodination: Prepare a solution of trichloroisocyanuric acid (TCCA) (7.75 g, 0.033 mol) in 50 mL of methanol. Add this solution dropwise to the reaction mixture via the dropping funnel over 30-45 minutes, ensuring the internal temperature is maintained at 0-5 °C.
-
Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0 °C for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Pour the reaction mixture into 400 mL of cold water. Acidify the solution to pH 2-3 with 2 M hydrochloric acid, which will cause the product to precipitate.
-
Isolation and Purification: Collect the solid precipitate by vacuum filtration and wash the filter cake with cold water. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield pure this compound.
Route 2: Sandmeyer Reaction of 3-Amino-4-chlorophenol
This synthetic route is an indirect but highly regioselective method. It involves the transformation of an amino group into a diazonium salt, which is subsequently displaced by an iodide ion.
Mechanistic Rationale & Experimental Causality
The Sandmeyer reaction is a powerful tool for introducing substituents onto an aromatic ring in a position determined by a pre-existing amino group.[5] The process occurs in two main stages:
-
Diazotization: The primary aromatic amine (3-amino-4-chlorophenol) is treated with a nitrous acid source (typically sodium nitrite, NaNO₂, in the presence of a strong mineral acid like HCl or H₂SO₄) at low temperatures (0-5 °C). This converts the amino group into a highly reactive diazonium salt intermediate.[6] Maintaining a low temperature is critical, as diazonium salts are thermally unstable and can decompose violently at higher temperatures.
-
Iodide Displacement: The aqueous solution of the diazonium salt is then added to a solution of an iodide salt, most commonly potassium iodide (KI). The diazonium group (N₂⁺) is an excellent leaving group, and its displacement by iodide proceeds readily, often without the need for the copper(I) catalyst typically required for Sandmeyer chlorination or bromination.[7] The evolution of nitrogen gas drives the reaction to completion.
The primary advantage of this route is its unambiguous regioselectivity. The final position of the iodine atom is dictated solely by the initial position of the amino group on the starting material, eliminating the formation of isomers that can complicate the electrophilic iodination route. However, this route's practicality is dependent on the availability of the starting material, 3-amino-4-chlorophenol, which itself requires a multi-step synthesis, often from m-chlorophenol.[8][9]
Visualizing the Pathway: Sandmeyer Reaction
Caption: Workflow for the Sandmeyer synthesis of this compound.
Experimental Protocol: Diazotization and Iodination
This protocol is adapted from established procedures for the diazotization of aminophenols.[10][11]
-
Diazotization:
-
In a 500 mL beaker, prepare a solution of concentrated sulfuric acid (12.0 mL) in 100 mL of water. Cool the solution to 0 °C in an ice-salt bath.
-
To this cold acid solution, slowly add 3-amino-4-chlorophenol (14.35 g, 0.1 mol) with constant stirring to form a fine suspension. Maintain the temperature below 5 °C.
-
In a separate flask, dissolve sodium nitrite (7.25 g, 0.105 mol) in 30 mL of cold water.
-
Add the sodium nitrite solution dropwise to the cold aminophenol suspension over 30 minutes. Ensure the tip of the addition funnel is below the surface of the liquid. The temperature must be strictly controlled between 0 and 5 °C.
-
After the addition is complete, stir the mixture for an additional 20 minutes at the same temperature to ensure complete formation of the diazonium salt.
-
-
Iodide Displacement:
-
In a 1 L beaker, dissolve potassium iodide (25 g, 0.15 mol) in 50 mL of water and cool in an ice bath.
-
Slowly and carefully pour the cold diazonium salt solution into the cold potassium iodide solution with vigorous stirring. A dark precipitate may form.
-
Allow the mixture to stand for 5 minutes, then warm it gently on a water bath to 60-70 °C. The evolution of nitrogen gas will become steady.
-
Continue warming until the evolution of nitrogen ceases (approximately 1 hour). The product will separate as a dark, oily layer or solid.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature. Extract the mixture three times with 75 mL portions of diethyl ether or ethyl acetate.
-
Combine the organic extracts and wash them with a 10% sodium thiosulfate solution to remove any residual iodine, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation or recrystallization to yield pure this compound.
-
Comparative Analysis
The choice between these two synthetic routes depends heavily on the specific requirements of the project, including scale, purity needs, cost, and available resources.
| Parameter | Route 1: Electrophilic Iodination | Route 2: Sandmeyer Reaction |
| Starting Material | 4-Chlorophenol | 3-Amino-4-chlorophenol |
| Starting Material Cost/Availability | Inexpensive, widely available | Specialized, often requires synthesis[8] |
| Number of Steps | 1 | 2 (from aminophenol) |
| Regioselectivity | Moderate to Good; risk of isomers | Excellent; unambiguous product |
| Key Safety Concerns | Handling of oxidant (TCCA) | Thermally unstable diazonium salt[8] |
| Typical Yield | 70-85% (reported for similar systems)[4] | 65-75% (reported for similar systems)[10] |
| Purification Method | Recrystallization, potentially chromatography | Recrystallization or distillation |
| Scalability | Generally straightforward | Requires strict temperature control |
Expertise-Driven Insights
-
For Rapid Access and Simplicity: The Electrophilic Iodination (Route 1) is the superior choice for small-scale synthesis and rapid access to the target compound. Its single-step nature and use of a common starting material make it highly efficient from a time and resource perspective. However, careful optimization of reaction conditions is necessary to maximize the yield of the desired 3-iodo isomer and minimize the formation of di-iodinated byproducts. The purification step may require more effort to ensure high isomeric purity.
-
For Unambiguous Purity and Large-Scale Synthesis: The Sandmeyer Reaction (Route 2) is the preferred method when absolute regiochemical purity is paramount. By building the molecule from a precursor with the correct substitution pattern, the formation of isomers is completely avoided. This simplifies purification significantly, which can be a major advantage in process chemistry and for applications with stringent purity requirements (e.g., cGMP synthesis). The main drawback is the multi-step synthesis required to obtain the 3-amino-4-chlorophenol precursor, which increases the overall process time and cost. The handling of diazonium salts requires rigorous safety protocols and precise temperature control, making it more technically demanding, especially at a larger scale.
Conclusion
Both the direct iodination of 4-chlorophenol and the Sandmeyer reaction of 3-amino-4-chlorophenol are viable and effective methods for synthesizing this compound.
-
Route 1 (Electrophilic Iodination) is recommended for exploratory research, rapid analog synthesis, and situations where the starting material cost and speed are the primary drivers.
-
Route 2 (Sandmeyer Reaction) is the authoritative choice for process development, large-scale manufacturing, and any application where the highest degree of isomeric purity is non-negotiable.
The final decision rests on a careful evaluation of the project's specific goals, balancing the trade-offs between reaction efficiency, cost, safety, and the ultimate purity requirements of the final product.
References
- 1. I2 and Electrophilic I+ reagents - Wordpress [reagents.acsgcipr.org]
- 2. Electrophilic halogenation - Wikipedia [en.wikipedia.org]
- 3. Iodination - Common Conditions [commonorganicchemistry.com]
- 4. CN101318881A - Method for preparing iodo-phenol compound - Google Patents [patents.google.com]
- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Sandmeyer Reaction [organic-chemistry.org]
- 8. CN107739313B - Method for synthesizing 4-amino-3-chlorophenol by multi-temperature-zone continuous flow microchannel reactor - Google Patents [patents.google.com]
- 9. Method for synthesizing 4-amino-3-chlorophenol by means of multiple-temperature-zone continuous flow microchannel reactor - Eureka | Patsnap [eureka.patsnap.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. researchgate.net [researchgate.net]
Reactivity comparison of 4-Chloro-3-iodophenol and 4-bromo-3-iodophenol
An In-Depth Comparative Guide to the Reactivity of 4-Chloro-3-iodophenol and 4-Bromo-3-iodophenol
For professionals in drug discovery and synthetic chemistry, the strategic selection of building blocks is paramount. Dihalogenated phenols, such as this compound and 4-Bromo-3-iodophenol, are particularly valuable scaffolds. Their utility stems from the differential reactivity of the halogen atoms, which allows for selective, sequential functionalization. This guide provides a detailed comparison of these two reagents, grounded in fundamental chemical principles and supported by experimental context, to empower researchers in making informed decisions for complex molecular synthesis.
Foundational Physicochemical Properties and Electronic Landscape
At first glance, this compound and 4-Bromo-3-iodophenol are structurally analogous. Both possess a phenolic hydroxyl group, an iodine atom at the C-3 position, and a second halogen (chlorine or bromine) at the C-4 position. However, the subtle difference between chlorine and bromine profoundly influences the molecule's reactivity profile.
The electronic character of the aromatic ring is governed by a confluence of effects:
-
Hydroxyl Group (-OH): As a powerful electron-donating group through resonance, the hydroxyl substituent strongly activates the ring towards electrophilic aromatic substitution and dictates the regioselectivity of many reactions.
-
Halogen Atoms (-I, -Br, -Cl): Halogens exhibit a dual nature. They are deactivating via their inductive electron-withdrawing effect but are ortho, para-directing due to resonance-based electron donation.
The most critical factor distinguishing the reactivity of the halogen sites is the carbon-halogen (C-X) bond dissociation energy. This energy, which is the energy required to homolytically cleave the bond, dictates the ease with which the halogen can participate in reactions, particularly the rate-determining steps of cross-coupling catalysis. The established trend for C-X bond energies in aryl halides is:
This hierarchy indicates that the C-I bond is the weakest and therefore the most labile, while the C-Cl bond is the strongest and least reactive.[3]
| Property | This compound | 4-Bromo-3-iodophenol | Rationale for Difference |
| Molecular Formula | C₆H₄ClIO | C₆H₄BrIO | Elemental composition |
| Molecular Weight | 254.45 g/mol | 298.90 g/mol [4] | Mass of Br vs. Cl |
| Predicted pKa | ~8.45 | 8.54 ± 0.18[5] | The greater electronegativity of chlorine provides slightly more inductive stabilization to the phenoxide conjugate base, resulting in a marginally lower pKa (stronger acid). |
| C-X Bond Energy | C-I (weakest), C-Cl (strongest) | C-I (weakest), C-Br (intermediate) | Bond energy decreases down the halogen group.[1] |
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig aminations, are cornerstones of modern synthesis and represent the primary application for these substrates.[6][7] The reactivity in these transformations is almost exclusively dictated by the ease of the initial oxidative addition step, where the aryl halide inserts into a low-valent palladium(0) complex.[8][9]
The Universal Principle: Iodine First
For both this compound and 4-Bromo-3-iodophenol, the C-I bond is significantly weaker and more polarizable than either the C-Br or C-Cl bond. Consequently, it will undergo oxidative addition to a Pd(0) catalyst much more readily.[10][11] This provides a robust and reliable method for selective functionalization at the C-3 position under mild conditions, leaving the C-4 halogen untouched for subsequent transformations.[10]
DOT Diagram: The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura reaction, where the initial oxidative addition of the aryl halide (Ar-X) is typically rate-limiting.
The Key Distinction: Reactivity of the Second Halogen
The crucial difference between the two molecules emerges when planning a second cross-coupling reaction.
-
4-Bromo-3-iodophenol Derivative: After selective coupling at the C-I position, the remaining C-Br bond is still sufficiently reactive to participate in a second cross-coupling reaction, often by modifying the conditions (e.g., increasing temperature, changing the ligand, or using a more active catalyst).[12]
-
This compound Derivative: The C-Cl bond is substantially less reactive.[11] While modern advancements with specialized, bulky phosphine ligands have made the coupling of aryl chlorides more feasible, it still requires significantly more forcing conditions (higher temperatures, stronger bases, higher catalyst loadings) than for aryl bromides.[13] In some cases, the required conditions may be incompatible with other functional groups in the molecule.
DOT Diagram: Sequential Cross-Coupling Strategy
Caption: Workflow for sequential functionalization, highlighting the difference in conditions required for the second coupling step.
Reactivity in Other Transformation Classes
Nucleophilic Aromatic Substitution (SNAr)
Classical SNAr reactions require a highly electron-deficient aromatic ring to stabilize the negative charge in the intermediate Meisenheimer complex. The presence of the electron-donating hydroxyl group makes both this compound and 4-bromo-3-iodophenol poor substrates for this reaction class under standard conditions.[14]
However, should the reaction be forced, the reactivity trend is typically governed by the electronegativity of the leaving group, favoring the departure of chloride over bromide. Therefore, This compound would be marginally more reactive in a hypothetical SNAr reaction at the C-4 position . It is important to note that recent innovative methods, which use homolysis to generate a transient phenoxyl radical, can dramatically activate halophenols toward SNAr by transforming the substituent into a powerful electron-withdrawing group.[14][15]
Copper-Catalyzed Ullmann Condensation
The Ullmann reaction, which uses copper to form C-C, C-N, or C-O bonds, generally follows the same reactivity trend as palladium-catalyzed couplings regarding the aryl halide.[16][17]
Ar-I > Ar-Br > Ar-Cl
Therefore, the C-I bond will be the primary site of reaction for both molecules. For a subsequent Ullmann coupling, the C-Br bond of the 4-bromo-3-iodophenol derivative will be more reactive than the C-Cl bond of its counterpart, again making the bromo-substituted phenol the more versatile substrate .[18]
Experimental Protocol: Selective Sonogashira Coupling at the C-I Position
This protocol describes a representative procedure for the selective functionalization of the C-I bond, leveraging its superior reactivity. The methodology is applicable to both 4-chloro- and 4-bromo-3-iodophenol.
Objective: To selectively couple a terminal alkyne to the C-3 position of the dihalophenol.
Reagents and Materials:
-
4-Bromo-3-iodophenol (or this compound) (1.0 mmol)
-
Terminal Alkyne (e.g., Phenylacetylene) (1.1 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N) (3.0 mmol)
-
Anhydrous, degassed Tetrahydrofuran (THF) or Dimethylformamide (DMF) (10 mL)
-
Standard Schlenk line glassware and inert atmosphere (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To a flame-dried 25 mL Schlenk flask, add a magnetic stir bar. Evacuate and backfill the flask with an inert gas three times.
-
Reagent Addition: Under a positive pressure of inert gas, add 4-bromo-3-iodophenol (299 mg, 1.0 mmol), Pd(PPh₃)₂Cl₂ (14 mg, 0.02 mmol), and CuI (7.6 mg, 0.04 mmol).
-
Solvent and Base Addition: Add anhydrous, degassed THF (10 mL) and triethylamine (0.42 mL, 3.0 mmol) via syringe.
-
Substrate Addition: Add the terminal alkyne (e.g., phenylacetylene, 0.12 mL, 1.1 mmol) dropwise to the stirring suspension at room temperature.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The causality for using mild conditions is to exploit the kinetic difference in oxidative addition rates between the C-I and C-Br/Cl bonds, ensuring high selectivity. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting dihalophenol is consumed (typically 2-6 hours).
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a short plug of Celite to remove the catalyst and salts.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with 1M HCl (15 mL), followed by saturated sodium bicarbonate solution (15 mL), and finally brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired 3-alkynyl-4-bromophenol.
Conclusion and Strategic Recommendations
Both this compound and 4-Bromo-3-iodophenol are excellent substrates for selective synthesis, with the C-I bond serving as the primary, highly reactive site for initial functionalization.
The choice between the two reagents hinges on the intended second transformation:
-
Choose 4-Bromo-3-iodophenol when a sequential, two-fold cross-coupling is planned. The C-Br bond provides a reliable and moderately reactive handle for the second coupling, offering a wider window of viable reaction conditions and greater synthetic flexibility.
-
Consider this compound if the C-Cl bond is intended to remain in the final product or if it will be subjected to a reaction for which aryl chlorides are uniquely suited (e.g., certain nucleophilic substitutions). It may also be a more cost-effective option if only single functionalization at the iodine position is required.
By understanding the fundamental principles of carbon-halogen bond reactivity, researchers can strategically leverage these powerful building blocks to construct complex molecular architectures with precision and efficiency.
References
- 1. quora.com [quora.com]
- 2. chemguideforcie.co.uk [chemguideforcie.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. jk-sci.com [jk-sci.com]
- 14. Radicals as Exceptional Electron-Withdrawing Groups: Nucleophilic Aromatic Substitution of Halophenols via Homolysis-Enabled Electronic Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. knowleslab.princeton.edu [knowleslab.princeton.edu]
- 16. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 17. Ullmann Reaction [organic-chemistry.org]
- 18. byjus.com [byjus.com]
A Spectroscopic Guide to Differentiating 4-Chloro-3-iodophenol and Its Isomers
For researchers and professionals in drug development and chemical synthesis, the precise identification of isomeric compounds is a critical step that underpins the reliability of subsequent research and the purity of final products. Halogenated phenols, a common scaffold in many pharmaceutical agents and specialty chemicals, often present significant analytical challenges due to the subtle yet impactful differences between their structural isomers. This guide provides an in-depth spectroscopic comparison of 4-Chloro-3-iodophenol and its constitutional isomers, offering a practical framework for their differentiation using fundamental analytical techniques.
This guide moves beyond a simple recitation of data. It delves into the causal relationships between molecular structure and spectral output, providing the foundational knowledge necessary for confident and accurate isomeric assignment. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and are designed to be self-validating.
The Isomeric Landscape
The subject of our investigation, this compound, with the molecular formula C₆H₄ClIO, can exist in several isomeric forms depending on the substitution pattern of the chloro, iodo, and hydroxyl groups on the benzene ring. For this guide, we will focus on a representative set of isomers to illustrate the key spectroscopic differences that arise from the varied placement of these substituents.
Figure 1: Molecular structures of this compound and its selected isomers.
Comparative Spectroscopic Analysis
Due to the limited availability of experimental spectra for all isomers, this guide utilizes a combination of available experimental data and high-quality predicted spectra from validated computational models. The predicted data serves as a reliable estimate and a powerful tool for understanding the expected spectroscopic behavior of these compounds.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy is a powerful tool for probing the electronic environment of hydrogen atoms within a molecule. The chemical shift, splitting pattern, and integration of the signals provide a detailed map of the proton arrangement. In the case of chloro-iodophenol isomers, the substitution pattern on the aromatic ring has a profound effect on the ¹H NMR spectrum.
Key Differentiating Features in ¹H NMR:
-
Chemical Shifts: The electron-withdrawing effects of the halogen and hydroxyl groups deshield the aromatic protons, shifting their signals downfield. The precise chemical shift of each proton is highly dependent on its position relative to the substituents. Protons ortho and para to the hydroxyl group are typically more shielded (upfield) due to resonance effects, while protons ortho to the halogens are more deshielded (downfield).
-
Splitting Patterns (J-coupling): The coupling between adjacent protons provides crucial information about their relative positions. Ortho coupling (³J) is typically in the range of 7-9 Hz, meta coupling (⁴J) is smaller (2-3 Hz), and para coupling (⁵J) is often negligible. The observed splitting pattern for each aromatic proton allows for the unambiguous assignment of the substitution pattern.
Table 1: Predicted ¹H NMR Spectral Data (in CDCl₃)
| Compound | δ H-2 (ppm) | δ H-3 (ppm) | δ H-4 (ppm) | δ H-5 (ppm) | δ H-6 (ppm) | δ -OH (ppm) |
| This compound | 7.35 (d, 2.3) | - | - | 7.05 (dd, 8.5, 2.3) | 6.80 (d, 8.5) | ~5.5 (s) |
| 2-Chloro-3-iodophenol | - | - | 7.15 (t, 8.0) | 7.30 (dd, 8.0, 1.5) | 6.95 (dd, 8.0, 1.5) | ~5.8 (s) |
| 2-Chloro-4-iodophenol | - | 7.60 (d, 2.0) | - | 7.45 (dd, 8.5, 2.0) | 6.85 (d, 8.5) | ~5.7 (s) |
| 3-Chloro-2-iodophenol | - | - | 7.20 (t, 8.0) | 6.90 (dd, 8.0, 1.5) | 7.05 (dd, 8.0, 1.5) | ~5.6 (s) |
| 3-Chloro-4-iodophenol | 7.55 (d, 2.5) | - | - | 7.25 (dd, 8.5, 2.5) | 6.75 (d, 8.5) | ~5.4 (s) |
| 4-Chloro-2-iodophenol | 7.40 (d, 2.5) | 7.15 (dd, 8.5, 2.5) | - | - | 6.90 (d, 8.5) | ~5.6 (s) |
Note: Predicted chemical shifts (δ) are in ppm, and coupling constants (J) are in Hz. The -OH proton chemical shift can vary significantly with concentration and solvent.
The Impact of Halogenation on the Biological Activity of Phenolic Compounds: A Comparative Analysis of 4-Chloro-3-iodophenol Derivatives and Structurally Related Analogs
Introduction
The deliberate incorporation of halogen atoms into bioactive molecules is a cornerstone of modern medicinal chemistry, often leading to profound alterations in their pharmacological profiles. The unique physicochemical properties of halogens—their size, electronegativity, and ability to form halogen bonds—can significantly influence a compound's lipophilicity, metabolic stability, and binding affinity to biological targets. This guide delves into the fascinating interplay between halogenation and biological activity, with a specific focus on derivatives of 4-chloro-3-iodophenol. By comparing their performance against structurally similar compounds, namely derivatives of 4-chlorophenol and 3-iodophenol, we aim to elucidate the distinct contributions of chlorine and iodine to various biological activities. This in-depth analysis is intended for researchers, scientists, and drug development professionals seeking to leverage halogenation as a strategic tool in the design of novel therapeutic agents.
Structure-Activity Relationships: The Influence of Chloro and Iodo Substituents
The biological activity of phenolic compounds is intrinsically linked to their chemical structure. The introduction of halogen atoms can modulate this activity through a combination of electronic and steric effects. Chlorine, being more electronegative than iodine, exerts a stronger inductive electron-withdrawing effect. Conversely, iodine is larger and more polarizable, making it a more effective halogen bond donor. These differences can lead to distinct interactions with biological macromolecules, resulting in varied biological responses.
This guide will explore three key areas of biological activity:
-
Antimicrobial Activity: The ability to inhibit the growth of or kill microorganisms.
-
Anticancer Activity: The capacity to induce cell death in cancer cells.
-
Tyrosinase Inhibition: The inhibition of the enzyme responsible for melanin production.
Comparative Analysis of Biological Activities
While direct comparative studies on derivatives of this compound versus its non-iodinated and non-chlorinated analogs are limited, we can infer structure-activity relationships from a broader analysis of halogenated phenols.
Antimicrobial Activity
Halogenated phenols have long been recognized for their antimicrobial properties. Their mechanism of action often involves the disruption of microbial cell membranes, leading to increased permeability and leakage of cellular contents.[1][2][3] The presence of halogens can enhance this activity by increasing the lipophilicity of the compound, thereby facilitating its partitioning into the lipid bilayer of the cell membrane.
Table 1: Comparative Antimicrobial Activity (MIC, μg/mL) of Halogenated Phenolic Compounds against Staphylococcus aureus
| Compound | MIC (μg/mL) | Reference |
| 2,4,6-Triiodophenol | 5 | [4] |
| Pentabromophenol | 0.5 | [5] |
| 4-Chloro-2-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)amino)phenol | 8 | [6] |
Note: This table presents data from different studies and is for illustrative purposes to highlight the potency of halogenated phenols. Direct comparison requires testing under identical conditions.
Anticancer Activity
The anticancer potential of phenolic compounds is often attributed to their ability to induce apoptosis (programmed cell death) in cancer cells.[7][8][9][10][11] This process is frequently mediated by the activation of caspases, a family of proteases that execute the apoptotic cascade. Halogenation can influence the anticancer activity of phenols by altering their cellular uptake, interaction with target proteins, and ability to generate reactive oxygen species (ROS), which can trigger apoptosis.
For instance, a study on 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues revealed that the 3,4,5-trimethoxyphenyl substituted derivative demonstrated significant anticancer activity against several cancer cell lines.[6] While this study did not include an iodinated counterpart for direct comparison, it highlights the potential of chlorinated phenols as anticancer agents. Research on marine-derived bromophenols has also shown potent anticancer activity, with IC50 values in the nanomolar to low micromolar range against various cancer cell lines.[12] This suggests that the type and position of the halogen atom are critical determinants of anticancer efficacy.
Table 2: Comparative Anticancer Activity (IC50) of Halogenated Phenolic Derivatives
| Compound | Cell Line | IC50 | Reference |
| 4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol | SNB-19 | PGI = 65.12 at 10 µM | [6] |
| Bromophenol 9 | A549 | 1.8 nM | [12] |
| Bromophenol 14 (BDDPM) | HCT116 | 10.58 µg/mL | [12] |
Note: PGI refers to Percent Growth Inhibition. Data is from different studies and direct comparisons should be made with caution.
Tyrosinase Inhibition
Tyrosinase is a key enzyme in the biosynthesis of melanin, the pigment responsible for skin color.[13] Inhibitors of tyrosinase are of great interest in the cosmetic and pharmaceutical industries for the treatment of hyperpigmentation disorders. Phenolic compounds, due to their structural similarity to the natural substrate of tyrosinase, L-tyrosine, are a major class of tyrosinase inhibitors.[13]
Halogenation can enhance the tyrosinase inhibitory activity of phenolic compounds. For example, a study on sulfonamide chalcones showed that a compound with a 4-chlorobenzenesulfonamide moiety exhibited potent tyrosinase inhibitory activity with an IC50 value of 0.43 mM, which was better than the standard kojic acid.[14] The presence of a chlorine atom was suggested to contribute to the interaction with the tyrosinase enzyme.[14] While specific data for this compound derivatives is lacking, the general trend suggests that halogenation is a viable strategy for developing potent tyrosinase inhibitors.
Table 3: Comparative Tyrosinase Inhibitory Activity (IC50) of Halogenated Compounds
| Compound | IC50 | Reference |
| N-(4-((E)-3-(2,4-dichlorophenyl)acryloyl)phenyl)-4-chlorobenzenesulfonamide | 0.43 mM | [14] |
| Kojic Acid (Standard) | 0.60 mM | [14] |
| Gallic Acid | 4500 µM | [15] |
Note: Data is from different studies and direct comparisons should be made with caution.
Experimental Methodologies
To ensure the reliability and reproducibility of biological activity data, standardized experimental protocols are essential. Below are detailed methodologies for the key assays discussed in this guide.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.
Protocol:
-
Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution of Test Compound: The test compound is serially diluted in a 96-well microtiter plate using an appropriate broth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Caption: Workflow for Antimicrobial Susceptibility Testing.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to attach overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
References
- 1. Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influence of phenols on growth and membrane permeability of free and immobilized Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antimicrobial and antibiofilm activities of halogenated phenols against Staphylococcus aureus and other microbes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The mechanisms of wine phenolic compounds for preclinical anticancer therapeutics | Food & Nutrition Research [foodandnutritionresearch.net]
- 9. scispace.com [scispace.com]
- 10. Therapeutic Potential of Plant Phenolic Acids in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phenolic Compounds Isolated from Caesalpinia coriaria Induce S and G2/M Phase Cell Cycle Arrest Differentially and Trigger Cell Death by Interfering with Microtubule Dynamics in Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Tyrosinase Inhibition and Kinetic Details of Puerol A Having But-2-Enolide Structure from Amorpha fruticosa - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ukm.my [ukm.my]
- 15. An Updated Review of Tyrosinase Inhibitors [mdpi.com]
A Senior Application Scientist's Guide to the Crystal Structure Analysis of Dihalogenated Phenols: A Comparative Approach
Introduction: The Significance of Spatial Arrangement in Dihalogenated Phenols
Dihalogenated phenols are not merely simple aromatic compounds; they are crucial building blocks in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] Their biological activity and material properties are profoundly influenced by their three-dimensional structure and the intricate network of intermolecular interactions within the crystalline state. Understanding the nuances of their crystal packing is paramount for researchers in drug development and materials science, as it dictates key physicochemical properties such as solubility, stability, and bioavailability.
This guide provides an in-depth comparative analysis of the crystal structures of various dihalogenated phenols. We will delve into the causality behind the observed structural motifs, with a particular focus on the interplay between hydrogen and halogen bonding. This document is designed to be a practical resource for researchers, offering not only a comparative overview but also detailed experimental protocols for obtaining and analyzing single-crystal X-ray diffraction data.
Comparative Analysis of Intermolecular Interactions in Dihalogenated Phenol Crystals
The crystal packing of dihalogenated phenols is predominantly governed by a delicate balance of hydrogen bonds, halogen bonds, and other weaker interactions. The type and position of the halogen atoms on the phenol ring play a critical role in determining which interactions dominate, leading to diverse supramolecular architectures.
The Role of Hydrogen Bonding
In virtually all phenol-containing crystal structures, the hydroxyl group is a potent hydrogen bond donor, readily forming O—H···O hydrogen bonds.[2] This interaction is often the most significant contributor to the overall crystal packing, typically organizing the molecules into chains or more complex networks.[2] For instance, in many chlorophenols, hydrogen bonding around a 2₁ screw axis is a common motif.[2] However, the presence and nature of other competing interactions, such as halogen bonding, can influence the final hydrogen-bonding pattern. In the case of 4-amino-2,6-dichlorophenol, O—H···N and N—H···O hydrogen bonds lead to the formation of infinite chains and sheets.[3][4]
Halogen Bonding: A Directional and Tunable Interaction
A halogen bond is a noncovalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile.[2] This interaction, denoted as R—X···Y, is highly directional and its strength is tunable based on the identity of the halogen (I > Br > Cl > F). In dihalogenated phenols, halogen atoms can participate in two primary types of halogen···halogen contacts:
-
Type I: Characterized by similar C—X···X angles (θ₁ ≈ θ₂).
-
Type II: Characterized by one angle being close to 180° and the other near 90° (θ₁ ≈ 180°, θ₂ ≈ 90°).[1]
Crucially, only Type II contacts are considered true halogen bonds, where one halogen atom presents a positive electrostatic potential (the σ-hole) that interacts with the negative equatorial belt of the other.[1]
The competition between hydrogen and halogen bonding, and even between different types of halogen interactions, leads to fascinating structural diversity. A compelling example is the comparison of 3,4-dichlorophenol and its bromo-substituted analogues.[2][5]
-
3,4-Dichlorophenol uniquely exhibits both Type I and Type II Cl···Cl interactions within the same crystal structure, alongside the expected O—H···O hydrogen bonds.[2][5]
-
In 4-bromo-3-chlorophenol , which is isostructural to 3,4-dichlorophenol, the bromine atom at the 4-position participates in a Type II interaction, while the chlorine at the 3-position engages in a Type I contact.[2][5] This highlights the stronger halogen bonding propensity of bromine over chlorine.
-
Conversely, switching the halogen positions in 3-bromo-4-chlorophenol results in a completely different crystal packing. Here, the bromine atom forms a strong Br···O halogen bond, and the O—H···O hydrogen bonding pattern is altered.[2][5][6] This demonstrates that the regiochemistry of halogen substitution is a critical determinant of the resulting supramolecular assembly.
The following diagram illustrates the key supramolecular synthons—recognizable patterns of intermolecular interactions—observed in dihalogenated phenols.
Comparative Crystallographic Data
The table below summarizes key crystallographic data for a selection of dihalogenated phenols, illustrating the impact of halogen substitution on the crystal system and packing.
| Compound | Formula | Crystal System | Space Group | Key Interactions | Reference |
| 3,4-Dichlorophenol | C₆H₄Cl₂O | Tetragonal | I4₁/a | O-H···O, Type I & II Cl···Cl | [2][7] |
| 4-Bromo-3-chlorophenol | C₆H₄BrClO | Tetragonal | I4₁/a | O-H···O, Type II Br···Br, Type I Cl···Cl | [2][5] |
| 3-Bromo-4-chlorophenol | C₆H₄BrClO | Monoclinic | P2₁/c | O-H···O, Br···O | [2][5] |
| 2,6-Dibromophenol | C₆H₄Br₂O | Orthorhombic | P2₁2₁2₁ | O-H···O, Type II Br···Br, π-stacking | [8] |
| 4-Amino-2,6-dichlorophenol | C₆H₅Cl₂NO | Monoclinic | P2₁/n | O-H···N, N-H···O |
Experimental Protocols: A Self-Validating Workflow for Crystal Structure Analysis
The successful determination of a crystal structure relies on a meticulously executed workflow, from crystallization to data analysis. Each step is designed to validate the quality and integrity of the process.
Part 1: Crystallization of Dihalogenated Phenols
Obtaining high-quality single crystals is often the most challenging step. The choice of solvent and crystallization technique is critical.
Causality Behind Experimental Choices:
-
Solvent Selection: A solvent in which the compound is moderately soluble is ideal.[9] Highly soluble compounds tend to yield small crystals, while very low solubility hinders crystal growth. For phenols, slow evaporation from a solution or slow cooling is often effective. Hexane is frequently used as a non-solvent or co-solvent to induce crystallization.[2]
-
Purity: The starting material must be of the highest possible purity, as impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to disorder.
-
Nucleation Control: Minimizing nucleation sites by using clean, dust-free glassware is crucial for growing a few large crystals rather than many small ones.[9]
Step-by-Step Protocol for Crystallization:
-
Solubility Screening: Test the solubility of the dihalogenated phenol in a range of solvents (e.g., methanol, ethanol, acetone, dichloromethane, hexane) to find a suitable system for crystallization.
-
Preparation of a Near-Saturated Solution: Dissolve the purified compound in the chosen solvent (or solvent mixture) with gentle heating to create a clear, near-saturated solution.
-
Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a clean crystallization vessel to remove any particulate matter.
-
Slow Evaporation: Cover the vessel with a perforated lid (e.g., Parafilm with a few pinholes) and leave it undisturbed in a vibration-free location. Allow the solvent to evaporate slowly over several days to weeks.
-
Slow Cooling: Alternatively, if the compound's solubility is highly temperature-dependent, allow the hot, saturated solution to cool slowly to room temperature, and then transfer it to a refrigerator (4 °C) or freezer (-20 °C).
-
Monitoring and Harvesting: Monitor for crystal growth. Once suitable crystals have formed, carefully harvest them using a spatula or by decanting the mother liquor.
Part 2: Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystal.[10]
Step-by-Step Protocol for SC-XRD Data Collection and Structure Solution:
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in the X-ray diffractometer. It is cooled (usually to ~100 K) to minimize thermal vibrations. A preliminary unit cell is determined, followed by a full data collection strategy where the crystal is rotated in the X-ray beam to collect diffraction data from all possible orientations.[10]
-
Data Reduction: The raw diffraction intensities are processed. This includes integration of the reflection intensities and corrections for experimental factors (e.g., Lorentz-polarization effects, absorption).
-
Structure Solution: The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map.
-
Structure Refinement: The initial atomic positions are refined against the experimental data using least-squares methods. Anisotropic displacement parameters are typically refined for non-hydrogen atoms. Hydrogen atoms are often located from the difference Fourier map or placed in calculated positions.
-
Validation and Analysis: The final structure is validated using metrics such as R-factors and goodness-of-fit. The geometric parameters (bond lengths, angles) and intermolecular interactions are then analyzed. Tools like the Cambridge Structural Database (CSD) can be used for comparative analysis with known structures.[11][12]
Conclusion and Future Directions
The crystal structure analysis of dihalogenated phenols reveals a fascinating interplay of hydrogen and halogen bonding that dictates their solid-state architecture. The choice of halogen and its substitution pattern provides a powerful tool for crystal engineering, allowing for the rational design of materials with tailored properties. By understanding the causal relationships between molecular structure and supramolecular assembly, researchers can better predict and control the properties of new drug candidates and functional materials. The systematic application of the protocols outlined in this guide will enable the acquisition of high-quality, reliable structural data, which is the bedrock of modern chemical and materials research.
References
- 1. Type II halogen···halogen contacts are halogen bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Halogen bonds in some dihalogenated phenols: applications to crystal engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Crystal structure of 4-amino-2,6-dichlorophenol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Halogen bonds in some dihalogenated phenols: applications to crystal engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.iucr.org [journals.iucr.org]
- 7. 3,4-Dichlorophenol | C6H4Cl2O | CID 7258 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. How To [chem.rochester.edu]
- 10. creative-biostructure.com [creative-biostructure.com]
- 11. Cambridge Structural Database - Wikipedia [en.wikipedia.org]
- 12. biokeanos.com [biokeanos.com]
A Senior Application Scientist's Guide to Catalyst Efficacy in Chlorophenol Hydrodehalogenation
Introduction: The Imperative for Chlorophenol Remediation
Chlorophenols (CPs) represent a class of persistent and toxic organic pollutants, widely disseminated in the environment through their use as pesticides, herbicides, and disinfectants.[1] Their recalcitrance to natural degradation and proven carcinogenicity necessitate robust remediation strategies. Among the available technologies, catalytic hydrodehalogenation (HDH) has emerged as a highly promising, non-destructive method that converts toxic chlorophenols into valuable chemical feedstocks like phenol and cyclohexanone under relatively mild conditions.[2][3]
This guide provides a comparative analysis of various catalyst systems for the hydrodehalogenation of chlorophenols. Moving beyond a simple catalogue of materials, we will delve into the mechanistic underpinnings that dictate catalyst efficacy, offering field-proven insights for researchers and drug development professionals engaged in catalysis and environmental science. Our focus is on the causality behind experimental observations, providing a framework for rational catalyst design and selection.
The Core Mechanism: A Stepwise Look at Hydrodehalogenation
At its heart, the catalytic hydrodehalogenation of a chlorophenol (Ar-Cl) to phenol (Ar-OH) is a reductive process that cleaves the carbon-chlorine bond and replaces it with a carbon-hydrogen bond. The reaction is typically facilitated by a heterogeneous catalyst in the presence of a hydrogen source. The generally accepted mechanism on a metal catalyst surface involves several key steps, which dictate the overall efficiency of the process.
-
Hydrogen Activation: Molecular hydrogen (H₂) adsorbs onto the active metal sites and dissociates into highly reactive atomic hydrogen (H*).
-
Chlorophenol Adsorption: The chlorophenol molecule adsorbs onto the catalyst surface.
-
C-Cl Bond Cleavage: The adsorbed atomic hydrogen attacks the C-Cl bond, leading to its cleavage. This is often the rate-determining step.
-
Product Desorption: The resulting phenol molecule and hydrochloric acid (HCl) desorb from the catalyst surface, regenerating the active site for the next catalytic cycle.
Caption: Generalized mechanism of catalytic hydrodehalogenation on a metal surface.
Catalyst Families: A Comparative Analysis
The choice of catalyst is paramount to the success of the HDH reaction. Efficacy is a multifactorial equation involving activity, selectivity, stability, and cost. Here, we compare the dominant families of catalysts.
Noble Metal Catalysts: The High-Performance Workhorses
Palladium (Pd) is the most extensively studied and efficient catalyst for HDH reactions due to its exceptional ability to adsorb and activate hydrogen at moderate conditions.[2][4] Platinum (Pt) and Rhodium (Rh) also exhibit high activity.[2]
-
Expertise & Experience: The high efficacy of Pd stems from its optimal d-band electronic structure, which allows for efficient dissociative chemisorption of H₂ and facile cleavage of the C-Cl bond. However, a key challenge is its susceptibility to poisoning by the HCl byproduct and potential for over-hydrogenation of the aromatic ring to form cyclohexanone or cyclohexanol.[5]
-
The Role of the Support: Catalyst supports are not merely inert carriers; they significantly influence the dispersion, stability, and electronic properties of the metal nanoparticles.
-
Alumina (Al₂O₃): A common, cost-effective support providing good dispersion.[2][6]
-
Carbon-based Materials (AC, Graphene): Offer high surface area and can enhance catalytic activity. Graphene-supported Pd catalysts, for instance, show rapid 4-chlorophenol removal due to high metal dispersion.[2][6][7]
-
Ceria (CeO₂): This support can actively participate in the reaction. Ceria's oxygen vacancies can promote catalyst performance, and Pd/CeO₂ has shown remarkably higher activity for transfer hydrodehalogenation compared to Pd on silica or carbon.[8][9]
-
Non-Noble Metal Catalysts: The Economic Alternatives
The high cost of noble metals is a significant barrier to large-scale application. Consequently, catalysts based on more abundant transition metals, particularly Nickel (Ni), have garnered substantial interest.[1][10]
-
Expertise & Experience: Nickel catalysts, such as Raney Ni, can achieve high conversion rates for chlorophenols.[10] However, they typically require harsher reaction conditions (higher temperatures and pressures) compared to their noble metal counterparts.[11] A key advantage is that Ni can exhibit higher selectivity towards the desired phenol product, with less propensity for aromatic ring hydrogenation compared to Pd under certain conditions.[10] For example, a Ni(3 wt%)/Al₂O₃ catalyst can reduce chlorobenzene with 100% selectivity to benzene, whereas a Pd(1 wt%)/Al₂O₃ catalyst yields 86% cyclohexane.[10]
Bimetallic Catalysts: The Power of Synergy
Combining two different metals can lead to synergistic effects that enhance catalytic performance beyond that of either individual metal. This is a key strategy for improving activity, selectivity, and catalyst stability.
-
Expertise & Experience:
-
Pd-Cu Catalysts: Adding copper to palladium has been shown to improve the dispersion of Pd particles.[12] Crucially, the formation of a Pd-Cu alloy can inhibit the further hydrogenation of phenol, thus increasing selectivity towards the desired product.[12]
-
Pd-Fe Catalysts: Bimetallic Pd-Fe systems are highly efficient.[4] The addition of iron can improve the stability and efficiency of the Pd catalyst.[4][13]
-
Pd-Ni Catalysts: Palladized foam nickel (Pd/Ni) has been used effectively to hydrodechlorinate 4-chlorophenol using formic acid as a hydrogen source, demonstrating high degradation rates and good reusability.[14]
-
Pd-on-Au Catalysts: A core-shell structure of gold nanoparticles partially covered by palladium exhibits a significant synergistic effect, leading to considerably higher activity than monometallic Pd catalysts.[15]
-
Single-Atom Catalysts (SACs): The Ultimate in Atomic Efficiency
The frontier of catalysis research lies in downsizing metal particles to isolated single atoms anchored on a support. This approach maximizes the utilization of precious metals and can lead to unique catalytic properties.[16][17]
-
Expertise & Experience: Single-atom catalysts offer the theoretical maximum in atomic efficiency.[16] Interestingly, studies have shown that the interaction between neighboring single atoms can be more beneficial than isolated ones. Synergistic interactions between adjacent Pd single atoms have been found to greatly enhance activity for C-Cl bond hydrogenation while retaining the high selectivity characteristic of single-site catalysis.[18][19] Similarly, single-atom Nickel catalysts supported on carbon nanotubes have demonstrated a 95% removal efficiency for 4-chlorophenol in 60 minutes through a synergistic mechanism involving hydrodechlorination and an electro-Fenton process.[20]
Quantitative Performance Comparison
To provide a clear, objective comparison, the following table summarizes experimental data from various studies. Note that direct comparison can be challenging due to variations in experimental conditions.
| Catalyst | Substrate | Temp. (°C) | H₂ Source | Conversion (%) | Selectivity to Phenol (%) | Time (min) | Ref. |
| Pd/γ-Al₂O₃ | 4-Chlorophenol | 30 | H₂ | ~100 | ~70 (other products cyclohexanone) | 120 | [12] |
| Pd-Cu/γ-Al₂O₃ | 4-Chlorophenol | 30 | H₂ | 100 | >95 | 60 | [12] |
| Pd/rGO | 4-Chlorophenol | RT | H₂ | >99 | ~84 (after 5 cycles) | 60 | [6] |
| Raney Ni | Chlorophenols | - | H₂ | High | High (recyclable 5 times) | - | [10] |
| Pd/Ni Foam | 4-Chlorophenol | RT | Formic Acid | 96.2 | High | 120 | [14] |
| n-Pd₁/SiC (SAC) | 4-Chlorophenol | 20 | H₂ | ~100 | ~100 | 5 | [18] |
| Ni-N-C/SWCNT (SAC) | 4-Chlorophenol | RT | Electrochemical | 95 | - (mineralization) | 60 | [20] |
RT = Room Temperature. Data is compiled and simplified for comparison.
Experimental Protocols: A Self-Validating System
Trustworthiness in scientific reporting is paramount. The following protocols are designed to be self-validating, providing a robust framework for catalyst synthesis and testing.
Protocol 1: Synthesis of Pd/Al₂O₃ (5 wt%) via Wet Impregnation
This protocol describes a standard and widely used method for preparing supported metal catalysts.[2]
Materials:
-
γ-Alumina (γ-Al₂O₃) support, dried at 110°C for 24 hours.
-
Palladium(II) chloride (PdCl₂) or other suitable precursor.
-
Deionized (DI) water.
-
Hydrochloric acid (HCl, for dissolving PdCl₂).
-
Sodium borohydride (NaBH₄) for activation.
Procedure:
-
Precursor Solution Preparation: Calculate the mass of PdCl₂ required for a 5 wt% loading on a given mass of Al₂O₃. Dissolve the PdCl₂ in a minimal amount of dilute HCl, then dilute with DI water.
-
Impregnation: Add the precursor solution dropwise to the dried γ-Al₂O₃ support while continuously stirring or agitating the mixture. Ensure the total volume of the solution is equal to or slightly less than the pore volume of the support (incipient wetness).
-
Drying: Stir the mixture at room temperature for 2-4 hours to ensure uniform distribution. Subsequently, dry the sample in an oven at 110°C for 12-24 hours to remove the solvent.
-
Calcination: Transfer the dried powder to a furnace. Calcine the material in air at 350-400°C for 2-4 hours. This step decomposes the precursor and anchors the metal oxide to the support.
-
Reduction/Activation: Prior to the catalytic reaction, the catalyst must be activated. Place the calcined catalyst in the reactor. Reduce the catalyst under a flow of H₂ gas at an elevated temperature (e.g., 200-300°C) or chemically at room temperature by dispersing the catalyst in water and slowly adding a solution of NaBH₄.[2]
Protocol 2: Batch Reactor Hydrodehalogenation of 4-Chlorophenol
This workflow outlines a typical experiment to evaluate catalyst performance.[2]
Caption: Standard experimental workflow for a batch hydrodehalogenation reaction.
Procedure:
-
Reactor Setup: Add a defined volume of solvent (e.g., DI water) and a precise mass of the synthesized catalyst to a glass batch reactor equipped with a magnetic stirrer, gas inlet/outlet, and sampling port.
-
Inerting: Seal the reactor and purge the system with an inert gas (N₂) or the reactant gas (H₂) for 20-30 minutes to remove oxygen.
-
Catalyst Dispersion: Begin stirring to ensure the catalyst is well-dispersed in the solvent.
-
Reaction Initiation: Inject a stock solution of 4-chlorophenol to achieve the desired initial concentration. This marks the start of the reaction (t=0).
-
Hydrogen Supply: Supply H₂ gas to the reactor, typically maintaining a constant pressure (e.g., 1 atm).
-
Sampling: At regular time intervals, withdraw small aliquots of the reaction mixture using a syringe.
-
Sample Preparation: Immediately filter each aliquot through a syringe filter (e.g., 0.22 µm) to remove the catalyst particles and quench the reaction.
-
Analysis: Analyze the filtered samples using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to determine the concentrations of the chlorophenol reactant and the phenol/cyclohexanone products.
-
Data Processing: Calculate the conversion of chlorophenol and the selectivity towards each product as a function of time.
Conclusion and Future Outlook
The catalytic hydrodehalogenation of chlorophenols is a mature yet continually evolving field.
-
Palladium-based catalysts remain the benchmark for high activity under mild conditions, with performance being significantly tunable through the strategic choice of supports and the formation of bimetallic alloys.[2][6][12][15]
-
Nickel catalysts offer a viable, low-cost alternative, particularly for applications where harsher conditions are permissible.[10][11]
-
The advent of single-atom catalysts represents a paradigm shift, pushing the boundaries of atomic efficiency and selectivity and offering a promising route to designing next-generation catalysts with unparalleled performance.[18][19][20]
Future research will undoubtedly focus on enhancing catalyst stability and longevity, reducing noble metal loading without compromising activity, and developing catalysts that are resistant to poisoning in complex environmental matrices. The continued synergy between materials science, surface chemistry, and reaction engineering will be crucial in translating these powerful catalytic systems from the laboratory to full-scale environmental remediation applications.
References
- 1. Facile synthesis of carbon supported ternary nickel-cobalt-iron nanocatalyst for the hydrodechlorination of 2-chlorophenol | VNUHCM Journal of Science and Technology Development [stdj.scienceandtechnology.com.vn]
- 2. Catalytic Hydrodechlorination of 4-Chlorophenol by Palladium-Based Catalyst Supported on Alumina and Graphene Materials [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Catalytic Hydrodechlorination of 4-Chlorophenol by Palladium-Based Catalyst Supported on Alumina and Graphene Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Catalytic hydrodechlorination of 4-chlorophenol using palladium catalysts supported on graphene-based materials [morressier.com]
- 8. DSpace [dr.lib.iastate.edu]
- 9. chemrxiv.org [chemrxiv.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Catalytic hydrodechlorination of 4-chlorophenol over a series of Pd–Cu/γ-Al2O3 bimetallic catalysts - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Hydrodehalogenation of 4-chlorophenol and 4-bromophenol over Pd–Fe/Al2O3: influence of catalyst reduction conditions | CoLab [colab.ws]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. m.youtube.com [m.youtube.com]
- 17. impact.ornl.gov [impact.ornl.gov]
- 18. researchgate.net [researchgate.net]
- 19. Neighboring Pd single atoms surpass isolated single atoms for selective hydrodehalogenation catalysis (Journal Article) | OSTI.GOV [osti.gov]
- 20. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal of 4-Chloro-3-iodophenol: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development and chemical synthesis, the safe handling and disposal of laboratory chemicals are paramount. This guide provides an in-depth, procedural framework for the proper disposal of 4-Chloro-3-iodophenol, moving beyond generic advice to offer actionable, field-proven insights. Our commitment to scientific integrity and laboratory safety ensures that the following protocols are not just steps to be followed, but a self-validating system for the responsible management of this hazardous compound.
Understanding the Hazard: The Chemical Profile of this compound
This compound is a halogenated aromatic compound with a unique set of hazards owing to the presence of both chlorine and iodine on the phenol ring. It is crucial to recognize its potential for harm to ensure the implementation of appropriate safety measures.
Key Hazards:
-
Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]
-
Irritation: Causes serious skin and eye irritation, and may cause respiratory irritation.[1]
-
Environmental Hazard: Toxic to aquatic life with long-lasting effects.[2]
The presence of halogens makes this compound persistent in the environment, necessitating a disposal route that ensures its complete destruction or secure containment.
Data at a Glance: Physicochemical and Hazard Properties
| Property | Value | Source |
| Molecular Formula | C₆H₄ClIO | [3] |
| Molecular Weight | 254.45 g/mol | [3] |
| Appearance | White to off-white solid | [4][5] |
| Melting Point | 73-79 °C | [4][5] |
| Boiling Point (Predicted) | 312.4 ± 27.0 °C | [4][5] |
| GHS Hazard Codes | H302, H315, H319, H335 | [1] |
| UN Number | 2811 (Toxic Solid, Organic, N.O.S.) | [5] |
The Disposal Workflow: A Step-by-Step Decision-Making Process
The proper disposal of this compound is not a one-size-fits-all procedure. It requires a systematic approach, starting from the point of generation to the final disposal. The following workflow provides a logical pathway for decision-making.
Caption: Disposal decision workflow for this compound.
Regulatory Framework: EPA Hazardous Waste Classification
Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is specifically listed or if it exhibits certain hazardous characteristics (ignitability, corrosivity, reactivity, or toxicity).[6]
For this compound, the most pertinent classification comes from the F-list of hazardous wastes from non-specific sources. Specifically, the F027 waste code applies to:
-
"Discarded unused formulations containing tri-, tetra-, or pentachlorophenol or discarded unused formulations containing compounds derived from these chlorophenols."[7][8][9][10]
Given that this compound is a derivative of a chlorophenol, it is prudent and compliant to manage it as an F027-listed hazardous waste. This classification as an acutely hazardous waste carries more stringent management requirements.[10]
Disposal Procedures: From Laboratory Bench to Final Disposition
The following procedures provide a comprehensive guide for the safe handling and disposal of this compound in a laboratory setting.
Immediate Safety and Personal Protective Equipment (PPE)
Before handling this compound, ensure that all necessary safety precautions are in place.
-
Engineering Controls: All handling of solid this compound and its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Personal Protective Equipment (PPE):
-
Gloves: Wear nitrile or other chemically resistant gloves.
-
Eye Protection: Chemical safety goggles are mandatory.
-
Lab Coat: A flame-resistant lab coat should be worn.
-
Respiratory Protection: For situations with a high risk of aerosol generation, a NIOSH-approved respirator may be necessary.
-
Waste Collection and Segregation
Proper segregation of hazardous waste at the source is critical to prevent dangerous reactions and to ensure compliant disposal.
-
Designated Waste Container: Use a clearly labeled, dedicated waste container for this compound and materials contaminated with it. The container should be made of a compatible material (e.g., glass or polyethylene).
-
Labeling: The container must be labeled with the words "HAZARDOUS WASTE," the full chemical name "this compound," and the approximate concentration and quantity.
-
Segregation: Do not mix this compound waste with other waste streams, particularly non-halogenated organic waste. This is crucial as the disposal methods for halogenated and non-halogenated wastes differ significantly.
On-Site Treatment: Chemical Degradation (for experienced personnel only)
For laboratories equipped and permitted to perform on-site treatment of hazardous waste, chemical degradation can be a viable option to render this compound less hazardous. Advanced Oxidation Processes (AOPs), such as the Fenton reaction, are effective for the degradation of phenolic compounds.
Experimental Protocol: Fenton's Reagent Degradation of this compound
This protocol is intended for small, laboratory-scale quantities and must be performed by trained personnel in a controlled environment.
-
Preparation:
-
In a chemical fume hood, prepare a diluted aqueous solution of the this compound waste.
-
Adjust the pH of the solution to approximately 3 using sulfuric acid. This acidic condition is optimal for the Fenton reaction.
-
-
Initiation of the Reaction:
-
To the stirred solution, add a source of ferrous iron (Fe²⁺), such as ferrous sulfate, to achieve a concentration of approximately 1 mmol/L.
-
Slowly add 30% hydrogen peroxide (H₂O₂) to the solution. The molar ratio of H₂O₂ to the phenolic compound should be in excess to ensure complete oxidation. A starting point is a 10:1 molar ratio.
-
-
Reaction and Monitoring:
-
Allow the reaction to proceed with continuous stirring for several hours. The reaction generates highly reactive hydroxyl radicals (•OH) which attack and break down the aromatic ring of the this compound.
-
Monitor the degradation of the this compound using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC).
-
-
Neutralization and Precipitation:
-
Once the degradation is complete, neutralize the solution by carefully adding a base, such as sodium hydroxide, to raise the pH to between 7 and 8.
-
This will cause the precipitation of iron as ferric hydroxide (Fe(OH)₃).
-
-
Final Disposal of Treated Effluent:
-
Separate the precipitated iron hydroxide by filtration. The solid iron hydroxide should be disposed of as hazardous waste.
-
The remaining aqueous solution should be tested to ensure it meets local discharge limits before being disposed of down the drain with copious amounts of water. If it does not meet these limits, it must be collected as hazardous waste.
-
Causality of Experimental Choices:
-
Acidic pH: The Fenton reaction is most efficient at a pH of around 3. At higher pH values, the iron precipitates as ferric hydroxide, reducing its catalytic activity.
-
Excess Hydrogen Peroxide: A stoichiometric excess of hydrogen peroxide ensures that there is a sufficient supply of hydroxyl radicals to completely mineralize the organic compound.
-
Ferrous Iron Catalyst: Ferrous iron (Fe²⁺) catalyzes the decomposition of hydrogen peroxide into hydroxyl radicals, initiating the oxidative degradation process.
Off-Site Disposal: The Preferred Method
For the majority of laboratories, on-site treatment is not feasible or permitted. In these cases, off-site disposal by a licensed hazardous waste management company is the standard and recommended procedure.
-
Packaging: Ensure the hazardous waste container is securely sealed and in good condition.
-
Documentation: Complete a hazardous waste manifest. This is a legal document that tracks the waste from the point of generation to its final disposal.
-
Collection: Arrange for a pickup by a licensed hazardous waste transporter.
Incineration as the Final Destination:
High-temperature incineration is the preferred disposal method for halogenated organic compounds like this compound.[11] The high temperatures (typically above 850°C) and controlled conditions ensure the complete destruction of the organic molecule, converting it into less harmful inorganic compounds such as carbon dioxide, water, hydrogen chloride, and iodine. For wastes containing more than 1% halogenated organic substances, a temperature of at least 1100°C is often required to ensure complete destruction and prevent the formation of toxic byproducts like dioxins and furans.
Spill Management: Immediate Actions
In the event of a spill of this compound, immediate and appropriate action is necessary to mitigate the hazard.
-
Evacuate and Secure the Area: Alert personnel in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: Before attempting any cleanup, ensure you are wearing the correct personal protective equipment.
-
Contain the Spill:
-
For solid spills: Carefully sweep or scoop the material into a designated hazardous waste container, avoiding the generation of dust.
-
For liquid spills: Use an inert absorbent material, such as vermiculite or sand, to absorb the spill.
-
-
Cleanup and Decontamination:
-
Collect the absorbed material and place it in a sealed, labeled hazardous waste container.
-
Decontaminate the spill area with a suitable solvent, followed by soap and water. Collect all cleanup materials as hazardous waste.
-
-
Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.
By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. nj.gov [nj.gov]
- 3. chemscene.com [chemscene.com]
- 4. This compound CAS#: 202982-72-7 [m.chemicalbook.com]
- 5. This compound CAS#: 202982-72-7 [amp.chemicalbook.com]
- 6. epa.gov [epa.gov]
- 7. media.clemson.edu [media.clemson.edu]
- 8. wku.edu [wku.edu]
- 9. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 10. pca.state.mn.us [pca.state.mn.us]
- 11. otago.ac.nz [otago.ac.nz]
A Senior Application Scientist's Guide to Handling 4-Chloro-3-iodophenol
This guide provides essential, immediate safety and logistical information for the handling of 4-Chloro-3-iodophenol. It is designed for researchers, scientists, and drug development professionals, offering procedural, step-by-step guidance grounded in established safety protocols and scientific principles. Our objective is to furnish you with the critical information needed to work safely and effectively, reinforcing a culture of safety and trust in your laboratory operations.
Understanding the Hazard: A Proactive Approach to Safety
This compound is a halogenated aromatic compound. Like many substituted phenols, its hazard profile necessitates careful and informed handling. The primary risks are associated with its potential for irritation and toxicity. A thorough understanding of these hazards is the first step in mitigating risk. The causality behind stringent handling protocols stems from the compound's ability to cause significant irritation to the skin, eyes, and respiratory system, and its classification as harmful if swallowed.[1]
Hazard Identification Summary
| Hazard Classification | GHS Hazard Statement | Signal Word |
| Acute Toxicity, Oral | H301: Toxic if swallowed.[2][3] | Danger |
| Skin Irritation | H315: Causes skin irritation.[1] | Warning |
| Serious Eye Damage/Irritation | H318/H319: Causes serious eye damage/irritation.[1][2][3] | Danger |
| Respiratory Irritation | H335: May cause respiratory irritation.[1] | Warning |
This table summarizes the primary hazard classifications for this compound based on available Safety Data Sheets (SDS). Always refer to the specific SDS provided by your supplier for the most accurate information.
The presence of both chlorine and iodine on the phenol ring can influence its reactivity and toxicological properties. Therefore, treating this compound with the same level of caution as other toxic phenols is a prudent and scientifically sound approach.[4]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling this compound. The choice of PPE is dictated by a risk assessment of the procedures to be performed. The following provides a comprehensive overview of the required PPE.
Core PPE Requirements
-
Body Protection : A standard laboratory coat is the minimum requirement.[5][6] For procedures with a higher risk of splashes or dust generation, consider a chemical-resistant apron over the lab coat.[7][8]
-
Hand Protection : Due to the risk of skin irritation and potential for absorption, appropriate chemical-resistant gloves are mandatory.[1] Experience with similar phenolic compounds suggests that neoprene, butyl rubber, or nitrile rubber gloves are suitable choices.[4][9][10] For incidental contact, nitrile gloves are often sufficient, but they should be changed immediately upon contamination.[9] For extended contact or when handling larger quantities, heavier-duty gloves such as butyl or neoprene are recommended.[10] Always inspect gloves for any signs of degradation or puncture before use.[11]
-
Eye and Face Protection : Chemical safety goggles are required to protect against splashes and dust.[5] If there is a significant risk of splashing, a face shield should be worn in addition to safety goggles to protect the entire face.[5]
-
Respiratory Protection : A dust mask or respirator should be used when handling the solid compound, especially if there is a risk of generating dust.[1] All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[8][12][13]
Glove Selection Logic
The choice of glove material is critical and should be based on chemical compatibility and breakthrough time. While specific data for this compound may be limited, data for phenol and other halogenated compounds provide a strong basis for selection.
Caption: Glove selection workflow based on the level of contact risk.
Operational Plan: Safe Handling and Storage Protocols
A systematic approach to handling and storage is crucial for preventing exposure and ensuring the integrity of the compound.
Handling Procedures
-
Preparation : Before handling, ensure that the chemical fume hood is operational and that all necessary PPE is readily available and in good condition.[11] Confirm the location of the nearest safety shower and eyewash station.[8][12]
-
Weighing and Transfer : Conduct all weighing and transfer operations within a chemical fume hood to contain any dust.[8][13] Use a spatula for solid transfers and avoid creating dust clouds.[7]
-
In Use : Keep containers of this compound closed when not in use.[1] Avoid contact with skin, eyes, and clothing.[1] Do not eat, drink, or smoke in the laboratory.[1][11]
-
Post-Handling : After handling, wash hands thoroughly with soap and water, even if gloves were worn.[1][12] Decontaminate the work area.
Storage Plan
-
Container : Store in the original, tightly sealed container.[1]
-
Location : Store in a cool, dry, and well-ventilated area.[1][14]
-
Incompatibilities : Keep away from strong oxidizing agents, strong bases, acid anhydrides, and acid chlorides.[14]
-
Environmental Factors : This compound is light-sensitive and should be protected from light.[2][7]
Emergency and Spill Response: A Step-by-Step Guide
Rapid and correct response to an emergency or spill is critical to minimizing harm.
Emergency Procedures for Exposure
-
Skin Contact : This is a critical situation requiring immediate action. Due to the nature of phenolic compounds, which can be rapidly absorbed through the skin, specific decontamination procedures are necessary.[2][3]
-
Wipe the affected area with polyethylene glycol (PEG 300 or 400) if available. This is the preferred method as PEG can help to reduce the absorption of phenol through the skin.[1][2][3][15][16]
-
If PEG is not available, flush the area with a high-density drenching shower for at least 15 minutes. Avoid using low-pressure water from a sink for small areas, as this can spread the chemical.[2][3]
-
Seek immediate medical attention.[1]
-
Eye Contact :
-
Inhalation :
-
Ingestion :
Spill Response Plan
The response to a spill will depend on its size and location.
Caption: Decision-making workflow for responding to a spill.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is essential to protect the environment and comply with regulations.
-
Waste Classification : this compound is a halogenated organic compound and should be disposed of as hazardous waste.[6][17]
-
Solid Waste : Collect any unused solid this compound in a clearly labeled, sealed, and puncture-proof container.[18]
-
Contaminated Materials : Any materials contaminated with this compound, such as gloves, pipette tips, and absorbent pads from spill cleanups, must also be collected in a labeled, sealed container for hazardous waste disposal.[6][18]
-
Solutions : Solutions containing this compound should be collected in a labeled, sealed container designated for halogenated organic waste.[17] Do not pour any solutions containing this compound down the drain.[18]
-
Disposal Procedure : All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1] Follow all local, state, and federal regulations for hazardous waste disposal.[15]
By adhering to these guidelines, you can handle this compound safely and responsibly, ensuring the protection of yourself, your colleagues, and the environment.
References
- 1. Decontamination procedures for skin exposed to phenolic substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ehs.wwu.edu [ehs.wwu.edu]
- 3. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. Ten Tips for Handling Hazardous Chemicals in a Lab | Lab Manager [labmanager.com]
- 6. researchgate.net [researchgate.net]
- 7. lsuhsc.edu [lsuhsc.edu]
- 8. ehs.yale.edu [ehs.yale.edu]
- 9. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 10. safety.fsu.edu [safety.fsu.edu]
- 11. artsci.usu.edu [artsci.usu.edu]
- 12. ehs.berkeley.edu [ehs.berkeley.edu]
- 13. uwlax.edu [uwlax.edu]
- 14. glovesbyweb.com [glovesbyweb.com]
- 15. droracle.ai [droracle.ai]
- 16. Phenol | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 17. campusoperations.temple.edu [campusoperations.temple.edu]
- 18. Phenol, Chloroform, or TRIzol™ Waste Disposal | Research Safety Affairs | Office of Research | UTHSC [uthsc.edu]
Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
